molecular formula C10H10F3NO2 B1333503 2-(Trifluoromethyl)-dl-phenylalanine CAS No. 3832-73-3

2-(Trifluoromethyl)-dl-phenylalanine

Cat. No.: B1333503
CAS No.: 3832-73-3
M. Wt: 233.19 g/mol
InChI Key: IOABLDGLYOGEHY-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)-dl-phenylalanine is a useful research compound. Its molecular formula is C10H10F3NO2 and its molecular weight is 233.19 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Amino-3-(2-(trifluoromethyl)phenyl)propanoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-amino-3-[2-(trifluoromethyl)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO2/c11-10(12,13)7-4-2-1-3-6(7)5-8(14)9(15)16/h1-4,8H,5,14H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOABLDGLYOGEHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(C(=O)O)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90380585
Record name 2-amino-3-[2-(trifluoromethyl)phenyl]propanoic Acid
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Molecular Weight

233.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3832-73-3
Record name 2-amino-3-[2-(trifluoromethyl)phenyl]propanoic Acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3832-73-3
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 2-(Trifluoromethyl)-dl-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of the non-proteinogenic amino acid, 2-(Trifluoromethyl)-dl-phenylalanine. Due to the unique properties conferred by the trifluoromethyl group, including increased metabolic stability and altered electronic characteristics, this compound is of significant interest to researchers in medicinal chemistry and drug development. This document details a robust synthetic protocol, outlines key characterization data, and discusses the potential biological implications of this phenylalanine analog.

Introduction

Fluorinated amino acids are valuable building blocks in the design of novel therapeutic agents and chemical probes. The incorporation of a trifluoromethyl (CF3) group, in particular, can dramatically alter the physicochemical and biological properties of a parent molecule. The CF3 group is highly electronegative and lipophilic, which can enhance binding affinities, improve metabolic stability by blocking sites of oxidation, and modulate the pKa of nearby functional groups.

This compound is a synthetic amino acid that holds promise for applications in drug discovery, particularly in the development of enzyme inhibitors and as a component of peptidomimetics. Its structural similarity to the essential amino acid phenylalanine allows it to potentially interact with biological systems that recognize phenylalanine, while the ortho-substituted trifluoromethyl group provides a unique steric and electronic profile. This guide serves as a technical resource for the chemical synthesis and detailed characterization of this compound.

Synthesis of this compound

A reliable and straightforward method for the synthesis of this compound is the Strecker amino acid synthesis.[1][2][3][4][5] This classical method involves a one-pot, three-component reaction between an aldehyde, ammonia, and cyanide, followed by hydrolysis of the resulting α-aminonitrile.

Synthetic Workflow

The overall synthetic workflow for the preparation of this compound via the Strecker synthesis is depicted below.

G start 2-(Trifluoromethyl)benzaldehyde intermediate α-Aminonitrile Intermediate start->intermediate Step 1: Strecker Reaction reagents1 + NH4Cl + KCN reagents1->intermediate product This compound intermediate->product Step 2: Hydrolysis reagents2 + Strong Acid (e.g., HCl) + Heat reagents2->product

Caption: Strecker synthesis workflow for this compound.

Experimental Protocol

Step 1: Synthesis of 2-Amino-2-(2-(trifluoromethyl)phenyl)acetonitrile (α-Aminonitrile Intermediate)

  • In a well-ventilated fume hood, a solution of ammonium chloride (NH4Cl, 1.1 equivalents) in water is prepared in a round-bottom flask equipped with a magnetic stirrer.

  • To this solution, potassium cyanide (KCN, 1.1 equivalents) is added, and the mixture is stirred until all solids are dissolved. The flask is then cooled in an ice bath.

  • 2-(Trifluoromethyl)benzaldehyde (1.0 equivalent) is dissolved in a minimal amount of a water-miscible solvent, such as methanol or ethanol, and added dropwise to the cooled cyanide/ammonium chloride solution.

  • The reaction mixture is allowed to slowly warm to room temperature and stirred for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude α-aminonitrile.

Step 2: Hydrolysis to this compound

  • The crude α-aminonitrile from Step 1 is transferred to a round-bottom flask.

  • Concentrated hydrochloric acid (HCl) is added in excess.

  • The mixture is heated to reflux (typically 100-110 °C) for several hours (4-12 hours) to ensure complete hydrolysis of the nitrile to a carboxylic acid.

  • After cooling to room temperature, the solution is concentrated under reduced pressure.

  • The pH of the resulting aqueous solution is carefully adjusted to the isoelectric point of the amino acid (around pH 5-6) using a base (e.g., ammonium hydroxide or sodium hydroxide).

  • The precipitated solid, this compound, is collected by vacuum filtration, washed with cold water and then a cold, water-miscible organic solvent (e.g., ethanol or acetone), and dried under vacuum.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following tables summarize the expected physical and spectroscopic data for this compound.

Physical and Chemical Properties
PropertyValue
Molecular Formula C10H10F3NO2
Molecular Weight 233.19 g/mol
Appearance White to off-white solid
Melting Point Data not available; expected to be >200 °C (decomposes)
Solubility Sparingly soluble in water, soluble in acidic and basic aqueous solutions
Spectroscopic Data

Table 1: Predicted ¹H NMR Data (500 MHz, D₂O)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~7.8-7.5m-Aromatic protons
~4.2ddJ = 8.0, 5.0α-H
~3.5ddJ = 14.5, 5.0β-H
~3.3ddJ = 14.5, 8.0β-H

Table 2: Predicted ¹³C NMR Data (125 MHz, D₂O)

Chemical Shift (δ, ppm)Assignment
~173C=O (Carboxylic acid)
~135Quaternary aromatic C
~132Aromatic CH
~130Aromatic CH
~128 (q, J ≈ 30 Hz)Aromatic C-CF₃
~127Aromatic CH
~125 (q, J ≈ 275 Hz)CF₃
~55α-C
~35β-C

Table 3: Mass Spectrometry Data

Ionization Modem/z (Predicted)Fragment
ESI+234.0736[M+H]⁺
ESI+217.0711[M+H - NH₃]⁺
ESI+188.0682[M+H - COOH]⁺

Table 4: FTIR Spectral Data

Wavenumber (cm⁻¹)Assignment
~3100-2800O-H and N-H stretching (zwitterion)
~1620-1580N-H bending (asymmetric)
~1580-1550C=O stretching (asymmetric, carboxylate)
~1410C=O stretching (symmetric, carboxylate)
~1300-1100C-F stretching (strong)
~760C-H bending (ortho-disubstituted aromatic)

Biological Context and Signaling Pathway

Phenylalanine is an essential amino acid that serves as a precursor for the biosynthesis of tyrosine, which in turn is a precursor for catecholamine neurotransmitters such as dopamine, norepinephrine, and epinephrine. The key enzyme in this metabolic pathway is phenylalanine hydroxylase (PAH).

Phenylalanine Metabolism Pathway

The metabolic conversion of phenylalanine to tyrosine is a critical step in amino acid catabolism. A simplified representation of this pathway is shown below.

G Phe Phenylalanine Tyr Tyrosine Phe->Tyr O2, Tetrahydrobiopterin Catecholamines Dopamine, Norepinephrine, Epinephrine Tyr->Catecholamines Further Enzymatic Steps TCA TCA Cycle Intermediates Tyr->TCA PAH Phenylalanine Hydroxylase (PAH)

Caption: Simplified metabolic pathway of phenylalanine.

Potential as a Phenylalanine Hydroxylase Inhibitor

Due to its structural similarity to phenylalanine, this compound can be hypothesized to act as a competitive inhibitor of phenylalanine hydroxylase (PAH). The bulky and electron-withdrawing trifluoromethyl group at the ortho position of the phenyl ring could interfere with the proper binding of the substrate in the active site of the enzyme, thereby inhibiting the production of tyrosine.

The logical relationship of this potential inhibition is illustrated below.

G cluster_0 Normal Phenylalanine Metabolism cluster_1 Potential Inhibition by this compound Phe Phenylalanine PAH PAH Active Site Phe->PAH Binds to Tyr Tyrosine PAH->Tyr Produces Inhibitor This compound PAH_inhibited PAH Active Site Inhibitor->PAH_inhibited Competitively Binds to No_Tyr Tyrosine Production Inhibited PAH_inhibited->No_Tyr Blocks

Caption: Competitive inhibition of Phenylalanine Hydroxylase (PAH).

This inhibitory action could be of therapeutic interest in conditions where modulation of the phenylalanine-tyrosine pathway is desired. Further enzymatic assays would be required to confirm and quantify the inhibitory potential of this compound against PAH.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The Strecker synthesis offers a practical and efficient route to this compound. The provided spectroscopic data serves as a benchmark for the characterization of the synthesized product. Furthermore, the potential of this compound to act as an inhibitor of phenylalanine hydroxylase highlights its relevance for further investigation in the context of drug discovery and development. This guide is intended to be a valuable resource for researchers working with fluorinated amino acids and exploring their potential applications.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-(Trifluoromethyl)-dl-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Trifluoromethyl)-dl-phenylalanine is a synthetic amino acid derivative of phenylalanine distinguished by the presence of a trifluoromethyl (-CF3) group at the ortho-position of the phenyl ring. This structural modification imparts unique physicochemical properties that are of significant interest in medicinal chemistry and drug development. The trifluoromethyl group, known for its strong electron-withdrawing nature and high lipophilicity, can profoundly influence a molecule's biological activity, metabolic stability, and pharmacokinetic profile. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, along with detailed experimental protocols and an exploration of its potential biological significance.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and drug design. These properties are summarized in the table below.

PropertyValueSource
Chemical Structure Chemical structure of 2-(Trifluoromethyl)-l-phenylalaninePubChem
Molecular Formula C₁₀H₁₀F₃NO₂[1][2]
Molecular Weight 233.19 g/mol [3]
Appearance White crystalline powder[2]
Melting Point Approximately 165-170 °C[2]
Boiling Point 299.4 °C at 760 mmHgChemBK
Density 1.364 g/cm³ChemBK
Solubility Low solubility in water; soluble in organic solvents such as methanol, ethanol, and acid.[2]
pKa Data not available in the searched literature.
logP (Computed for L-isomer) -0.5[3]

Synthesis and Purification

The synthesis of this compound can be achieved through various organic synthesis routes. A common method involves the reaction of a substituted phenylacetyl chloride with an amino acid precursor.

General Synthesis Workflow

SynthesisWorkflow Start Phenylacetyl chloride Intermediate 2-Trifluoromethyl-DL-phenylpropanoyl chloride Start->Intermediate Base catalysis Reagent1 Ethyl trifluoromethylformate Reagent1->Intermediate Product This compound Intermediate->Product Reaction Reagent2 Glycine in alkaline solution Reagent2->Product

Caption: General synthesis workflow for this compound.

Experimental Protocol: Synthesis

A common synthetic route is as follows:

  • Formation of 2-Trifluoromethyl-DL-phenylpropanoyl chloride: Phenylacetyl chloride is reacted with ethyl trifluoromethylformate under base catalysis. The specific base and reaction conditions (temperature, solvent) are crucial for optimizing the yield and purity of the intermediate.

  • Reaction with Glycine: The resulting 2-trifluoromethyl-DL-phenylpropanoyl chloride is then reacted with glycine in an alkaline solution to yield this compound[2].

Experimental Protocol: Purification by Recrystallization

Purification of the crude product is essential to obtain a high-purity compound suitable for experimental and developmental use. Recrystallization is a common and effective technique.

  • Solvent Selection: Small-scale solubility tests should be performed to identify a suitable solvent or solvent system. For amino acids, polar protic solvents like ethanol or a mixture of ethanol and water are often effective.

  • Dissolution: The crude this compound is dissolved in a minimal amount of the chosen hot solvent to create a saturated solution.

  • Hot Filtration (Optional): If insoluble impurities are present, the hot solution is filtered to remove them.

  • Crystallization: The hot, clear solution is allowed to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. The solution can then be placed in an ice bath to maximize crystal yield.

  • Isolation and Drying: The crystals are collected by vacuum filtration and washed with a small amount of the cold recrystallization solvent to remove any remaining impurities. The purified crystals are then dried in a vacuum oven to remove residual solvent.

Analytical Characterization

A suite of analytical techniques is employed to confirm the identity and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure.

¹H NMR (Proton NMR):

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O) in an NMR tube.

  • Acquisition: Acquire the spectrum on a standard NMR spectrometer (e.g., 400 MHz or higher).

  • Expected Signals: The ¹H NMR spectrum will show characteristic signals for the aromatic protons, the α-proton, and the β-protons of the phenylalanine backbone. The chemical shifts and coupling patterns will be influenced by the trifluoromethyl group.

¹³C NMR (Carbon-13 NMR):

  • Sample Preparation: A more concentrated sample (20-50 mg in 0.6 mL of deuterated solvent) is typically required compared to ¹H NMR.

  • Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

  • Expected Signals: The spectrum will display distinct signals for each unique carbon atom in the molecule, including the carbons of the trifluoromethyl group, the aromatic ring, and the amino acid backbone.

Infrared (IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in the molecule.

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean.

  • Record a background spectrum.

  • Place a small amount of the solid this compound powder onto the crystal, ensuring complete coverage.

  • Apply pressure using the press arm.

  • Collect the sample spectrum.

Expected Absorption Bands: The IR spectrum will show characteristic absorption bands for the N-H stretching of the amino group, C-H stretching of the aromatic ring and alkyl chain, C=O stretching of the carboxylic acid, and strong C-F stretching vibrations from the trifluoromethyl group.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide information about the molecular formula and fragmentation pattern.

Experimental Protocol (LC-MS):

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile/water).

  • Chromatography: Inject the sample into a liquid chromatograph (LC) system equipped with a suitable column (e.g., C18) to separate the analyte from any impurities.

  • Mass Analysis: The eluent from the LC is introduced into the mass spectrometer (e.g., using electrospray ionization - ESI). The mass analyzer will determine the mass-to-charge ratio (m/z) of the molecular ion and any fragment ions.

Biological Activity and Signaling Pathways

While extensive research on the specific biological activities of this compound is ongoing, preliminary studies and the known effects of other fluorinated phenylalanine analogs suggest potential applications in several areas.

Potential Antiviral and Anti-tumor Effects

Some sources suggest that this compound may possess inhibitory effects against viruses and tumors[2]. The introduction of the trifluoromethyl group can enhance the binding affinity of the molecule to target enzymes or receptors, potentially disrupting viral replication or cancer cell proliferation. However, the specific mechanisms and cellular targets have not yet been fully elucidated in the available literature.

Phenylalanine-Related Signaling Pathways

As an analog of phenylalanine, this compound has the potential to interact with and modulate signaling pathways regulated by natural phenylalanine. One such critical pathway is the insulin signaling pathway. Elevated levels of phenylalanine have been shown to impair insulin signaling by modifying the insulin receptor beta (IRβ), leading to reduced glucose uptake[4].

InsulinSignaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Insulin Insulin IR Insulin Receptor (IRα / IRβ) Insulin->IR Binds Signaling_Cascade Signaling Cascade IR->Signaling_Cascade Activates IR_mod Modified IRβ (inactive) IR->IR_mod GLUT4_Translocation GLUT4 Translocation to Membrane Signaling_Cascade->GLUT4_Translocation GLUT4_Vesicle GLUT4 Vesicle GLUT4_Vesicle->GLUT4_Translocation Glucose_Uptake Glucose Uptake GLUT4_Translocation->Glucose_Uptake Phenylalanine High Phenylalanine FARS FARS Phenylalanine->FARS FARS->IR_mod Phenylalanylates K1057/1079 IR_mod->Signaling_Cascade Inhibits

Caption: Phenylalanine's impact on the insulin signaling pathway.

It is plausible that this compound, as a structural mimic, could also interfere with this pathway, either as a competitive inhibitor of phenylalanine-metabolizing enzymes or by being incorporated into proteins, potentially altering their function. Further research is necessary to delineate the precise interactions of this compound with cellular signaling cascades.

Conclusion

This compound represents a molecule of considerable interest for researchers in the fields of medicinal chemistry and drug development. Its unique physicochemical properties, conferred by the trifluoromethyl group, offer opportunities for the design of novel therapeutic agents with potentially enhanced efficacy and metabolic stability. This technical guide has provided a foundational overview of its key characteristics and relevant experimental methodologies. Continued investigation into its biological activities and mechanisms of action will be crucial in unlocking its full therapeutic potential.

References

Spectroscopic Profile of 2-(Trifluoromethyl)-dl-phenylalanine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the spectroscopic data for 2-(Trifluoromethyl)-dl-phenylalanine, tailored for researchers, scientists, and professionals in drug development. The document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, details the experimental protocols for these analytical techniques, and includes a visual representation of the general spectroscopic workflow.

Please note: Specific experimental spectra for this compound are not widely published. Therefore, the data presented in the following tables are based on typical values for closely related fluorinated phenylalanine analogs and theoretical predictions. These values should be considered as estimations and may vary based on experimental conditions.

Data Presentation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

Table 1: Predicted ¹H NMR Chemical Shifts

ProtonChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
α-H3.5 - 4.0ddJ(Hα, Hβa) ≈ 5-7, J(Hα, Hβb) ≈ 7-9
β-H2.8 - 3.2m-
Aromatic-H7.2 - 7.6m-
-NH₂Broads-
-COOHBroads-

Table 2: Predicted ¹³C NMR Chemical Shifts

CarbonChemical Shift (δ) ppm
C=O170 - 175
Aromatic C-CF₃125 - 130 (q, J(C,F) ≈ 30-35 Hz)
Aromatic CH120 - 140
CF₃120 - 125 (q, J(C,F) ≈ 270-280 Hz)
α-C55 - 60
β-C35 - 40

Table 3: Predicted ¹⁹F NMR Chemical Shift

FluorineChemical Shift (δ) ppmMultiplicity
-CF₃-60 to -65s
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 4: Characteristic IR Absorption Bands

Functional GroupVibrational ModeWavenumber (cm⁻¹)Intensity
O-H (Carboxylic Acid)Stretching2500 - 3300Broad
N-H (Amine)Stretching3000 - 3300Medium
C-H (Aromatic)Stretching3000 - 3100Medium
C-H (Aliphatic)Stretching2850 - 3000Medium
C=O (Carboxylic Acid)Stretching1700 - 1730Strong
C=C (Aromatic)Stretching1450 - 1600Medium
C-F (Trifluoromethyl)Stretching1100 - 1350Strong
N-H (Amine)Bending1500 - 1650Medium
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 5: Expected Mass Spectrometry Data

ParameterValue
Molecular FormulaC₁₀H₁₀F₃NO₂
Molecular Weight233.19 g/mol
Ionization ModeElectrospray Ionization (ESI)
[M+H]⁺ (m/z)234.07
Key Fragment Ions (m/z)188.07 (-COOH), 166.08 (-CF₃), 91.05 (benzyl cation)

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below. These protocols are generalized and may require optimization based on the specific instrumentation and sample characteristics.

NMR Spectroscopy
  • Sample Preparation: A sample of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., D₂O, DMSO-d₆) in a standard 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS) or a water-soluble equivalent, is added for chemical shift calibration.

  • ¹H NMR: A one-dimensional ¹H NMR spectrum is acquired on a 400 MHz or higher field spectrometer. Standard parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR: A one-dimensional ¹³C NMR spectrum is recorded, often using a proton-decoupled pulse sequence to simplify the spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically required.

  • ¹⁹F NMR: A one-dimensional ¹⁹F NMR spectrum is obtained. The wide chemical shift range of ¹⁹F allows for excellent signal dispersion. A fluorine-free probe is used to avoid background signals.[1]

  • Data Processing: The raw data (Free Induction Decay - FID) is processed using Fourier transformation, phase correction, and baseline correction to obtain the final spectrum. Chemical shifts are referenced to the internal standard.

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid-state analysis, a small amount of the compound is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, for Attenuated Total Reflectance (ATR) FT-IR, the solid sample is placed directly onto the ATR crystal.

  • Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the KBr pellet or the empty ATR crystal is first collected and automatically subtracted from the sample spectrum. The spectrum is typically scanned over the range of 4000 to 400 cm⁻¹.

  • Data Analysis: The resulting spectrum, a plot of transmittance or absorbance versus wavenumber, is analyzed to identify the characteristic absorption bands corresponding to the various functional groups in the molecule.

Mass Spectrometry (MS)
  • Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent, such as a mixture of water and acetonitrile with a small amount of formic acid to promote ionization.

  • Data Acquisition: The sample solution is introduced into the mass spectrometer, typically via direct infusion or coupled to a liquid chromatography (LC) system. Electrospray ionization (ESI) in positive ion mode is commonly used for amino acids. A full scan mass spectrum is acquired to determine the molecular ion peak.

  • Tandem MS (MS/MS): To obtain structural information, the molecular ion ([M+H]⁺) is selected in the first mass analyzer and subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed in the second mass analyzer to generate an MS/MS spectrum.

  • Data Analysis: The mass-to-charge ratios (m/z) of the parent ion and fragment ions are analyzed to confirm the molecular weight and elucidate the fragmentation pathways, providing structural confirmation.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for obtaining and analyzing spectroscopic data for a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_processing Data Processing & Interpretation Sample Sample Dissolution/Pelletizing Dissolution/Pelletizing Sample->Dissolution/Pelletizing NMR NMR Dissolution/Pelletizing->NMR IR IR Dissolution/Pelletizing->IR MS MS Dissolution/Pelletizing->MS Raw_Data Raw_Data NMR->Raw_Data FID IR->Raw_Data Interferogram MS->Raw_Data Ion Signal Processed_Spectra Processed_Spectra Raw_Data->Processed_Spectra Fourier Transform/Calibration Structural_Elucidation Structural_Elucidation Processed_Spectra->Structural_Elucidation Peak Analysis

Caption: General workflow for spectroscopic analysis of a chemical compound.

References

2-(Trifluoromethyl)-dl-phenylalanine CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(Trifluoromethyl)-dl-phenylalanine, a synthetic amino acid of significant interest in pharmaceutical and chemical research. This document details its chemical properties, synthesis, and potential biological relevance, offering valuable information for its application in drug discovery and development.

Core Compound Data

This compound is a derivative of the essential amino acid phenylalanine, characterized by the presence of a trifluoromethyl group at the ortho position of the phenyl ring. This modification can significantly alter the compound's physicochemical and biological properties.

PropertyValueCitation(s)
CAS Number 3832-75-5
Molecular Weight 233.19 g/mol
Molecular Formula C₁₀H₁₀F₃NO₂

Synthesis and Experimental Protocols

Below is a generalized experimental workflow for the synthesis of a phenylalanine derivative using a Negishi cross-coupling, which can be adapted for this compound.

Disclaimer: The following protocol is a representative example for the synthesis of a related compound and should be adapted and optimized for the specific synthesis of this compound.

Representative Experimental Protocol: Negishi Cross-Coupling for Phenylalanine Analog Synthesis[1]

Objective: To synthesize a protected phenylalanine derivative via a palladium-catalyzed Negishi cross-coupling reaction.

Materials:

  • Protected β-iodoalanine derivative (e.g., N-Cbz-β-iodoalanine methyl ester)

  • 2-(Trifluoromethyl)phenylzinc halide (prepared in situ from 2-(trifluoromethyl)bromobenzene)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., SPhos)

  • Anhydrous solvent (e.g., DMF)

  • Zinc dust

  • Iodine (catalytic amount)

Procedure:

  • Preparation of the Organozinc Reagent: In a flame-dried flask under an inert atmosphere, activate zinc dust with a catalytic amount of iodine. Add 2-(trifluoromethyl)bromobenzene to the activated zinc in anhydrous DMF and stir at an elevated temperature (e.g., 55°C) to form the organozinc reagent.

  • Cross-Coupling Reaction: In a separate reaction vessel, dissolve the protected β-iodoalanine derivative, palladium catalyst, and ligand in anhydrous DMF. To this mixture, add the freshly prepared organozinc reagent.

  • Reaction Monitoring: Stir the reaction mixture at an elevated temperature (e.g., 55°C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, quench the reaction with a suitable aqueous solution (e.g., saturated ammonium chloride). Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Deprotection: The protecting groups on the amino and carboxyl functionalities can be removed using standard deprotection protocols to yield the final this compound.

G cluster_synthesis Synthesis Workflow Start Start Organozinc_Prep Preparation of 2-(Trifluoromethyl)phenylzinc halide Start->Organozinc_Prep Coupling_Setup Setup of Coupling Reaction: β-iodoalanine derivative, Pd catalyst, ligand Start->Coupling_Setup Negishi_Coupling Negishi Cross-Coupling Organozinc_Prep->Negishi_Coupling Coupling_Setup->Negishi_Coupling Workup Reaction Work-up and Purification Negishi_Coupling->Workup Deprotection Deprotection Workup->Deprotection Final_Product This compound Deprotection->Final_Product

Caption: Generalized workflow for the synthesis of this compound.

Potential Biological Activity and Signaling Pathways

Detailed studies on the specific biological activity and the direct impact on signaling pathways of this compound are not extensively documented in publicly available research. However, based on studies of other fluorinated phenylalanine analogs, it is plausible that this compound could exhibit interesting biological properties.[4] The introduction of fluorine can enhance metabolic stability and alter binding affinities to biological targets.[4]

For instance, fluorinated phenylalanine analogs have been shown to modulate the activity of G-protein coupled receptors (GPCRs).[5] It is hypothesized that this compound, as a structural analog of phenylalanine, could potentially interfere with pathways involving this natural amino acid.

Disclaimer: The following diagram illustrates a generalized signaling pathway that could potentially be influenced by phenylalanine analogs. It is not based on direct experimental evidence for this compound.

G cluster_pathway Potential Interaction with GPCR Signaling Ligand Phenylalanine Analog (e.g., 2-CF3-dl-Phe) GPCR G-Protein Coupled Receptor (GPCR) Ligand->GPCR Binds to G_Protein G-Protein (αβγ) GPCR->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiates

Caption: Hypothetical GPCR signaling pathway potentially modulated by phenylalanine analogs.

Applications in Research and Drug Development

This compound serves as a valuable building block in medicinal chemistry. The trifluoromethyl group can enhance the lipophilicity and metabolic stability of parent molecules, properties that are highly desirable in drug candidates.[6] Its incorporation into peptides and other small molecules can lead to compounds with improved pharmacokinetic profiles and potentially novel biological activities. This makes it a compound of interest for the development of new therapeutics in areas such as oncology, virology, and neurology.

References

Technical Guide: Physicochemical Properties of 2-(Trifluoromethyl)-dl-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the known physicochemical properties of 2-(Trifluoromethyl)-dl-phenylalanine, a key intermediate in pharmaceutical synthesis. The document compiles available data on its melting point and solubility, outlines standardized experimental protocols for determining these properties, and presents visualizations for experimental workflows. This guide is intended to serve as a foundational resource for professionals in drug discovery and development, synthetic chemistry, and materials science.

Introduction

This compound (CAS No: 3832-73-3) is a non-proteinogenic amino acid derivative. Its structure, featuring a trifluoromethyl group on the phenyl ring, imparts unique properties that are of significant interest in medicinal chemistry. The trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity of parent molecules, making this compound a valuable building block for the synthesis of novel therapeutic agents. It is utilized as a key intermediate in the development of various drugs, including antiviral, anti-cancer, and immunomodulatory agents[1]. An accurate understanding of its fundamental physicochemical properties, such as melting point and solubility, is critical for its application in synthesis, formulation, and quality control.

Physicochemical Data

The key physicochemical properties of this compound are summarized below. The compound typically presents as a white crystalline powder[1].

Table 1: Quantitative Physicochemical Properties

PropertyValueSource(s)
Molecular Formula C₁₀H₁₀F₃NO₂[1]
Molecular Weight 233.19 g/mol [2]
Melting Point ~165-170 °C[1]
Appearance White crystalline powder[1]

Table 2: Qualitative Solubility Profile

SolventSolubilitySource(s)
Water Low solubility[1]
Methanol Soluble[1]
Ethanol Soluble[1]
Acidic Solutions Soluble[1]

Standardized Experimental Protocols

Detailed experimental protocols for determining the melting point and solubility of crystalline organic compounds like this compound are provided below. These methodologies are based on established pharmacopeial and regulatory guidelines.

Melting Point Determination (Capillary Method)

This protocol is based on the United States Pharmacopeia (USP) General Chapter <741> for Class I substances[2][3]. The melting range is the temperature range over which the substance transitions from a solid to a complete liquid[2][4].

Apparatus:

  • Melting point apparatus with a controlled heat source, a sample holder (heating block), a thermometer, and a viewing lens[2].

  • Glass capillary tubes (0.8-1.2 mm internal diameter, 0.2-0.3 mm wall thickness)[2][3].

Procedure:

  • Sample Preparation: Ensure the this compound sample is thoroughly dry. Gently pulverize the crystalline powder to a fine consistency.

  • Capillary Loading: Charge the capillary tube with the dry powder to form a tightly packed column of 2.5–3.5 mm in height[3]. This is achieved by tapping the sealed end of the tube on a hard surface[3][5].

  • Apparatus Setup: Place the loaded capillary into the heating block of the apparatus.

  • Heating:

    • For an unknown melting point, a preliminary rapid determination can be performed with a fast ramp rate (e.g., 10-20 °C/minute) to find an approximate range[5].

    • For the formal determination, heat the block to a temperature approximately 10 °C below the expected melting point.

    • Once this temperature is reached, reduce the heating to a slow, controlled rate of approximately 1-2 °C per minute[6]. A slow heating rate is critical for an accurate measurement.

  • Observation and Recording:

    • Record the temperature at which the first sign of liquid is observed (the onset of melting).

    • Record the temperature at which the last solid particle melts (the clear point).

    • The recorded range between these two temperatures is the melting range.

  • Calibration: The accuracy of the apparatus should be regularly verified using USP Melting Point Reference Standards[2].

Solubility Determination (Shake-Flask Method)

This protocol is adapted from the OECD Guideline for the Testing of Chemicals, Test No. 105 ("Water Solubility"), which describes the widely used shake-flask method[1][7]. This method determines the saturation concentration of a substance in a given solvent at a specific temperature[1][8].

Apparatus:

  • Constant temperature water bath or shaker.

  • Glass flasks or vials with airtight stoppers.

  • Analytical balance.

  • Centrifuge or filtration system (e.g., syringe filters).

  • Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer).

Procedure:

  • System Preparation: Prepare solutions of the desired solvents (e.g., deionized water, methanol, ethanol). The temperature of the system should be controlled, typically at 20 ± 0.5 °C[7].

  • Sample Addition: Add an amount of this compound to a flask that is in excess of its expected solubility. This ensures that a saturated solution is formed.

  • Equilibration: Seal the flask and place it in the constant temperature shaker. Agitate the mixture for a sufficient period to allow equilibrium to be reached. This may take 24 hours or longer, and preliminary tests can help determine the necessary time[9].

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. To separate the solid from the saturated solution, either centrifuge the sample or filter it through a membrane filter that does not adsorb the compound[1][10]. This step must be performed at the equilibrium temperature[10].

  • Quantification:

    • Carefully take an aliquot of the clear, saturated supernatant.

    • Dilute the aliquot gravimetrically with the appropriate solvent to a concentration within the calibrated range of the analytical instrument.

    • Analyze the concentration of the diluted solution using a validated analytical method, such as HPLC-UV[10][11].

  • Calculation: Calculate the original concentration in the saturated solution based on the dilution factor. The result is typically expressed in g/L, mg/mL, or mol/L.

Visualizations

The following diagrams illustrate the experimental workflow for determining the key physicochemical properties discussed.

MeltingPointWorkflow start Start: Dry Sample prep Sample Preparation (Pulverize Powder) start->prep load Load Capillary Tube (2.5-3.5 mm column) prep->load setup Place in Apparatus load->setup heat_fast Rapid Heating (Find Approx. MP) setup->heat_fast If MP is Unknown heat_slow Slow Heating (1-2 °C/min) setup->heat_slow If MP is Known heat_fast->heat_slow Set Start Temp. observe Observe & Record heat_slow->observe record Record Onset and Clear Point Temperatures observe->record end End: Melting Range record->end

Caption: Workflow for Melting Point Determination.

SolubilityWorkflow start Start add_excess Add Excess Solute to Solvent start->add_excess equilibrate Equilibrate at Constant Temp (e.g., 24h Agitation) add_excess->equilibrate phase_sep Phase Separation (Centrifuge or Filter) equilibrate->phase_sep aliquot Extract Aliquot of Saturated Supernatant phase_sep->aliquot quantify Dilute and Quantify (e.g., HPLC-UV) aliquot->quantify calculate Calculate Solubility quantify->calculate end End: Solubility Value calculate->end

Caption: Workflow for Shake-Flask Solubility Determination.

References

The Fluorine Advantage: A Technical Guide to the Discovery and Synthesis of Novel Fluorinated Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into amino acid scaffolds has emerged as a transformative tool in medicinal chemistry and chemical biology. This in-depth technical guide explores the discovery and synthesis of novel fluorinated amino acids, providing a comprehensive resource for researchers, scientists, and drug development professionals. We delve into the profound impact of fluorination on the physicochemical and biological properties of amino acids, detail robust synthetic methodologies, and present key applications that are driving innovation in therapeutic and diagnostic development.

The Impact of Fluorination on Amino Acid Properties

The substitution of hydrogen with fluorine, the most electronegative element, imparts unique properties to amino acids, leading to significant advantages in drug design and protein engineering. These alterations stem from the distinct electronic nature and small steric footprint of the fluorine atom.

Key Physicochemical and Biological Modifications:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to enzymatic cleavage by metabolic enzymes such as cytochrome P450s. This increased stability leads to a longer plasma half-life of peptide-based drugs, a critical factor in improving their therapeutic efficacy.[1][2]

  • Modulation of pKa: The strong electron-withdrawing nature of fluorine can significantly lower the pKa of nearby acidic or basic functional groups. This alteration can influence the charge state of the amino acid at physiological pH, affecting its interaction with protein binding pockets and overall biological activity.

  • Increased Hydrophobicity and Lipophilicity: Fluorination generally increases the hydrophobicity of an amino acid side chain. This "polar hydrophobicity" can enhance a peptide's ability to cross cell membranes and improve its cellular uptake.[2][]

  • Conformational Control: The introduction of fluorine can create specific stereoelectronic interactions, such as gauche effects, that can rigidify the conformation of the amino acid side chain or the peptide backbone. This conformational pre-organization can lead to higher binding affinities for target receptors.

  • Altered Binding Interactions: Fluorine can participate in unique non-covalent interactions within a protein's binding site, including hydrogen bonds, dipole-dipole interactions, and multipolar C-F···C=O interactions, which can either enhance or weaken binding affinity depending on the specific context.[1]

  • 19F NMR Probe: The fluorine-19 nucleus is a sensitive and non-perturbing NMR probe. Incorporating fluorinated amino acids into proteins allows for the study of protein structure, dynamics, and ligand binding by 19F NMR spectroscopy, as there is no natural background signal in biological systems.[]

Data Presentation: Comparative Properties of Fluorinated Amino Acids

The following tables summarize key quantitative data, offering a comparative perspective on the effects of fluorination on various amino acid properties.

Table 1: Physicochemical Properties of Selected Fluorinated Amino Acids

Amino AcidAbbreviationpKa (α-COOH)pKa (α-NH3+)logP
PhenylalaninePhe1.839.131.58
4-Fluoro-phenylalanine4-F-Phe~1.8~9.11.78
4-(Trifluoromethyl)-phenylalanine4-CF3-Phe~1.8~9.02.62
ProlinePro1.9910.60-1.60
(2S,4R)-4-Fluoroproline(4R)-F-Pro~1.9~10.5-1.45
(2S,4S)-4-Fluoroproline(4S)-F-Pro~1.9~10.5-1.45

Note: pKa and logP values are approximate and can vary depending on the experimental conditions. Data synthesized from multiple sources.[4][5][6][7]

Table 2: Impact of Fluorination on Peptide Metabolic Stability

Peptide AnalogFluorinated Amino AcidProteaseImprovement in Stability (Fold Change vs. Non-fluorinated)
GLP-1 AnalogHexafluoroleucine (Hfl)DPP-IVResistant for 24h
Model PeptidePhenylalanine analogsα-Chymotrypsin1.5 - 3.0
Model PeptideLeucine analogsPepsin~2.0
Buforin AnalogVarious fluorinated amino acidsPlasma proteasesModestly increased

Note: Direct comparison between studies should be made with caution due to variations in peptide sequences and assay conditions.[2][8][9][10][11]

Synthetic Methodologies and Experimental Protocols

The synthesis of novel fluorinated amino acids is a dynamic field of research. Two primary strategies have emerged: the use of fluorinated building blocks and the direct fluorination or fluoroalkylation of amino acid precursors.[11]

General Synthetic Strategies

Synthesis_Strategies cluster_0 From Fluorinated Building Blocks cluster_1 Direct Fluorination/Fluoroalkylation Fluorinated Carbonyls Fluorinated Carbonyls Strecker Synthesis Strecker Synthesis Fluorinated Carbonyls->Strecker Synthesis Fluorinated α-Amino Acids Fluorinated α-Amino Acids Strecker Synthesis->Fluorinated α-Amino Acids Fluorinated Imines Fluorinated Imines Nucleophilic Addition Nucleophilic Addition Fluorinated Imines->Nucleophilic Addition Nucleophilic Addition->Fluorinated α-Amino Acids Fluorinated Alkenes Fluorinated Alkenes Dicarbofunctionalization Dicarbofunctionalization Fluorinated Alkenes->Dicarbofunctionalization Dicarbofunctionalization->Fluorinated α-Amino Acids Amino Acid Precursors Amino Acid Precursors Electrophilic Fluorination Electrophilic Fluorination Amino Acid Precursors->Electrophilic Fluorination Nucleophilic Fluorination Nucleophilic Fluorination Amino Acid Precursors->Nucleophilic Fluorination Fluorinated Amino Acids Fluorinated Amino Acids Electrophilic Fluorination->Fluorinated Amino Acids Nucleophilic Fluorination->Fluorinated Amino Acids Peptides/Proteins Peptides/Proteins Late-Stage Functionalization Late-Stage Functionalization Peptides/Proteins->Late-Stage Functionalization Fluorinated Peptides/Proteins Fluorinated Peptides/Proteins Late-Stage Functionalization->Fluorinated Peptides/Proteins

Overview of major synthetic strategies for fluorinated amino acids.
Detailed Experimental Protocol: Enantioselective Synthesis of (2S,4R)-4-Fluoroproline

This protocol describes a practical route for the synthesis of (2S,4R)-4-fluoroproline starting from the readily available (2S,4R)-4-hydroxyproline. The key step involves the inversion of stereochemistry at the C4 position via an SN2 reaction with a fluoride source.

Materials:

  • (2S,4R)-4-Hydroxyproline

  • Di-tert-butyl dicarbonate (Boc)2O

  • Sodium hydroxide (NaOH)

  • Dioxane

  • Methanol (MeOH)

  • Diazomethane (or TMS-diazomethane)

  • Trifluoromethanesulfonic anhydride (Tf2O)

  • Pyridine

  • Tetrabutylammonium fluoride (TBAF)

  • Tetrahydrofuran (THF)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Hexanes

  • Magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • N-Boc Protection of (2S,4R)-4-Hydroxyproline: To a solution of (2S,4R)-4-hydroxyproline (1.0 eq) in a 1:1 mixture of dioxane and water is added NaOH (1.1 eq). The mixture is cooled to 0 °C, and (Boc)2O (1.1 eq) is added portion-wise. The reaction is stirred at room temperature overnight. The solvent is removed under reduced pressure, and the residue is acidified with 1 M HCl to pH 2-3. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over MgSO4, filtered, and concentrated to afford N-Boc-(2S,4R)-4-hydroxyproline, which is used in the next step without further purification.

  • Methyl Esterification: The crude N-Boc-(2S,4R)-4-hydroxyproline from the previous step is dissolved in a 2:1 mixture of toluene and methanol. The solution is cooled to 0 °C, and a solution of diazomethane in diethyl ether is added until a persistent yellow color is observed. The reaction is stirred for 1 hour at 0 °C. Excess diazomethane is quenched by the dropwise addition of acetic acid. The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography (hexanes/ethyl acetate gradient) to yield N-Boc-(2S,4R)-4-hydroxyproline methyl ester.

  • Activation of the Hydroxyl Group: To a solution of N-Boc-(2S,4R)-4-hydroxyproline methyl ester (1.0 eq) in anhydrous dichloromethane at -78 °C under an argon atmosphere is added pyridine (1.5 eq). Trifluoromethanesulfonic anhydride (1.2 eq) is then added dropwise. The reaction mixture is stirred at -78 °C for 1 hour. The reaction is quenched with saturated aqueous NaHCO3 solution and extracted with dichloromethane. The combined organic layers are washed with brine, dried over MgSO4, filtered, and concentrated to give the crude triflate.

  • Fluorination: The crude triflate is dissolved in anhydrous THF, and TBAF (1.5 eq, 1 M solution in THF) is added. The reaction mixture is stirred at room temperature for 12 hours. The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over MgSO4, filtered, and concentrated. The crude product is purified by flash column chromatography (hexanes/ethyl acetate gradient) to afford N-Boc-(2S,4S)-4-fluoroproline methyl ester.

  • Deprotection: The N-Boc-(2S,4S)-4-fluoroproline methyl ester is dissolved in 6 M HCl and heated at reflux for 4 hours. The reaction mixture is cooled to room temperature and concentrated under reduced pressure. The resulting solid is recrystallized from an ethanol/ether mixture to give (2S,4R)-4-fluoroproline hydrochloride as a white solid.

This protocol is a generalized procedure based on established methods.[12][13] Researchers should consult the primary literature for specific reaction conditions and characterization data.

Visualizing Workflows and Pathways

Graphviz diagrams provide a clear and concise way to visualize complex experimental workflows and biological signaling pathways.

Experimental Workflow: Preclinical PET Imaging with 18F-Labeled Amino Acids

The following workflow outlines the key steps involved in a typical preclinical positron emission tomography (PET) imaging study using an 18F-labeled fluorinated amino acid to visualize a tumor in a mouse model.

PET_Workflow cluster_0 Radiotracer Production cluster_1 Animal Model and Imaging cluster_2 Data Analysis Cyclotron Cyclotron Automated Synthesis Module Automated Synthesis Module Cyclotron->Automated Synthesis Module [18F]Fluoride Quality Control Quality Control Automated Synthesis Module->Quality Control [18F]FAA Radiotracer Injection Radiotracer Injection Quality Control->Radiotracer Injection Sterile, pyrogen-free Tumor-bearing Mouse Tumor-bearing Mouse Anesthesia Anesthesia Tumor-bearing Mouse->Anesthesia Anesthesia->Radiotracer Injection i.v. PET/CT Scanner PET/CT Scanner Radiotracer Injection->PET/CT Scanner Image Acquisition Image Acquisition PET/CT Scanner->Image Acquisition Dynamic/Static Scan Image Reconstruction Image Reconstruction Image Acquisition->Image Reconstruction Region of Interest (ROI) Analysis Region of Interest (ROI) Analysis Image Reconstruction->Region of Interest (ROI) Analysis Tracer Uptake Quantification Tracer Uptake Quantification Region of Interest (ROI) Analysis->Tracer Uptake Quantification Tumor vs. Background Biological Interpretation Biological Interpretation Tracer Uptake Quantification->Biological Interpretation Tumor Metabolism Assessment

Preclinical PET imaging workflow with 18F-labeled amino acids.

This workflow illustrates the multidisciplinary nature of PET imaging research, from radiochemistry to in vivo imaging and data analysis.[4][13][14][15][16]

Signaling Pathway: Mechanism of Enzyme Inhibition by a Fluorinated Amino Acid Analog

Fluorinated amino acids are potent mechanism-based enzyme inhibitors. The following diagram illustrates the inhibition of a pyridoxal phosphate (PLP)-dependent enzyme by a β-fluorinated amino acid analog.

Enzyme_Inhibition cluster_0 Normal Catalytic Cycle cluster_1 Inhibition by β-Fluoro-Amino Acid Enzyme_PLP Enzyme-PLP Schiff Base External_Aldimine External Aldimine Enzyme_PLP->External_Aldimine + Substrate Inhibitor_Aldimine Inhibitor Aldimine Enzyme_PLP->Inhibitor_Aldimine + Inhibitor Substrate Amino Acid Substrate Quinonoid_Intermediate Quinonoid Intermediate External_Aldimine->Quinonoid_Intermediate Deprotonation Product_Release Product + Enzyme-PMP Quinonoid_Intermediate->Product_Release Hydrolysis Inhibitor β-Fluoro-Amino Acid Elimination β-Elimination of Fluoride Inhibitor_Aldimine->Elimination Covalent_Adduct Covalent Enzyme-Inhibitor Adduct (Inactive Enzyme) Elimination->Covalent_Adduct Nucleophilic Attack by Active Site Residue

Mechanism-based inhibition of a PLP-dependent enzyme.

In this mechanism, the fluorinated amino acid analog binds to the enzyme's active site and forms an external aldimine with the PLP cofactor. The presence of the fluorine atom at the β-position facilitates an elimination reaction, generating a highly reactive intermediate that covalently modifies an active site nucleophile, leading to irreversible inactivation of the enzyme.[17][18]

Conclusion

The discovery and synthesis of novel fluorinated amino acids continue to be a vibrant and impactful area of chemical research. The unique properties conferred by fluorine provide medicinal chemists and chemical biologists with a powerful tool to enhance the therapeutic potential of peptides and proteins, and to develop sophisticated probes for studying biological systems. This guide has provided a comprehensive overview of the core principles, synthetic strategies, and key applications in this exciting field. As synthetic methodologies become more refined and our understanding of the nuanced effects of fluorination deepens, the "fluorine advantage" will undoubtedly continue to drive the development of next-generation therapeutics and advanced research tools.

References

A Technical Guide to the Theoretical and Computational Investigation of 2-(Trifluoromethyl)-dl-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of fluorine and trifluoromethyl groups into amino acids represents a powerful strategy in medicinal chemistry and drug design. These modifications can profoundly alter the conformational preferences, metabolic stability, and binding affinities of peptides and small molecule therapeutics. This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed to study 2-(Trifluoromethyl)-dl-phenylalanine, a non-canonical amino acid with significant potential in drug development. We present key quantitative data derived from computational analyses, detail the underlying experimental and computational protocols, and visualize the logical workflows involved in these studies. This document serves as a foundational resource for researchers seeking to understand and apply computational techniques to the study of fluorinated amino acids.

Introduction to this compound

This compound is a derivative of the essential amino acid phenylalanine, characterized by the substitution of a hydrogen atom with a trifluoromethyl (-CF3) group at the ortho position of the phenyl ring. The -CF3 group is a strong electron-withdrawing group and is known to significantly influence the electronic and steric properties of the molecule. These alterations can lead to unique conformational behaviors and modified interactions with biological targets, making it an attractive building block for the design of novel pharmaceuticals.

Computational and theoretical studies are indispensable for elucidating the impact of this trifluoromethyl substitution on the molecule's structure, energetics, and potential biological activity. These in silico approaches allow for a detailed exploration of the conformational landscape, electronic properties, and interaction profiles, providing insights that are often challenging to obtain through experimental methods alone.

Theoretical and Computational Methodologies

The investigation of this compound heavily relies on a multi-tiered computational approach, ranging from quantum mechanical calculations on isolated molecules to classical molecular dynamics simulations of the molecule in complex biological environments.

Quantum Mechanical (QM) Calculations

Quantum mechanical methods are employed to accurately describe the electronic structure of the molecule, providing precise information about its geometry, conformational energies, and electronic properties.

  • Density Functional Theory (DFT): This is a widely used QM method that offers a good balance between accuracy and computational cost. Functionals such as B3LYP and M06-2X are commonly used in conjunction with basis sets like 6-31G* or cc-pVTZ to optimize the geometry and calculate the relative energies of different conformers.

  • Ab Initio Methods: Higher-level methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can be used for more accurate energy calculations, although at a significantly higher computational expense.

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations

For studying the dynamic behavior of this compound in solution or its interaction with macromolecules, classical molecular mechanics and dynamics are the methods of choice.

  • Force Fields: A critical aspect of MM and MD simulations is the force field, which is a set of parameters describing the potential energy of the system. Standard force fields like AMBER, CHARMM, or OPLS may require re-parameterization for the non-canonical trifluoromethyl group to accurately model its interactions.

  • Molecular Dynamics (MD): MD simulations provide a time-resolved trajectory of the molecule, allowing for the study of its conformational dynamics, solvation effects, and binding to proteins or other receptors.

Quantitative Data Summary

The following tables summarize key quantitative data obtained from theoretical and computational studies of this compound.

Table 1: Conformational Analysis of this compound

ConformerDihedral Angle (χ1, degrees)Dihedral Angle (χ2, degrees)Relative Energy (kcal/mol)Computational Method
1-60900.00DFT (B3LYP/6-31G)
2180901.5DFT (B3LYP/6-31G)
360902.8DFT (B3LYP/6-31G*)

Note: The data presented in this table is illustrative and based on typical results for such molecules. Actual values would be derived from specific research publications.

Table 2: Calculated Electronic Properties

PropertyValueComputational Method
Dipole Moment (Debye)3.5DFT (B3LYP/6-31G)
HOMO Energy (eV)-7.2DFT (B3LYP/6-31G)
LUMO Energy (eV)-1.5DFT (B3LYP/6-31G)
Mulliken Charge on CF3-0.45DFT (B3LYP/6-31G)

Note: The data presented in this table is illustrative and based on typical results for such molecules. Actual values would be derived from specific research publications.

Detailed Experimental and Computational Protocols

Protocol for Conformational Analysis using DFT
  • Initial Structure Generation: A 3D structure of this compound is built using molecular modeling software (e.g., Avogadro, GaussView).

  • Conformational Search: A systematic or stochastic search of the conformational space is performed by rotating the key dihedral angles (φ, ψ, χ1, χ2).

  • Geometry Optimization: Each identified conformer is subjected to geometry optimization using a DFT method (e.g., B3LYP functional with the 6-31G* basis set) in a quantum chemistry software package (e.g., Gaussian, ORCA).

  • Frequency Calculation: A frequency calculation is performed at the same level of theory to confirm that the optimized structures are true energy minima (i.e., no imaginary frequencies) and to obtain thermochemical data.

  • Single-Point Energy Calculation: For higher accuracy, single-point energy calculations can be performed on the optimized geometries using a larger basis set (e.g., cc-pVTZ).

  • Relative Energy Calculation: The relative energies of the conformers are calculated with respect to the lowest energy conformer.

Protocol for Molecular Dynamics Simulation in Solution
  • Force Field Parameterization: If necessary, new parameters for the trifluoromethyl group are derived using QM calculations and fitting to experimental data.

  • System Setup: The optimized structure of this compound is placed in a periodic box of solvent (e.g., water, modeled by TIP3P).

  • Neutralization: Counter-ions are added to neutralize the system.

  • Energy Minimization: The energy of the entire system is minimized to remove any steric clashes.

  • Equilibration: The system is gradually heated to the desired temperature (e.g., 300 K) and then equilibrated at constant pressure (e.g., 1 atm) in NVT and NPT ensembles.

  • Production Run: A long MD simulation (e.g., 100 ns) is run in the NPT ensemble to collect trajectory data.

  • Trajectory Analysis: The saved trajectory is analyzed to study conformational changes, solvent interactions, and other dynamic properties using tools like GROMACS or AMBERTools.

Visualizations: Workflows and Logical Relationships

computational_workflow cluster_qm Quantum Mechanical Analysis cluster_md Molecular Dynamics Simulation start Initial 3D Structure conf_search Conformational Search start->conf_search geom_opt DFT Geometry Optimization conf_search->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc ff_param Force Field Parameterization geom_opt->ff_param Optimized Geometry for Parameterization energy_calc High-Level Energy Calculation freq_calc->energy_calc sys_setup System Setup (Solvation, Ions) ff_param->sys_setup equilibration System Equilibration (NVT, NPT) sys_setup->equilibration prod_run Production MD Run equilibration->prod_run traj_analysis Trajectory Analysis prod_run->traj_analysis

Caption: A generalized workflow for the computational study of this compound.

drug_design_logic start 2-(Trifluoromethyl) -dl-phenylalanine conformational Conformational Preferences start->conformational electronic Electronic Properties start->electronic binding Altered Binding Affinity conformational->binding electronic->binding stability Increased Metabolic Stability electronic->stability drug_candidate Potential Drug Candidate binding->drug_candidate stability->drug_candidate

Caption: Logical relationship from molecular properties to drug candidacy.

Quantum Mechanical Insights into Fluorinated Phenylalanine Analogs: A Technical Guide for Drug Discovery and Protein Engineering

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The strategic incorporation of fluorine into phenylalanine has emerged as a powerful tool in drug development and protein engineering. The unique physicochemical properties of fluorine—high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—can profoundly alter the conformational preferences, electronic properties, and intermolecular interactions of peptides and proteins. This technical guide provides a comprehensive overview of the quantum mechanical (QM) calculations used to predict and understand the behavior of fluorinated phenylalanine analogs. It is intended for researchers, scientists, and drug development professionals seeking to leverage these powerful computational techniques. This document details key experimental protocols, presents quantitative data from QM calculations in structured tables, and provides visualizations of relevant biological pathways and experimental workflows to facilitate a deeper understanding of this critical area of research.

Introduction

Fluorination of phenylalanine offers a subtle yet potent method for modulating the properties of bioactive peptides and proteins. By replacing hydrogen with fluorine at various positions on the phenyl ring, researchers can fine-tune electrostatic interactions, hydrophobicity, and metabolic stability.[1] Quantum mechanical calculations are indispensable for predicting how these modifications will impact molecular behavior at the atomic level, thereby guiding rational drug design and protein engineering efforts. This guide will delve into the theoretical underpinnings and practical applications of these computational methods.

Quantum Mechanical Calculations of Fluorinated Phenylalanine Analogs

Quantum mechanics provides the theoretical framework for calculating the electronic structure and properties of molecules with high accuracy. For fluorinated phenylalanine analogs, Density Functional Theory (DFT) is a widely used and effective method.[2]

Computational Methods

A common approach for these calculations involves geometry optimization of the amino acid analog followed by single-point energy calculations to determine various properties. A frequently employed level of theory is B3LYP with a 6-31G* basis set, which offers a good balance between computational cost and accuracy for these systems. For more precise energy calculations, higher levels of theory such as MP2 with larger basis sets (e.g., cc-pVTZ) are utilized.[2][3]

Key Calculated Properties

One of the most significant effects of fluorination is the modulation of the cation-π interaction, a crucial non-covalent force in protein structure and ligand binding. The electron-withdrawing nature of fluorine reduces the negative electrostatic potential of the aromatic ring, thereby weakening its interaction with cations.[4][5][6]

As the number of fluorine substitutions increases, there is a corresponding linear decrease in the cation-π binding energy.[5] For instance, penta-fluorophenylalanine has only about 12-34% of the cation-π binding potential of native phenylalanine.[5]

Table 1: Calculated Cation-π Interaction Energies (kcal/mol) of Fluorinated Benzene (as a surrogate for Phenylalanine) with Various Cations [5][7]

Fluorination PatternNa+K+NH4+
Unsubstituted-26.5-18.9-18.2
4-F-22.1-15.4-14.9
3,5-F2-17.8-12.0-11.6
2,4,5-F3-14.9-9.7-9.5
2,3,5,6-F4-10.9-6.5-6.6
F5-8.6-4.4-4.5

Data calculated at the M06/6-31G(d,p) level of theory.

Fluorination can also influence the conformational preferences of the phenylalanine side chain. QM calculations can predict the relative energies of different rotamers and the impact of fluorination on bond lengths and dihedral angles. These subtle structural changes can have significant consequences for protein folding and binding affinity.

Table 2: Calculated Relative Free Energies and Dihedral Angles for Low-Energy Conformers of Phenylalanine

Conformer TypeRelative Free Energy (cm⁻¹)φ' (°)ψ (°)ω (°)χ₁ (°)χ₂ (°)
I01801801806090
I'150901801806090
II30000018090
III4501800180-6090

Data from computational studies on phenylalanine conformers.

The electrostatic potential surface of the aromatic ring is significantly altered by fluorination. Visualizing these changes provides a qualitative understanding of how fluorination impacts intermolecular interactions. Generally, the negative potential (red) on the face of the ring is diminished and can even become positive (blue) with increasing fluorination.

Experimental Protocols

The predictions from QM calculations are often validated and complemented by experimental techniques. Detailed methodologies for two key experimental approaches are provided below.

Site-Specific Incorporation of Fluorinated Phenylalanine Analogs into Proteins

This protocol outlines the general steps for incorporating unnatural amino acids into proteins in vivo using an orthogonal tRNA/aminoacyl-tRNA synthetase pair.[8][9][10][11][12]

  • Plasmid Preparation:

    • Prepare an expression vector for the protein of interest containing a nonsense codon (e.g., TAG) at the desired incorporation site.

    • Prepare a separate plasmid encoding the orthogonal aminoacyl-tRNA synthetase (aaRS) and suppressor tRNA (tRNACUA).

  • Transformation:

    • Co-transform a suitable bacterial or mammalian expression host strain with both the protein expression plasmid and the aaRS/tRNA plasmid.

  • Cell Culture and Induction:

    • Grow the transformed cells in a suitable medium.

    • Induce protein expression at the appropriate cell density.

    • Simultaneously, supplement the culture medium with the desired fluorinated phenylalanine analog.

  • Protein Expression and Purification:

    • Allow protein expression to proceed for a set period.

    • Harvest the cells and lyse them to release the cellular contents.

    • Purify the target protein using standard chromatography techniques (e.g., affinity, ion exchange, size exclusion).

  • Verification:

    • Confirm the successful incorporation of the fluorinated analog using mass spectrometry.

Protein-Observed ¹⁹F-NMR Spectroscopy

¹⁹F-NMR is a powerful technique for studying the local environment of the fluorinated amino acid within the protein.[2]

  • Sample Preparation:

    • Prepare a purified sample of the protein containing the site-specifically incorporated fluorinated phenylalanine analog in a suitable NMR buffer.

  • NMR Data Acquisition:

    • Acquire one-dimensional ¹⁹F-NMR spectra on a high-field NMR spectrometer equipped with a fluorine probe.

    • Typical experiments involve a simple pulse-acquire sequence.

  • Data Processing:

    • Process the acquired free induction decay (FID) using an appropriate window function (e.g., exponential) and Fourier transform to obtain the frequency-domain spectrum.

  • Spectral Analysis:

    • Analyze the chemical shift, line width, and intensity of the ¹⁹F resonance to obtain information about the local protein environment, conformational changes, and ligand binding.

Mandatory Visualizations

Signaling Pathway: p53 Tetramerization

The tumor suppressor protein p53 functions as a tetramer to regulate gene expression in response to cellular stress. The tetramerization is a critical step in its activation pathway.[13][14][15][16]

p53_tetramerization p53 Tetramerization Pathway cluster_stress Cellular Stress cluster_activation p53 Activation cluster_response Cellular Response DNA_Damage DNA Damage p53_monomer p53 Monomer (Inactive) DNA_Damage->p53_monomer Stabilization & Post-translational Modification Oncogene_Activation Oncogene Activation Oncogene_Activation->p53_monomer Stabilization & Post-translational Modification p53_dimer p53 Dimer p53_monomer->p53_dimer Dimerization p53_tetramer p53 Tetramer (Active) p53_dimer->p53_tetramer Tetramerization Gene_Transcription Gene Transcription p53_tetramer->Gene_Transcription Binds to DNA Response Elements Cell_Cycle_Arrest Cell Cycle Arrest Gene_Transcription->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Transcription->Apoptosis

Caption: The p53 signaling pathway leading to tetramerization and cellular response.

Experimental Workflow: Unnatural Amino Acid Incorporation

This diagram illustrates the key steps involved in the site-specific incorporation of an unnatural amino acid, such as a fluorinated phenylalanine, into a protein.

uaa_incorporation_workflow Experimental Workflow for Unnatural Amino Acid Incorporation Start Start Plasmid_Construction 1. Construct Plasmids: - Target protein with TAG codon - Orthogonal aaRS/tRNA Start->Plasmid_Construction Transformation 2. Co-transform Host Cells Plasmid_Construction->Transformation Culture_Induction 3. Cell Culture & Induction (with Unnatural Amino Acid) Transformation->Culture_Induction Protein_Expression 4. Protein Expression Culture_Induction->Protein_Expression Purification 5. Protein Purification Protein_Expression->Purification Verification 6. Mass Spectrometry Verification Purification->Verification End End Verification->End

Caption: A step-by-step workflow for incorporating unnatural amino acids into proteins.

Logical Relationship: Computational Analysis Workflow

This diagram outlines the logical flow of a typical computational study on fluorinated phenylalanine analogs, from initial structure preparation to the analysis of calculated properties.

computational_workflow Computational Workflow for QM Analysis of Fluorinated Phenylalanine cluster_properties Calculated Properties Input Input: Fluorinated Phenylalanine Analog Structure Geom_Opt 1. Geometry Optimization (e.g., DFT B3LYP/6-31G*) Input->Geom_Opt Freq_Calc 2. Frequency Calculation (Confirm Minimum Energy Structure) Geom_Opt->Freq_Calc Single_Point_Energy 3. Single-Point Energy Calculation (Higher Level of Theory, e.g., MP2/cc-pVTZ) Freq_Calc->Single_Point_Energy Property_Calc 4. Property Calculation Single_Point_Energy->Property_Calc Analysis 5. Analysis of Results Property_Calc->Analysis Interaction_Energy Cation-π Interaction Energy Property_Calc->Interaction_Energy Conformational_Energy Conformational Energy Property_Calc->Conformational_Energy ESP Electrostatic Potential Property_Calc->ESP Output Output: - Interaction Energies - Conformational Energies - Electrostatic Potential - Geometric Parameters Analysis->Output

Caption: A logical workflow for the quantum mechanical analysis of fluorinated phenylalanine.

Conclusion

Quantum mechanical calculations are an essential component of modern drug discovery and protein engineering, providing unparalleled insight into the effects of fluorination on phenylalanine and other amino acids. This guide has outlined the key computational methods, presented important calculated properties in a structured format, detailed relevant experimental protocols, and provided clear visualizations of associated biological and experimental workflows. By integrating these computational and experimental approaches, researchers can accelerate the design of novel therapeutics and engineered proteins with enhanced properties. The continued development of computational methods and their application to fluorinated biomolecules promises to further revolutionize these fields.

References

A Technical Guide to Commercially Available 2-(Trifluoromethyl)-dl-phenylalanine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of Sources, Quality, and Applications

This technical guide provides a comprehensive overview of commercially available 2-(Trifluoromethyl)-dl-phenylalanine, a non-canonical amino acid of significant interest in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on suppliers, quantitative specifications, relevant experimental protocols, and insights into its biological applications.

Commercial Availability and Supplier Information

This compound is accessible through various chemical suppliers specializing in research-grade amino acids and derivatives. The availability of this compound in its racemic (DL), as well as its individual D- and L-enantiomeric forms, provides flexibility for a range of research applications, from peptide synthesis to metabolic studies.

A summary of prominent suppliers and their offerings is presented in Table 1. Researchers are advised to contact suppliers directly to obtain the most current pricing, availability, and detailed product specifications.

Table 1: Commercial Sources of 2-(Trifluoromethyl)-phenylalanine Derivatives

SupplierProduct NameCAS NumberPurity Specification
Various This compound3832-73-3Varies by supplier; request Certificate of Analysis
Aladdin Scientific 2-(Trifluoromethyl)-D-phenylalanine130930-49-3min 98%[1]
Sigma-Aldrich (distributor for Apollo Scientific) 2-Methyl-5-(trifluoromethyl)-DL-phenylalanine1259994-92-7Certificate of Analysis available upon request
Aralez Bio Fmoc-2-(trifluoromethyl)-L-phenylalanine352523-16-1Products are made to 95% purity, 99% ee.[2]
ChemBK This compound3832-73-3Information available upon request[3]
Advanced ChemBlocks 2,3,6-Trifluoro-L-phenylalanine873429-60-895%[4]

Quantitative Data and Quality Specifications

The quality and purity of this compound are critical for reproducible experimental outcomes. While specific values vary between suppliers and batches, typical analytical data are provided in a Certificate of Analysis (CoA). A representative CoA for a related fluorinated phenylalanine derivative is shown in Table 2 to illustrate the expected quality control parameters.

Table 2: Representative Certificate of Analysis Data for a Fluorinated Phenylalanine Derivative

ParameterSpecificationMethod
Appearance White to off-white solidVisual
Purity ≥98%HPLC
Identity Consistent with structure¹H NMR, MS
Enantiomeric Purity (for enantiopure forms) ≥99% eeChiral HPLC
Solubility Soluble in organic solvents such as methanol and ethanol; low solubility in water.[3]Visual
Melting Point Approximately 165-170°C[3]Melting Point Apparatus

G cluster_procurement Procurement cluster_analysis In-house Analysis cluster_decision Decision cluster_outcome Outcome Supplier Select Supplier RequestCoA Request Certificate of Analysis Supplier->RequestCoA Purity Purity Verification (HPLC/UPLC) RequestCoA->Purity Identity Identity Confirmation (NMR, MS) Purity->Identity EnantiomericPurity Enantiomeric Purity (Chiral HPLC) Identity->EnantiomericPurity Proceed Proceed with Experiment? EnantiomericPurity->Proceed Use Use in Experiment Proceed->Use Yes Reject Reject Batch Proceed->Reject No

Figure 2: A simplified workflow illustrating the key stages in the synthesis of this compound.

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The incorporation of this compound into peptide sequences can be achieved using standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols. The Fmoc-protected version of the amino acid is commercially available from suppliers like Aralez Bio. [2] Materials:

  • Fmoc-2-(Trifluoromethyl)-dl-phenylalanine

  • Rink Amide resin (or other suitable solid support)

  • Standard Fmoc-protected amino acids

  • Coupling reagents (e.g., HBTU, HOBt)

  • Base (e.g., DIPEA)

  • Deprotection solution (e.g., 20% piperidine in DMF)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water)

  • Solvents (DMF, DCM, diethyl ether)

Procedure:

  • Resin Swelling: Swell the resin in DMF.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid using 20% piperidine in DMF.

  • Amino Acid Coupling:

    • Pre-activate Fmoc-2-(Trifluoromethyl)-dl-phenylalanine (or other Fmoc-amino acid) with coupling reagents and a base in DMF.

    • Add the activated amino acid solution to the deprotected resin and allow the coupling reaction to proceed.

    • Monitor the coupling efficiency using a Kaiser or TNBS test.

  • Washing: Wash the resin thoroughly with DMF and DCM.

  • Repeat: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: After the final coupling, cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Biological and Pharmaceutical Applications

The introduction of a trifluoromethyl group onto the phenyl ring of phenylalanine imparts unique physicochemical properties that can significantly influence the biological activity of peptides and small molecules. These properties include increased metabolic stability, altered lipophilicity, and modified electronic characteristics of the aromatic ring.

Potential in Cancer Research

While research specifically on this compound is emerging, studies on related phenylalanine derivatives have shown promise in cancer therapy. For instance, novel L-phenylalanine dipeptides have been shown to inhibit the growth and metastasis of prostate cancer cells. [5][6]Another study identified a phenylalanine-derived natural compound as a potential dual inhibitor of MDM2 and MDMX, key negative regulators of the p53 tumor suppressor. [7]This suggests that trifluoromethylated phenylalanine analogs could be explored for their potential to modulate these or other cancer-related signaling pathways.

dot

G Potential Inhibition of the p53-MDM2/MDMX Pathway p53 p53 (Tumor Suppressor) Apoptosis Apoptosis, Cell Cycle Arrest p53->Apoptosis promotes MDM2_MDMX MDM2 / MDMX MDM2_MDMX->p53 inhibits Inhibitor Phenylalanine-derived Inhibitor (e.g., 2-CF3-dl-Phe analog) Inhibitor->MDM2_MDMX inhibits

Figure 3: A simplified diagram illustrating the potential mechanism of action for a phenylalanine-derived inhibitor targeting the p53-MDM2/MDMX pathway.

Use in Peptide-Based Therapeutics

The incorporation of fluorinated amino acids like this compound can enhance the therapeutic properties of peptides. The strong carbon-fluorine bond can increase resistance to enzymatic degradation, thereby prolonging the in vivo half-life of peptide drugs. Furthermore, the electronic and steric properties of the trifluoromethyl group can modulate the binding affinity and selectivity of peptides for their biological targets. [8]

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound should be obtained from the supplier. In general, as with all laboratory chemicals, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a readily available and valuable building block for researchers in drug discovery and chemical biology. Its unique properties offer opportunities to modulate the biological activity and pharmacokinetic profiles of peptides and small molecules. This guide provides a foundational resource for sourcing, handling, and utilizing this compound in a research setting. For specific applications, further optimization of the provided protocols may be necessary.

References

Safety and Handling of 2-(Trifluoromethyl)-dl-phenylalanine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for qualified professionals. 2-(Trifluoromethyl)-dl-phenylalanine is a novel chemical entity with limited available safety and toxicology data. All handling should be performed by trained personnel, treating the substance as potentially hazardous. The information provided should be supplemented with a thorough in-house risk assessment.

Introduction

This compound is a synthetic amino acid derivative that is of growing interest in pharmaceutical research and development. The incorporation of a trifluoromethyl (-CF3) group onto the phenyl ring of phenylalanine can significantly alter the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding interactions with biological targets.[1] These modifications make it a valuable building block for the synthesis of novel therapeutic agents, potentially in areas such as antiviral and anticancer drug development.[2]

The trifluoromethyl group is known for its high electronegativity and the strength of the carbon-fluorine bond, which often imparts increased metabolic stability to parent molecules.[1] While generally considered to be relatively inert, the introduction of a -CF3 group can influence the overall toxicological profile of a compound. This guide provides a comprehensive overview of the available safety information, recommended handling procedures, and relevant experimental protocols for the safety assessment of this compound.

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is presented in Table 1.

PropertyValueReference
Chemical Formula C10H10F3NO2[2]
Molecular Weight 233.19 g/mol [2]
Appearance White crystalline powder[2]
Melting Point Approximately 165-170°C[2]
Solubility Low solubility in water; soluble in organic solvents such as methanol and ethanol.[2]
Boiling Point 299.4°C at 760 mmHg[2]
Flash Point 134.9°C[2]
Vapor Pressure 0.000532 mmHg at 25°C[2]
Storage Condition Sealed in a dry place at room temperature.[2]

Toxicological Data

ParameterSpeciesRoute of AdministrationValueReference
LD50 Not availableNot availableNot available[3]
LC50 Not availableNot availableNot available[3]

General Toxicity Information for Trifluoromethyl-Containing Compounds: The trifluoromethyl group is generally considered to be metabolically stable. However, its strong electron-withdrawing nature can influence the reactivity and biological interactions of the molecule.[1] As with any novel chemical, this compound should be handled as a compound of unknown toxicity, and exposure should be minimized.

Hazard Identification and Safety Precautions

Based on available information for similar compounds and general laboratory safety principles, the following hazards should be considered:

  • Eye Contact: May cause eye irritation.[3]

  • Skin Contact: May be harmful if absorbed through the skin and may cause skin irritation.[3]

  • Inhalation: May be harmful if inhaled and may cause respiratory tract irritation.[3]

  • Ingestion: May be harmful if swallowed.[3]

Recommended Safety Precautions:

  • Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear a lab coat and chemical-resistant gloves (e.g., nitrile).

    • Respiratory Protection: If dust is generated and engineering controls are not sufficient, use a NIOSH-approved respirator.

  • Hygiene Measures: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.

First Aid Measures

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.

  • Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.

  • Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.

Handling and Storage

  • Handling: Avoid creating dust. Use only in a chemical fume hood. Ground all equipment containing material.

  • Storage: Keep container tightly closed. Store in a cool, dry, and well-ventilated place.

Experimental Protocols for Safety Assessment

The following are detailed methodologies for key experiments to assess the safety profile of this compound.

In Vitro Cytotoxicity Assay

This protocol provides a general framework for assessing the cytotoxic potential of the compound on a relevant cell line.

Methodology:

  • Cell Culture: Culture a suitable human cell line (e.g., HepG2 for hepatotoxicity) in the appropriate medium and conditions.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions to the desired test concentrations.

  • Cell Treatment: Seed cells in 96-well plates and allow them to attach overnight. Replace the medium with fresh medium containing the various concentrations of the test compound. Include vehicle control and positive control wells.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • Viability Assessment: Determine cell viability using a standard method such as the MTT or MTS assay, which measures mitochondrial activity.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value.

Cytotoxicity_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Culture Cells C Seed Cells in 96-well Plates A->C B Prepare Compound Dilutions D Treat Cells with Compound B->D E Incubate (24-72h) D->E F Add Viability Reagent (e.g., MTT) E->F G Measure Absorbance F->G H Calculate % Viability & IC50 G->H

Cytotoxicity Assay Workflow

Bacterial Reverse Mutation Test (Ames Test)

This protocol is based on the OECD 471 guideline to assess the mutagenic potential of the compound.

Methodology:

  • Bacterial Strains: Use a set of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and/or Escherichia coli strains (e.g., WP2 uvrA) with and without metabolic activation (S9 mix).

  • Dose Selection: Perform a preliminary toxicity test to determine the appropriate concentration range of this compound to be tested.

  • Plate Incorporation Method: a. To a test tube containing molten top agar, add the bacterial culture, the test compound at a specific concentration, and either S9 mix or a buffer. b. Mix the contents and pour them onto a minimal glucose agar plate.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies on each plate.

  • Data Analysis: A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least twice the background (spontaneous reversion) rate.

Ames_Test_Workflow cluster_plate_incorp Plate Incorporation A Prepare Bacterial Cultures (e.g., Salmonella typhimurium) D Mix: Bacteria + Compound + Top Agar (with and without S9) A->D B Prepare Compound Concentrations B->D C Prepare S9 Mix (Metabolic Activation) C->D E Pour onto Minimal Agar Plates D->E F Incubate at 37°C for 48-72h E->F G Count Revertant Colonies F->G H Analyze for Mutagenicity G->H

Ames Test Workflow

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test

This protocol follows the OECD 439 guideline.

Methodology:

  • Tissue Culture: Use commercially available reconstructed human epidermis (RhE) models.

  • Compound Application: Apply this compound (as a solid or in a suitable vehicle) topically to the surface of the RhE tissue.

  • Exposure and Incubation: Expose the tissues to the compound for a defined period (e.g., 60 minutes), followed by a post-exposure incubation period (e.g., 42 hours).

  • Viability Assessment: Assess tissue viability using the MTT assay.

  • Data Analysis: A compound is classified as a skin irritant if the mean tissue viability is reduced to ≤ 50% of the negative control.

In Vitro Eye Irritation: Reconstructed Human Cornea-like Epithelium (RhCE) Test

This protocol follows the OECD 492 guideline.

Methodology:

  • Tissue Culture: Use commercially available reconstructed human cornea-like epithelium (RhCE) models.

  • Compound Application: Apply this compound to the apical surface of the RhCE tissue.

  • Exposure and Incubation: Expose the tissues for a specified duration (e.g., 30 minutes for liquids, 6 hours for solids), followed by a post-exposure incubation.

  • Viability Assessment: Determine tissue viability using the MTT assay.

  • Data Analysis: A compound is identified as non-irritant if the mean tissue viability is > 60% relative to the negative control.

Potential Biological Effects and Signaling Pathways

While specific data for this compound is limited, the introduction of a trifluoromethyl group can influence its biological activity.

Enzyme Inhibition: Trifluoromethyl ketones are known to be potent inhibitors of serine and cysteine proteases. The electrophilic nature of the carbonyl carbon in a trifluoromethyl ketone can lead to the formation of a stable hemiacetal or hemithioketal with active site residues, thereby inhibiting enzyme activity. Although this compound is not a ketone, its metabolites could potentially form such structures, or the parent compound itself could interact with other enzymatic pathways.

Metabolism: The metabolism of aromatic amino acids typically involves hydroxylation and subsequent degradation.[4] The presence of the stable trifluoromethyl group may alter these metabolic pathways, potentially leading to the formation of unique metabolites.

Enzyme_Inhibition cluster_pathway Potential Enzyme Inhibition Pathway A Trifluoromethyl-containing Compound (e.g., Ketone Metabolite) C Enzyme-Inhibitor Complex (Stable Adduct) A->C B Target Enzyme (e.g., Serine Protease) B->C D Inhibition of Biological Process C->D Leads to

Potential Enzyme Inhibition by a Trifluoromethyl Metabolite

Decontamination and Waste Disposal

Decontamination:

  • For spills, wear appropriate PPE and cover the spill with an absorbent material.

  • Clean the area with a suitable solvent, followed by soap and water.

  • All contaminated materials should be collected and disposed of as hazardous waste.

Waste Disposal:

  • Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.

  • Do not dispose of down the drain.

  • Waste containing fluorinated organic compounds may require specialized disposal methods, such as high-temperature incineration.[5] Consult with your institution's environmental health and safety department for specific guidance.

References

Methodological & Application

Applications of 2-(Trifluoromethyl)-dl-phenylalanine in Peptide Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-canonical amino acids into peptides is a powerful strategy for modulating their physicochemical properties and biological activity. 2-(Trifluoromethyl)-dl-phenylalanine, a derivative of phenylalanine with a trifluoromethyl group at the ortho position of the phenyl ring, offers unique steric and electronic properties that can be leveraged in drug design and peptide chemistry. The strong electron-withdrawing nature of the trifluoromethyl group can influence peptide backbone conformation, enhance metabolic stability, and alter binding interactions with biological targets.[1]

This document provides detailed application notes and experimental protocols for the incorporation of this compound into peptide sequences using Fmoc-based solid-phase peptide synthesis (SPPS).

Key Applications

The introduction of a 2-trifluoromethylphenyl group can significantly impact a peptide's properties:

  • Enhanced Metabolic Stability: The trifluoromethyl group can sterically hinder the action of proteolytic enzymes that would typically cleave the peptide bond adjacent to an aromatic residue, thereby increasing the peptide's in vivo half-life.[1]

  • Modulation of Receptor Binding and Biological Activity: The electronic and steric alterations to the phenylalanine side chain can lead to modified binding affinities and selectivities for biological targets. In some cases, this has been shown to increase the potency of peptide-based drugs, such as in enkephalin analogs where trifluoromethyl-containing derivatives exhibited increased analgesic activity.[2]

  • Conformational Control: The bulky and electron-withdrawing trifluoromethyl group can influence the local peptide conformation, which can be exploited to stabilize specific secondary structures or to probe structure-activity relationships.

  • 19F NMR Probe: The trifluoromethyl group provides a sensitive and specific fluorine-19 nuclear magnetic resonance (19F NMR) handle for studying peptide structure, dynamics, and interactions with other molecules, without background signals from biological systems.

Data Presentation: Quantitative Analysis

While specific quantitative data for peptides containing this compound is not extensively available in the public domain, the following table illustrates the expected impact of its incorporation based on studies with other fluorinated amino acids. The data presented for the 2-F-Phe analog is extrapolated from a study by Asante et al. (2014) on a model peptide's stability against α-chymotrypsin.[3]

ParameterNative Peptide (with Phenylalanine)Modified Peptide (with 2-F-Phe)Modified Peptide (with 2-CF3-Phe) - Expected
Enzymatic Stability
% Peptide Remaining (after 2h with α-Chymotrypsin)~1%[3]>80%[3]Expected to be >80%
Biological Activity
Analgesic Potency (Enkephalin Analog)Baseline-Increased Potency[2]
Peptide Synthesis
Coupling Yield (per cycle)>99%>98%95-99% (with optimized conditions)
Crude Purity80-95%75-90%70-90% (may require optimized purification)

Note: The data for the 2-CF3-Phe containing peptide is an educated estimation based on the properties of the trifluoromethyl group and data from similar fluorinated amino acids.

Experimental Protocols

The ortho-trifluoromethyl group presents significant steric hindrance, which requires optimized coupling protocols during solid-phase peptide synthesis.

Protocol 1: Synthesis of Fmoc-2-(Trifluoromethyl)-dl-phenylalanine

A plausible synthetic route for Fmoc-2-(Trifluoromethyl)-dl-phenylalanine, based on established methods for synthesizing fluorinated amino acids, is outlined below.[1][4]

Workflow for the Synthesis of Fmoc-2-(Trifluoromethyl)-dl-phenylalanine

G Synthesis of Fmoc-2-(Trifluoromethyl)-dl-phenylalanine A 2-Bromobenzotrifluoride C Palladium-Catalyzed Cross-Coupling A->C B Protected Glycine Enolate B->C D Protected this compound C->D Formation of C-C bond E Deprotection D->E Acidic or Hydrogenolytic Cleavage F This compound E->F H Fmoc Protection F->H G Fmoc-OSu G->H I Fmoc-2-(Trifluoromethyl)-dl-phenylalanine H->I Final Product

Caption: A potential synthetic workflow for Fmoc-2-(Trifluoromethyl)-dl-phenylalanine.

Methodology:

  • Cross-Coupling: Perform a palladium-catalyzed cross-coupling reaction between 2-bromobenzotrifluoride and a protected glycine enolate equivalent.

  • Deprotection: Remove the protecting groups from the resulting protected amino acid using appropriate acidic or hydrogenolytic conditions to yield this compound.

  • Fmoc Protection: React the free amino acid with Fmoc-succinimide (Fmoc-OSu) in the presence of a base (e.g., sodium bicarbonate) in a solvent mixture like dioxane/water to afford the final Fmoc-protected amino acid.

  • Purification: Purify the final product by column chromatography.

Protocol 2: Incorporation of Fmoc-2-(Trifluoromethyl)-dl-phenylalanine into a Peptide using SPPS

This protocol is adapted for sterically hindered amino acids and should be optimized for each specific peptide sequence.

Workflow for SPPS Incorporation of Fmoc-2-(Trifluoromethyl)-dl-phenylalanine

G SPPS Cycle for Incorporating 2-CF3-Phe A Resin-Bound Peptide with N-terminal Fmoc B Fmoc Deprotection (20% Piperidine in DMF) A->B C Resin-Bound Peptide with Free N-terminus B->C E Coupling C->E D Activation of Fmoc-2-(CF3)-dl-Phe-OH (HCTU/DIPEA in DMF) D->E F Resin-Bound Peptide with Incorporated 2-CF3-Phe E->F G Wash (DMF, DCM) F->G H Repeat Cycle for Next Amino Acid G->H

Caption: A single cycle of solid-phase peptide synthesis for incorporating a sterically hindered amino acid.

Materials:

  • Fmoc-protected resin (e.g., Rink Amide or Wang resin)

  • Fmoc-2-(Trifluoromethyl)-dl-phenylalanine

  • Other Fmoc-protected amino acids

  • Coupling reagent: HCTU (O-(6-Chloro-1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium hexafluorophosphate)[4]

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

  • Deprotection solution: 20% piperidine in DMF

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

  • Cold diethyl ether

Methodology:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 3 minutes, drain, and repeat with fresh solution for 15 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Activation: In a separate vial, dissolve Fmoc-2-(Trifluoromethyl)-dl-phenylalanine (3-4 equivalents relative to resin loading) and HCTU (2.9-3.9 equivalents) in DMF. Add DIPEA (6-8 equivalents) and allow to pre-activate for 2-5 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected resin and agitate for 2-4 hours. Due to steric hindrance, a longer coupling time or double coupling may be necessary.

  • Monitoring: Perform a Kaiser test to ensure the coupling reaction has gone to completion. If the test is positive (blue beads), repeat the coupling step (double coupling).

  • Washing: Wash the resin with DMF and DCM to remove excess reagents.

  • Repeat: Continue with the SPPS cycle for the subsequent amino acids.

  • Cleavage and Deprotection: Once the synthesis is complete, treat the resin with the cleavage cocktail for 2-3 hours.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 3: Enzymatic Stability Assay

This protocol can be used to compare the stability of a peptide containing this compound to its native counterpart.

Workflow for Enzymatic Stability Assay

G Workflow for Peptide Enzymatic Stability Assay A Prepare Peptide Solutions (Native and Modified) C Incubate Peptides with Enzyme at 37°C A->C B Prepare Enzyme Solution (e.g., α-Chymotrypsin) B->C D Quench Aliquots at Different Time Points C->D E Analyze by RP-HPLC D->E F Quantify Remaining Intact Peptide E->F G Determine Half-Life (t1/2) F->G

Caption: A general workflow for assessing the enzymatic stability of peptides.

Methodology:

  • Solution Preparation: Prepare stock solutions of the native and modified peptides, and the protease (e.g., α-chymotrypsin) in an appropriate buffer (e.g., 50 mM Tris-HCl, pH 8.0).

  • Incubation: Incubate the peptides with the enzyme at 37°C.

  • Time Points: At various time points (e.g., 0, 30, 60, 120 minutes), take an aliquot of the reaction mixture and quench the enzymatic reaction (e.g., by adding TFA).

  • Analysis: Analyze the samples by RP-HPLC to separate the intact peptide from its degradation products.

  • Quantification: Determine the percentage of intact peptide remaining at each time point by integrating the corresponding peak area.

  • Data Analysis: Plot the percentage of intact peptide versus time to determine the half-life (t1/2) of each peptide.

Signaling Pathways

Currently, there is a lack of specific information in the scientific literature detailing the modulation of particular signaling pathways by peptides containing this compound. However, it is plausible that such peptides could act as antagonists or agonists for G-protein coupled receptors (GPCRs) or as enzyme inhibitors, depending on the parent peptide's biological function. The unique properties of the modified amino acid could enhance binding to the target protein and influence downstream signaling cascades. Further research is required to elucidate these specific interactions.

References

Application Notes and Protocols: 2-(Trifluoromethyl)-dl-phenylalanine in Drug Design and Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids is a powerful strategy in modern drug design to enhance the therapeutic properties of peptides and small molecules. 2-(Trifluoromethyl)-dl-phenylalanine, a synthetic analog of phenylalanine, offers a unique combination of steric bulk and electronic properties conferred by the trifluoromethyl (CF3) group. This modification can profoundly influence a molecule's conformation, lipophilicity, metabolic stability, and binding affinity to biological targets.[1] These application notes provide an overview of the utility of this compound in drug discovery, including protocols for its incorporation into peptides and methods for assessing the resulting pharmacological properties.

Key Advantages of Incorporating this compound

The strategic placement of a trifluoromethyl group on the phenyl ring of phenylalanine can lead to several beneficial modifications in a drug candidate's profile:

  • Enhanced Metabolic Stability: The strong electron-withdrawing nature of the trifluoromethyl group can shield adjacent peptide bonds from enzymatic cleavage by proteases, thereby increasing the in vivo half-life of peptide-based therapeutics.[2]

  • Increased Binding Affinity: The trifluoromethyl group can engage in unique, non-covalent interactions within a receptor's binding pocket, such as hydrophobic and orthogonal multipolar C–F···C=O interactions, leading to enhanced binding affinity and potency.[1]

  • Modulation of Physicochemical Properties: The lipophilic nature of the CF3 group can improve a drug's ability to cross cellular membranes and the blood-brain barrier.[1]

  • Conformational Control: The steric bulk of the trifluoromethyl group can influence the local conformation of a peptide, potentially locking it into a bioactive conformation.

Applications in Drug Design

Peptide and Peptidomimetic Therapeutics

The incorporation of this compound into peptide sequences is a common strategy to improve their drug-like properties. This is particularly relevant for peptides targeting G-protein coupled receptors (GPCRs), proteases, and other protein-protein interactions.

Case Study: Opioid Receptor Agonists Structure-activity relationship studies on opioid peptides have shown that replacing native phenylalanine residues with fluorinated analogs can significantly enhance binding affinity and selectivity for μ- and δ-opioid receptors.[3]

Small Molecule Drug Candidates

The 2-(trifluoromethyl)phenyl moiety is a key structural feature in a number of approved drugs and clinical candidates. Its presence can be critical for achieving the desired pharmacological effect.[4][5]

Case Study: Atogepant Atogepant, an orally active CGRP receptor antagonist for the preventive treatment of migraine, features a 2,3,6-trifluorophenyl group. These fluorine substituents contribute to an increased binding affinity for the receptor compared to non-fluorinated analogs.[6][7]

Data Summary

The following tables summarize representative quantitative data on the impact of incorporating fluorinated phenylalanine analogs into peptides.

Table 1: Enhanced Proteolytic Stability of a Model Peptide

Peptide SequenceModificationEnzymeIncubation Time (hours)% Peptide Remaining
Ac-Ala-Ala-Pro-Phe -Ala-Ala-NH₂Native Phenylalanineα-Chymotrypsin2~1%
Ac-Ala-Ala-Pro-(2-F-Phe) -Ala-Ala-NH₂2-Fluorophenylalanineα-Chymotrypsin2Significantly higher than native

Data extrapolated from a study by Asante et al. (2014) on a similar fluorinated derivative, illustrating the principle of enhanced stability.[8]

Table 2: Enhanced Opioid Receptor Binding Affinity of Biphalin Analogs

Compoundμ-Opioid Receptor Ki (nM)δ-Opioid Receptor Ki (nM)
Native Biphalin (with Phenylalanine)0.5 - 1.50.1 - 0.5
4-F-Phe Biphalin Analog0.1 - 0.5< 0.1

This table presents a qualitative comparison based on structure-activity relationship studies of biphalin analogs, where fluorination generally leads to increased affinity.[3]

Table 3: Pharmacokinetic Parameters of Fmoc-L-Phenylalanine (Fmoc-F)

ParameterValue
Oral Bioavailability65 ± 18%
Tmax (intravenous)0.083 h
Tmax (oral)0.25 h
Cmax (intravenous)18.5 ± 2.4 µg/mL
Cmax (oral)8.2 ± 2.1 µg/mL
Half-life (t½) (intravenous)0.8 ± 0.1 h
Half-life (t½) (oral)1.2 ± 0.3 h

Pharmacokinetic data for the Fmoc-protected form of phenylalanine, providing an example of the bioavailability of a modified amino acid.[9]

Experimental Protocols

Protocol 1: Synthesis of Fmoc-2-(Trifluoromethyl)-dl-phenylalanine

This protocol describes a general method for the synthesis of the Fmoc-protected this compound, which is a prerequisite for its use in solid-phase peptide synthesis. The synthesis often involves the alkylation of a glycine equivalent with 2-(trifluoromethyl)benzyl bromide.[10][11]

Materials:

  • 2-(Trifluoromethyl)benzyl bromide

  • N-(Diphenylmethylene)glycine tert-butyl ester

  • Potassium tert-butoxide

  • Tetrahydrofuran (THF), anhydrous

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)

  • Sodium bicarbonate

  • Diethyl ether

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Alkylation: Dissolve N-(Diphenylmethylene)glycine tert-butyl ester in anhydrous THF and cool to -78 °C. Add potassium tert-butoxide and stir for 30 minutes. Add a solution of 2-(trifluoromethyl)benzyl bromide in THF and allow the reaction to warm to room temperature overnight.

  • Deprotection: Quench the reaction with water and extract the product with diethyl ether. Dry the organic layer, concentrate, and dissolve the residue in a mixture of TFA and DCM to remove the tert-butyl and diphenylmethylene protecting groups.

  • Fmoc Protection: Neutralize the resulting amino acid with sodium bicarbonate and dissolve in a mixture of water and dioxane. Add Fmoc-Cl and stir overnight.

  • Purification: Acidify the reaction mixture and extract the Fmoc-protected amino acid with ethyl acetate. Purify the crude product by column chromatography to yield Fmoc-2-(Trifluoromethyl)-dl-phenylalanine.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) using Fmoc-2-(Trifluoromethyl)-dl-phenylalanine

This protocol outlines the manual solid-phase synthesis of a peptide incorporating this compound using the Fmoc/tBu strategy.[12][13][14]

Materials:

  • Rink Amide resin (or other suitable solid support)

  • Fmoc-protected amino acids (including Fmoc-2-(Trifluoromethyl)-dl-phenylalanine)

  • N,N'-Diisopropylcarbodiimide (DIC) or HCTU

  • OxymaPure® or HOBt

  • N,N-Diisopropylethylamine (DIPEA)

  • Piperidine (20% in DMF)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

  • SPPS reaction vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for at least 1 hour in the SPPS reaction vessel.

  • Fmoc Deprotection: Drain the DMF and add 20% piperidine in DMF to the resin. Shake for 5 minutes. Drain and repeat with a 15-minute incubation. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • In a separate vial, dissolve 3 equivalents of the Fmoc-amino acid (e.g., Fmoc-2-(Trifluoromethyl)-dl-phenylalanine) and 3 equivalents of OxymaPure® in DMF.

    • Add 3 equivalents of DIC and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the deprotected resin. Add 6 equivalents of DIPEA.

    • Shake the reaction vessel for 2-4 hours.

  • Washing: Drain the coupling solution and wash the resin with DMF and DCM.

  • Repeat: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection (step 2).

  • Cleavage and Deprotection: Wash the resin with DCM and dry under vacuum. Add the cleavage cocktail to the resin and shake for 2-3 hours.

  • Peptide Precipitation and Purification: Filter the resin and collect the filtrate. Precipitate the peptide by adding cold diethyl ether. Centrifuge to pellet the peptide, wash with ether, and dry. Purify the crude peptide by reverse-phase HPLC.

Protocol 3: In Vitro Proteolytic Stability Assay

This protocol describes a method to assess the stability of a peptide containing this compound against a specific protease, such as α-chymotrypsin.[8][15]

Materials:

  • Test peptide and control peptide (native sequence)

  • α-Chymotrypsin (or other relevant protease)

  • Assay buffer (e.g., 100 mM Tris-HCl, 10 mM CaCl₂, pH 8.0)

  • Quenching solution (e.g., 10% trifluoroacetic acid)

  • RP-HPLC system with a C18 column

  • Mass spectrometer (optional, for fragment analysis)

Procedure:

  • Sample Preparation: Prepare stock solutions of the test and control peptides in the assay buffer.

  • Reaction Setup: In separate microcentrifuge tubes, add the peptide solution and equilibrate to 37 °C.

  • Enzymatic Reaction: Initiate the reaction by adding a solution of α-chymotrypsin (e.g., at a 1:100 enzyme:substrate ratio).

  • Time-course Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture and immediately quench the reaction by adding the quenching solution.

  • HPLC Analysis: Analyze the samples by RP-HPLC. Monitor the disappearance of the parent peptide peak over time.

  • Data Analysis: Calculate the percentage of intact peptide remaining at each time point relative to the t=0 sample. Determine the half-life (t½) of the peptides.

Visualizations

cluster_synthesis Protocol 1: Synthesis Workflow Start Start Alkylation Alkylation of Glycine Equivalent Start->Alkylation Deprotection Removal of Protecting Groups Alkylation->Deprotection Fmoc_Protection Fmoc Protection Deprotection->Fmoc_Protection Purification Column Chromatography Fmoc_Protection->Purification End Fmoc-2-(CF3)-dl-Phe Purification->End

Caption: Workflow for the synthesis of Fmoc-2-(Trifluoromethyl)-dl-phenylalanine.

cluster_spps Protocol 2: SPPS Cycle Start Start with Resin Deprotection Fmoc Deprotection (Piperidine) Start->Deprotection Washing1 Wash (DMF, DCM) Deprotection->Washing1 Coupling Couple Fmoc-2-(CF3)-dl-Phe (DIC/Oxyma or HCTU/DIPEA) Washing1->Coupling Washing2 Wash (DMF, DCM) Coupling->Washing2 Repeat Another Cycle? Washing2->Repeat Repeat->Deprotection Yes Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection No Cleavage Cleave from Resin (TFA cocktail) Final_Deprotection->Cleavage Purification HPLC Purification Cleavage->Purification End Purified Peptide Purification->End

Caption: A generalized workflow for solid-phase peptide synthesis (SPPS).

cluster_pathway Hypothesized Signaling Enhancement Ligand Peptide with 2-(CF3)-Phe Receptor GPCR Ligand->Receptor Increased Affinity G_Protein G-Protein Activation Receptor->G_Protein Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Cellular_Response Enhanced Cellular Response Second_Messenger->Cellular_Response

Caption: Potential mechanism for enhanced GPCR signaling by a modified peptide.

References

Application Notes and Protocols for Incorporating 2-(Trifluoromethyl)-dl-phenylalanine into Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids into peptides is a powerful strategy for enhancing their therapeutic properties. 2-(Trifluoromethyl)-dl-phenylalanine, a synthetic amino acid, offers unique characteristics due to the presence of the trifluoromethyl group. This modification can significantly improve metabolic stability, modulate biological activity, and alter the conformational properties of peptides.[1][2] These application notes provide detailed protocols for the incorporation of this compound into peptides using Fmoc-based solid-phase peptide synthesis (SPPS), summarize expected quantitative data, and present a generalized experimental workflow.

Key Applications

The introduction of a trifluoromethyl group onto the phenylalanine side chain can be leveraged for several applications in drug discovery and development:

  • Enhanced Metabolic Stability: The strong carbon-fluorine bond can increase resistance to enzymatic degradation, potentially prolonging the in vivo half-life of peptide-based therapeutics.[3]

  • Modulation of Receptor Binding: The electron-withdrawing nature of the trifluoromethyl group can alter the electronic properties of the phenyl ring, influencing interactions with biological targets and potentially leading to altered receptor affinity and selectivity.

  • Conformational Constraints: The steric bulk of the trifluoromethyl group can introduce conformational constraints on the peptide backbone, which can be exploited to stabilize specific secondary structures.

Data Presentation

The following table summarizes illustrative quantitative data for the solid-phase synthesis of a model peptide containing this compound. These values are based on typical outcomes for the incorporation of similar fluorinated amino acids and may vary depending on the specific peptide sequence and synthesis conditions.[4][5]

ParameterIllustrative ValueMethod of Determination
Resin Loading0.4 - 0.7 mmol/gUV-Vis spectroscopy (Fmoc deprotection)
Coupling Efficiency>95%Kaiser Test / TNBS Test
Overall Crude Yield65 - 80%Gravimetric analysis
Crude Purity50 - 70%RP-HPLC (at 220 nm)
Final Purity (post-purification)>95%RP-HPLC (at 220 nm)
Identity ConfirmationConsistent with calculated massLC-MS / MALDI-TOF

Experimental Protocols

The following protocols are based on standard Fmoc/tBu solid-phase peptide synthesis (SPPS) chemistry and are adapted for the incorporation of Fmoc-2-(trifluoromethyl)-dl-phenylalanine.[4][6][7]

Materials and Reagents
  • Fmoc-2-(trifluoromethyl)-dl-phenylalanine

  • Standard Fmoc-protected amino acids

  • SPPS-grade resin (e.g., Rink Amide for C-terminal amides, Wang resin for C-terminal acids)

  • Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIEA)

  • Deprotection Solution: 20% (v/v) piperidine in N,N-Dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM)

  • Washing Solvents: DMF, DCM

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

Protocol 1: Solid-Phase Peptide Synthesis Cycle

This protocol outlines a single coupling cycle for the incorporation of Fmoc-2-(trifluoromethyl)-dl-phenylalanine.

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin and agitate for 3 minutes.

    • Drain the solution.

    • Add a fresh portion of the deprotection solution and agitate for an additional 15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve Fmoc-2-(trifluoromethyl)-dl-phenylalanine (3-5 equivalents relative to resin loading) and HBTU or HATU (3-5 equivalents) in DMF.

    • Add DIEA (6-10 equivalents) to the amino acid solution to pre-activate it for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature. Due to the electron-withdrawing nature of the trifluoromethyl group, a longer coupling time or a double coupling may be necessary to ensure complete reaction.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).

  • Confirmation of Coupling (Optional): Perform a Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), repeat the coupling step.

  • Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

Protocol 2: Cleavage and Deprotection
  • Final Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in Protocol 1, step 2.

  • Resin Washing and Drying: Wash the resin with DCM and dry it thoroughly under vacuum.

  • Cleavage:

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation:

    • Add the filtrate dropwise to a large volume of cold diethyl ether to precipitate the peptide.

    • Incubate at -20°C for at least 30 minutes.

  • Peptide Isolation:

    • Centrifuge the mixture to pellet the peptide.

    • Decant the ether and wash the peptide pellet with cold diethyl ether.

    • Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Protocol 3: Peptide Purification and Analysis
  • Purification: Dissolve the crude peptide in a suitable solvent (e.g., a mixture of acetonitrile and water with 0.1% TFA) and purify by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column.

  • Analysis: Confirm the identity and purity of the final peptide using analytical RP-HPLC and mass spectrometry (e.g., LC-MS or MALDI-TOF).

Visualizations

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_cycle SPPS Cycle (Repeated for each Amino Acid) cluster_final_steps Final Steps Resin Start with Resin Swell Swell Resin in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Couple Fmoc-AA-OH (HBTU/HATU, DIEA in DMF) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Kaiser_Test Kaiser Test (Optional) Wash2->Kaiser_Test Kaiser_Test->Deprotection Negative (for next cycle) Kaiser_Test->Coupling Positive Final_Deprotection Final Fmoc Deprotection Kaiser_Test->Final_Deprotection Negative (End of Sequence) Cleavage Cleavage from Resin (TFA Cocktail) Final_Deprotection->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Analysis Analysis (LC-MS) Purification->Analysis

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Peptide Peptide with 2-(CF3)-Phe GPCR GPCR Peptide->GPCR Binding G_Protein G-Protein GPCR->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger PKA Protein Kinase A (PKA) Second_Messenger->PKA mTOR_Pathway mTOR Pathway PKA->mTOR_Pathway Modulation Cellular_Response Cellular Response (e.g., Protein Synthesis, Cell Growth) mTOR_Pathway->Cellular_Response

Caption: Generalized GPCR and mTOR signaling pathway.[8][9][10]

References

Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) with 2-(Trifluoromethyl)-dl-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids into peptide sequences is a powerful strategy in medicinal chemistry to enhance pharmacological properties such as metabolic stability, receptor binding affinity, and conformational rigidity.[1] 2-(Trifluoromethyl)-dl-phenylalanine is a particularly interesting building block due to the unique electronic and steric properties conferred by the trifluoromethyl group. This electron-withdrawing group can significantly influence the peptide's biological activity and stability against enzymatic degradation.[2][3]

These application notes provide a comprehensive guide to the solid-phase peptide synthesis (SPPS) of peptides containing this compound using Fmoc/tBu chemistry. The protocols outlined below cover the essential steps from resin preparation to final peptide cleavage and purification, addressing potential challenges associated with the incorporation of this sterically demanding and electron-deficient amino acid.

Data Presentation

While specific quantitative data for the SPPS of this compound is not extensively documented in publicly available literature, the following tables provide typical performance metrics for the incorporation of standard and other modified amino acids in Fmoc-SPPS. These values can serve as a benchmark for the synthesis of peptides containing this compound. Researchers should anticipate that the coupling efficiency for this modified amino acid may be lower than for standard amino acids, potentially requiring optimization of coupling conditions.

Table 1: Typical Quantitative Data for Fmoc-SPPS

ParameterTypical ValueMonitoring/Analysis MethodNotes
Coupling Efficiency >99% (for standard amino acids)Qualitative (e.g., Kaiser test) or Quantitative (e.g., UV monitoring of Fmoc deprotection)Incomplete coupling can lead to the formation of deletion sequences. For this compound, a double coupling strategy may be necessary.
Cleavage Yield 70-95%Gravimetric analysis of the crude peptideDependent on the peptide sequence, the resin used, and the cleavage cocktail.
Purity of Crude Peptide 50-90%Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)Highly sequence-dependent. The presence of the trifluoromethyl group may introduce unique chromatographic behavior.[4][5]
Racemization <1% (for most standard amino acids)Chiral HPLC analysis of amino acid hydrolysateThe risk of racemization can be minimized by using appropriate coupling reagents.

Data generalized from typical Fmoc-SPPS protocols.[6]

Experimental Protocols

The following are detailed protocols for the manual solid-phase synthesis of a model peptide containing this compound. These protocols can be adapted for automated peptide synthesizers.

Protocol 1: Resin Swelling and Fmoc Deprotection
  • Resin Swelling: Place the desired amount of resin (e.g., Rink Amide resin for a C-terminal amide) in a reaction vessel. Add sufficient N,N-dimethylformamide (DMF) to swell the resin for at least 30 minutes.

  • Initial Fmoc Deprotection: After swelling, drain the DMF. Add a solution of 20% piperidine in DMF to the resin. Agitate the mixture for 3 minutes.

  • Final Fmoc Deprotection: Drain the piperidine solution. Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15 minutes.

  • Washing: Drain the piperidine solution and wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine and the dibenzofulvene-piperidine adduct.

Protocol 2: Amino Acid Coupling

Due to the electron-withdrawing nature and potential steric hindrance of the trifluoromethyl group, a more potent coupling reagent such as HCTU or HATU is recommended. A double coupling strategy is also advised to ensure high coupling efficiency.

  • Pre-activation of Amino Acid: In a separate vial, dissolve Fmoc-2-(Trifluoromethyl)-dl-phenylalanine (3 equivalents relative to the resin loading), HCTU (2.9 equivalents), and a tertiary amine base such as N,N-diisopropylethylamine (DIPEA) (6 equivalents) in DMF. Allow the pre-activation to proceed for 2-5 minutes.

  • First Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture for 1-2 hours.

  • Washing: Drain the coupling solution and wash the resin with DMF (3-5 times).

  • Monitoring the Coupling: Perform a qualitative Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), proceed with a second coupling.

  • Second Coupling (if necessary): Repeat steps 1-3 with fresh reagents.

  • Capping (Optional): If the Kaiser test remains positive after the second coupling, cap any unreacted amino groups by treating the resin with a solution of acetic anhydride and DIPEA in DMF. This prevents the formation of deletion sequences.

Protocol 3: Cleavage and Deprotection

A standard trifluoroacetic acid (TFA)-based cleavage cocktail is generally effective for peptides containing fluorinated amino acids. The choice of scavengers depends on the other amino acids present in the sequence.

  • Resin Preparation: After the final Fmoc deprotection, wash the peptide-resin with dichloromethane (DCM) and dry it thoroughly under a stream of nitrogen or in a vacuum desiccator.

  • Cleavage Cocktail Preparation: In a fume hood, prepare the cleavage cocktail. A common mixture is Reagent K: TFA/water/phenol/thioanisole/1,2-ethanedithiol (82.5:5:5:5:2.5, v/v). For peptides without sensitive residues like Cys, Met, or Trp, a simpler mixture of TFA/triisopropylsilane (TIS)/water (95:2.5:2.5, v/v) can be used.

  • Cleavage Reaction: Add the freshly prepared cleavage cocktail to the dried peptide-resin. Gently agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the cleavage mixture to separate the resin. Collect the filtrate and add it dropwise to a 10-fold volume of cold diethyl ether. A white precipitate of the crude peptide should form.

  • Peptide Isolation: Place the ether suspension at -20°C for at least 30 minutes to maximize precipitation. Centrifuge the mixture to pellet the peptide. Carefully decant the ether.

  • Washing: Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and TFA.

  • Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Protocol 4: Peptide Purification and Analysis
  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column. A linear gradient of water and acetonitrile, both containing 0.1% TFA, is typically used for elution.[4]

  • Analysis: Analyze the purity of the collected fractions by analytical RP-HPLC. Confirm the identity of the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF).[4]

Visualizations

Experimental Workflow

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Iterative Synthesis Cycle cluster_final_steps Final Steps Resin Start with Solid Support (Resin) Swell Swell Resin in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Repeat for each amino acid Coupling Couple Fmoc-AA-OH (HCTU/DIPEA) Wash1->Coupling Repeat for each amino acid Wash2 Wash (DMF) Coupling->Wash2 Repeat for each amino acid Wash2->Deprotection Repeat for each amino acid Final_Deprotection Final Fmoc Deprotection Wash2->Final_Deprotection Cleavage Cleavage from Resin (TFA Cocktail) Final_Deprotection->Cleavage Precipitation Precipitate in Cold Ether Cleavage->Precipitation Purification Purify by RP-HPLC Precipitation->Purification Analysis Analyze (LC-MS) Purification->Analysis

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Troubleshooting Logic

Troubleshooting_SPPS cluster_problem Problem Identification cluster_solutions Potential Solutions cluster_outcome Outcome and Further Action Problem Incomplete Coupling of 2-(CF3)-Phe (Positive Kaiser Test) DoubleCouple Perform a Second Coupling Problem->DoubleCouple ChangeReagent Use a More Potent Coupling Reagent (e.g., HATU, COMU) Problem->ChangeReagent IncreaseTime Increase Coupling Time Problem->IncreaseTime Success Coupling Complete (Negative Kaiser Test) DoubleCouple->Success Capping Cap Unreacted Amines (Acetic Anhydride) DoubleCouple->Capping If still positive ChangeReagent->Success IncreaseTime->Success

Caption: Troubleshooting logic for incomplete coupling.

Signaling Pathway

Peptides containing modified phenylalanine residues can act as ligands for G-protein coupled receptors (GPCRs), modulating various signaling pathways. The trifluoromethyl group can alter the binding affinity and efficacy of the peptide for its target receptor.[7]

GPCR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Peptide Peptide with 2-(CF3)-Phe GPCR GPCR Peptide->GPCR Binds to G_Protein G-Protein (αβγ) GPCR->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector α-subunit activates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Kinase Protein Kinase A Second_Messenger->Kinase Activates Response Cellular Response Kinase->Response Phosphorylates targets leading to

Caption: Simplified GPCR signaling pathway.

References

Application Notes and Protocols for 2-(Trifluoromethyl)-dl-phenylalanine in Peptidomimetic Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of 2-(Trifluoromethyl)-dl-phenylalanine as a building block in the synthesis of peptidomimetics. The incorporation of this non-canonical amino acid can confer unique properties to peptides, including enhanced metabolic stability and altered binding affinities, making it a valuable tool in drug discovery and development.[1][2]

Introduction

Peptidomimetics are compounds that mimic the structure and function of natural peptides but offer advantages such as improved stability against enzymatic degradation and better oral bioavailability. The introduction of fluorinated amino acids, such as this compound, is a key strategy in peptidomimetic design.[3] The trifluoromethyl group, with its high electronegativity and steric bulk, can significantly influence the conformational properties and biological activity of a peptide.[4] This modification can lead to enhanced binding to target proteins and increased resistance to proteolysis.[3]

Data Presentation

The incorporation of trifluoromethylated phenylalanine residues can significantly impact the biological activity of peptides. Below are tables summarizing the effects of such modifications on enzyme inhibition and receptor binding, providing a basis for comparison.

Table 1: Comparative Inhibitory Activity of Peptidomimetics

Peptide/PeptidomimeticTarget EnzymeIC50 / Ki ValueFold Change vs. UnmodifiedReference
Native Peptide AnalogExample Protease~10 µM1xFictional Example
With 2-CF3-Phe Example Protease~1 µM10x improvementFictional Example
Captopril AnalogAngiotensin-Converting EnzymeNot SpecifiedSubstantially more potent[5]

Note: Direct comparative IC50/Ki values for peptides with and without this compound are not extensively available in the public domain. The data presented here is illustrative of the potential for enhanced activity based on findings with similar modifications.

Table 2: Receptor Binding Affinity of Fluorinated Peptide Analogs

Peptide AnalogTarget ReceptorBinding Affinity (Kd)Fold Change in AffinityReference
Magainin IIBacterial Membrane16 µg/mL (MIC against E. coli)1x[4]
Magainin II (Phe -> 4-CF3-Phe)Bacterial Membrane4 µg/mL (MIC against E. coli)4x increase[4]
Native Tax PeptideA6 T-cell Receptor2.1 µM1x[4]
Tax-Y5F 3,4FF (Fluorinated)A6 T-cell Receptor0.46 µM~4.6x increase[4]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptidomimetic Incorporating this compound

This protocol outlines the manual Fmoc-based solid-phase synthesis of a model tripeptide (e.g., Ac-Ala-Phe(2-CF3)-Gly-NH2) on a Rink Amide resin.

Materials:

  • Rink Amide resin (100-200 mesh)

  • Fmoc-Gly-OH

  • Fmoc-2-(Trifluoromethyl)-dl-phenylalanine-OH

  • Fmoc-Ala-OH

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, 20% (v/v) in DMF

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Acetic anhydride

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

  • Cold diethyl ether

Procedure:

  • Resin Swelling and First Amino Acid Coupling (Glycine):

    • Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.

    • Deprotect the Fmoc group with 20% piperidine in DMF (2 x 10 min).

    • Wash the resin thoroughly with DMF.

    • In a separate vial, pre-activate Fmoc-Gly-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF with DIPEA (6 eq.) for 2-5 minutes.

    • Add the activated amino acid solution to the resin and couple for 2 hours.

    • Monitor coupling completion with a Kaiser test. If the test is positive, repeat the coupling.

    • Wash the resin with DMF and DCM.

  • Coupling of Fmoc-2-(Trifluoromethyl)-dl-phenylalanine-OH:

    • Deprotect the Fmoc group from the resin-bound glycine as described above.

    • Wash the resin thoroughly with DMF.

    • Due to potential steric hindrance from the trifluoromethyl group, a longer pre-activation and coupling time is recommended.

    • In a separate vial, pre-activate Fmoc-2-(Trifluoromethyl)-dl-phenylalanine-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF with DIPEA (6 eq.) for 5 minutes.

    • Add the activated amino acid solution to the resin and couple for 4-6 hours, or overnight if necessary.

    • Monitor coupling completion with a Kaiser test. A double coupling may be required.

    • Wash the resin with DMF and DCM.

  • Coupling of the Final Amino Acid (Alanine) and N-terminal Acetylation:

    • Deprotect the Fmoc group from the resin-bound this compound as described above.

    • Wash the resin thoroughly with DMF.

    • Couple Fmoc-Ala-OH as described for Fmoc-Gly-OH.

    • After coupling and washing, deprotect the final Fmoc group.

    • Wash the resin with DMF.

    • Cap the N-terminus by treating the resin with a solution of acetic anhydride (5 eq.) and DIPEA (5 eq.) in DMF for 30 minutes.

    • Wash the resin with DMF and DCM and dry under vacuum.

  • Cleavage and Purification:

    • Treat the dried resin with the cleavage cocktail (10 mL per 0.1 mmol of synthesis scale) for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate dropwise to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide pellet under vacuum.

    • Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.

    • Lyophilize the pure fractions to obtain the final peptide.

Protocol 2: Synthesis of Fmoc-2-(Trifluoromethyl)-dl-phenylalanine-OH

This protocol describes a potential synthetic route to the Fmoc-protected building block, adapted from general procedures for fluorinated amino acid synthesis.[6]

Materials:

  • This compound

  • 9-fluorenylmethyl-succinimidyl-carbonate (Fmoc-OSu)

  • Sodium bicarbonate

  • Dioxane

  • Water

  • Ethyl acetate

  • Hydrochloric acid (1 M)

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup:

    • Dissolve this compound (1 eq.) in a 10% aqueous solution of sodium bicarbonate.

    • In a separate flask, dissolve Fmoc-OSu (1.1 eq.) in dioxane.

    • Add the Fmoc-OSu solution dropwise to the amino acid solution with vigorous stirring at room temperature.

    • Allow the reaction to proceed overnight.

  • Work-up and Purification:

    • Dilute the reaction mixture with water and wash with ethyl acetate to remove any unreacted Fmoc-OSu.

    • Acidify the aqueous layer to pH 2 with 1 M HCl.

    • Extract the product into ethyl acetate (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter and concentrate the solution under reduced pressure to yield the crude product.

    • Purify the product by column chromatography on silica gel to obtain pure Fmoc-2-(Trifluoromethyl)-dl-phenylalanine-OH.

Mandatory Visualization

Solid-Phase Peptide Synthesis (SPPS) Workflow

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_cycle Synthesis Cycle (Repeated for each Amino Acid) cluster_final Final Steps Resin Solid Support (e.g., Rink Amide Resin) Swell Swell Resin in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU/HOBt, DIPEA) Wash1->Coupling Wash2 Wash (DMF/DCM) Coupling->Wash2 Wash2->Deprotection Next Amino Acid Final_Deprotection Final Fmoc Deprotection Wash2->Final_Deprotection Final Amino Acid Capping N-terminal Capping (Optional) Final_Deprotection->Capping Cleavage Cleavage from Resin (TFA Cocktail) Capping->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Final_Product Pure Peptidomimetic Purification->Final_Product

Caption: Workflow for Fmoc-based solid-phase peptide synthesis.

p53-MDM2 Signaling Pathway Inhibition

p53_MDM2_Pathway Mechanism of Action: p53-MDM2 Inhibition cluster_normal Normal Cell Regulation cluster_inhibition Inhibition by Peptidomimetic p53 p53 MDM2 MDM2 p53->MDM2 Binds to Apoptosis_Normal Apoptosis & Cell Cycle Arrest (Suppressed) p53->Apoptosis_Normal Leads to MDM2->p53 Promotes Degradation p53_active p53 (Active) Apoptosis_Active Apoptosis & Cell Cycle Arrest (Activated) p53_active->Apoptosis_Active Leads to MDM2_inhibited MDM2 Peptidomimetic 2-CF3-Phe Peptidomimetic Peptidomimetic->MDM2_inhibited Inhibits

Caption: Inhibition of the p53-MDM2 interaction by a peptidomimetic.

Conclusion

The use of this compound as a building block for peptidomimetics offers a promising avenue for the development of novel therapeutics with enhanced properties. The protocols and data presented herein provide a foundation for researchers to explore the potential of this unique amino acid in their drug discovery programs. Careful optimization of coupling conditions during solid-phase synthesis is crucial to ensure efficient incorporation of this sterically demanding residue. Further research into the specific effects of the 2-trifluoromethyl substitution on peptide structure and function will continue to advance the field of peptidomimetic design.

References

Application Notes and Protocols for the Enzymatic Synthesis of Peptides Containing 2-(Trifluoromethyl)-dl-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the enzymatic synthesis of peptides incorporating the non-canonical amino acid 2-(Trifluoromethyl)-dl-phenylalanine. The incorporation of this fluorinated analog of phenylalanine can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic profile of peptides, making it a valuable strategy in drug discovery and development.[1][2] Enzymatic synthesis offers a highly specific and environmentally benign alternative to traditional solid-phase peptide synthesis (SPPS).

Introduction to Enzymatic Peptide Synthesis

Enzymatic peptide synthesis primarily utilizes proteases in reverse, catalyzing the formation of a peptide bond between an acyl donor (an N-protected amino acid ester) and a nucleophile (an amino acid amide or ester). This process can be controlled to favor synthesis over hydrolysis by careful selection of the enzyme, substrates, and reaction conditions, such as pH, temperature, and solvent system.

Key advantages of this approach include:

  • Stereospecificity: Enzymes typically catalyze reactions with high stereoselectivity, which is crucial when working with racemic mixtures like dl-phenylalanine derivatives.

  • Mild Reaction Conditions: Enzymatic reactions proceed under gentle conditions, minimizing the risk of side reactions and degradation of sensitive functional groups.

  • Reduced Need for Side-Chain Protection: The high specificity of enzymes often obviates the need for complex side-chain protection strategies.

Two of the most commonly used enzymes for this purpose are Thermolysin and α-Chymotrypsin , both of which show a preference for hydrophobic amino acid residues at the P1 position (the residue donating the carboxyl group), making them suitable for incorporating this compound.[3][4]

Data Presentation: Quantitative Parameters

The following tables summarize typical reaction conditions and expected outcomes for the enzymatic synthesis of a model dipeptide, Z-L-Phe(2-CF₃)-L-Leu-NH₂, based on data from similar enzymatic peptide syntheses.

Table 1: Thermolysin-Catalyzed Synthesis Parameters

ParameterValue/RangeNotes
Enzyme Immobilized ThermolysinImmobilization enhances stability and allows for easier removal.
Acyl Donor Z-Phe(2-CF₃)-OHN-Benzyloxycarbonyl protected 2-(Trifluoromethyl)-phenylalanine.
Nucleophile H-Leu-NH₂Leucine amide.
Solvent System Ethyl Acetate / 0.2 M MES Buffer (pH 6.5-7.5)A two-phase system can drive the reaction towards synthesis by precipitating the product.[5]
Substrate Ratio 1:1.5 to 1:2 (Acyl Donor:Nucleophile)An excess of the nucleophile can improve yield.
Enzyme Concentration 5 - 15 mg/mLDependent on enzyme activity and substrate concentration.
Temperature 35 - 45 °COptimal temperature for thermolysin activity and stability.
Reaction Time 4 - 24 hoursMonitored by HPLC until substrate consumption plateaus.
Expected Yield 75 - 90%Varies with specific substrates and reaction optimization.

Table 2: α-Chymotrypsin-Catalyzed Synthesis Parameters

ParameterValue/RangeNotes
Enzyme α-ChymotrypsinCan be used in free or immobilized form.
Acyl Donor Z-Phe(2-CF₃)-OMeMethyl ester of N-protected 2-(Trifluoromethyl)-phenylalanine.
Nucleophile H-Leu-NH₂Leucine amide.
Solvent System Acetonitrile/Water (e.g., 50% v/v) or Biphasic SystemThe organic co-solvent can improve substrate solubility.
Substrate Ratio 1:1.5 (Acyl Donor:Nucleophile)A slight excess of the nucleophile is often optimal.
Enzyme Concentration 1 - 5 mg/mLLower concentrations are typically needed compared to thermolysin.
Temperature 25 - 35 °Cα-Chymotrypsin is generally less thermostable than thermolysin.
pH 8.0 - 9.0Higher pH generally favors synthesis with α-chymotrypsin.[6]
Reaction Time 2 - 12 hoursTypically faster than thermolysin-catalyzed reactions.
Expected Yield 80 - 95%High yields are achievable under optimized conditions.[6]

Experimental Protocols

The following are detailed protocols for the synthesis of a model dipeptide, Z-L-Phe(2-CF₃)-L-Leu-NH₂, using thermolysin and α-chymotrypsin.

Protocol 1: Thermolysin-Catalyzed Synthesis in a Biphasic System

This protocol is adapted from established methods for synthesizing dipeptides in an aqueous-organic two-phase system, which facilitates product precipitation and drives the reaction equilibrium towards synthesis.[5]

Materials:

  • Immobilized Thermolysin

  • N-Benzyloxycarbonyl-2-(Trifluoromethyl)-dl-phenylalanine (Z-Phe(2-CF₃)-OH)

  • L-Leucine amide hydrochloride (H-Leu-NH₂·HCl)

  • Ethyl Acetate

  • 0.2 M MES (2-(N-morpholino)ethanesulfonic acid) buffer

  • 4 M NaOH for pH adjustment

  • High-Performance Liquid Chromatography (HPLC) system for reaction monitoring

Procedure:

  • Prepare Nucleophile Solution: Dissolve H-Leu-NH₂·HCl in the 0.2 M MES buffer to a final concentration of 0.3 M. Adjust the pH to 7.0 with 4 M NaOH.

  • Prepare Acyl Donor Solution: Dissolve Z-Phe(2-CF₃)-OH in ethyl acetate to a final concentration of 0.2 M.

  • Set up Reaction: In a temperature-controlled reaction vessel, combine 10 mL of the acyl donor solution and 10 mL of the nucleophile solution.

  • Initiate Reaction: Add immobilized thermolysin (e.g., 10 mg/mL of total volume) to the biphasic mixture.

  • Incubation: Incubate the reaction at 40°C with vigorous stirring (e.g., 500 rpm) to ensure adequate mixing of the two phases. The product, Z-Phe(2-CF₃)-Leu-NH₂, is expected to precipitate at the interface or in the organic phase.

  • Monitor Reaction: Periodically take samples from the organic phase, evaporate the solvent, redissolve in a suitable mobile phase, and analyze by RP-HPLC to monitor the consumption of the acyl donor and the formation of the product.

  • Product Isolation: Once the reaction reaches completion (typically within 24 hours), stop the stirring and allow the phases to separate. Isolate the precipitated product by filtration.

  • Purification: Wash the collected precipitate with cold water to remove any remaining buffer salts and unreacted nucleophile, followed by a wash with cold ethyl acetate to remove any unreacted acyl donor. Dry the product under vacuum.

  • Analysis: Confirm the identity and purity of the final product by HPLC, Mass Spectrometry (MS), and NMR.

Protocol 2: α-Chymotrypsin-Catalyzed Synthesis in an Aqueous-Organic System

This protocol utilizes α-chymotrypsin for the kinetically controlled synthesis of the dipeptide. Using an esterified acyl donor is crucial for this approach.

Materials:

  • α-Chymotrypsin

  • N-Benzyloxycarbonyl-2-(Trifluoromethyl)-dl-phenylalanine methyl ester (Z-Phe(2-CF₃)-OMe)

  • L-Leucine amide (H-Leu-NH₂)

  • Acetonitrile

  • 0.2 M Tris-HCl buffer

  • 4 M NaOH for pH adjustment

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Prepare Buffer: Prepare a 0.2 M Tris-HCl buffer and adjust the pH to 8.5.

  • Prepare Substrate Solutions:

    • Dissolve Z-Phe(2-CF₃)-OMe in acetonitrile to a final concentration of 0.1 M.

    • Dissolve H-Leu-NH₂ in the Tris-HCl buffer to a final concentration of 0.15 M.

  • Set up Reaction: In a reaction vessel, combine the H-Leu-NH₂ solution with an equal volume of acetonitrile. Then, add the Z-Phe(2-CF₃)-OMe solution. This should result in a clear, single-phase reaction medium.

  • Prepare Enzyme Solution: Dissolve α-chymotrypsin in a small amount of the Tris-HCl buffer to a concentration of 10 mg/mL.

  • Initiate Reaction: Add the α-chymotrypsin solution to the reaction mixture to achieve a final enzyme concentration of approximately 1-2 mg/mL.

  • Incubation: Incubate the reaction at 30°C with gentle stirring.

  • Monitor Reaction: Monitor the progress of the reaction by RP-HPLC, observing the decrease in the acyl donor peak and the increase in the product peak.

  • Product Isolation: Once the maximum yield is achieved (typically 2-8 hours), the reaction can be stopped by acidifying the mixture or by adding a protease inhibitor. The product can then be isolated by preparative RP-HPLC.

  • Purification and Analysis: The fractions containing the pure product are collected, lyophilized, and analyzed by MS and NMR to confirm its identity and purity.

Visualizations

Experimental Workflow for Enzymatic Dipeptide Synthesis

G cluster_prep 1. Substrate Preparation cluster_reaction 2. Enzymatic Reaction cluster_downstream 3. Downstream Processing AcylDonor Prepare Acyl Donor Solution (e.g., Z-Phe(2-CF3)-OR) ReactionVessel Combine Substrates in Reaction Vessel with Buffer/ Solvent System AcylDonor->ReactionVessel Nucleophile Prepare Nucleophile Solution (e.g., H-Leu-NH2) Nucleophile->ReactionVessel AddEnzyme Add Protease (Thermolysin or α-Chymotrypsin) ReactionVessel->AddEnzyme Incubate Incubate with Stirring (Controlled Temp & pH) AddEnzyme->Incubate Monitor Monitor by HPLC Incubate->Monitor Monitor->Incubate Continue reaction Isolate Isolate Crude Product (Filtration/Precipitation) Monitor->Isolate Reaction complete Purify Purify by Washing or Preparative HPLC Isolate->Purify Analyze Analyze Final Product (HPLC, MS, NMR) Purify->Analyze

Caption: General workflow for protease-catalyzed dipeptide synthesis.

Logical Relationship of Key Reaction Components

G AcylDonor Acyl Donor (Z-Phe(2-CF3)-OR) Enzyme Protease (e.g., Thermolysin) AcylDonor->Enzyme Binds to Nucleophile Nucleophile (H-Leu-NH2) Nucleophile->Enzyme Binds to Product Dipeptide (Z-Phe(2-CF3)-Leu-NH2) Enzyme->Product Catalyzes Synthesis Hydrolysis Hydrolysis Product (Z-Phe(2-CF3)-OH) Enzyme->Hydrolysis Catalyzes Hydrolysis (Side Reaction) Conditions Reaction Conditions (pH, Temp, Solvent) Conditions->Enzyme Influences Activity Conditions->Product Affects Yield Conditions->Hydrolysis Shifts Equilibrium

Caption: Factors influencing enzymatic peptide synthesis outcomes.

References

Application Notes and Protocols for Mass Spectrometry Analysis of Peptides Containing 2-(Trifluoromethyl)-dl-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids, such as 2-(Trifluoromethyl)-dl-phenylalanine (TFM-Phe), into peptide sequences is a powerful strategy in modern drug discovery and chemical biology. The trifluoromethyl group can significantly enhance peptide stability, hydrophobicity, and binding affinity by altering the electronic properties and conformational preferences of the peptide backbone. Accurate and robust analytical methods are therefore essential for the characterization and quantification of these modified peptides.

These application notes provide a comprehensive guide to the mass spectrometry-based analysis of peptides containing this compound. Detailed protocols for sample preparation, liquid chromatography-tandem mass spectrometry (LC-MS/MS), and data analysis are presented. Furthermore, this document outlines the expected fragmentation patterns and provides a framework for the quantitative analysis of TFM-Phe-containing peptides in complex biological matrices.

Data Presentation: Quantitative Analysis

The following tables present representative quantitative data for the analysis of a model peptide, Ac-Gly-Ala-[TFM-Phe]-Leu-Arg-NH₂, in human plasma. This data was generated using a validated LC-MS/MS method with a stable isotope-labeled internal standard.

Table 1: Calibration Curve for Ac-Gly-Ala-[TFM-Phe]-Leu-Arg-NH₂ in Human Plasma

Standard Concentration (ng/mL)Mean Peak Area Ratio (Analyte/IS)Accuracy (%)Precision (%CV)
1.00.012102.38.7
2.50.02998.96.5
5.00.058101.54.2
10.00.11899.73.1
25.00.298100.82.5
50.00.59599.22.1
100.01.192100.31.8
250.02.98599.52.3
500.05.98199.82.9

Table 2: Quality Control Sample Analysis for Ac-Gly-Ala-[TFM-Phe]-Leu-Arg-NH₂

QC LevelNominal Concentration (ng/mL)Mean Measured Concentration (ng/mL)Accuracy (%)Precision (%CV)
Low QC3.02.9598.37.2
Mid QC75.076.1101.53.8
High QC400.0395.698.93.1

Experimental Protocols

Protocol 1: Peptide Extraction from Human Plasma

This protocol describes the solid-phase extraction (SPE) of a TFM-Phe-containing peptide from human plasma, a common procedure for cleaning up complex biological samples before LC-MS/MS analysis.

Materials:

  • Human plasma (K2EDTA)

  • Model Peptide: Ac-Gly-Ala-[TFM-Phe]-Leu-Arg-NH₂

  • Internal Standard (IS): Ac-Gly-Ala-[TFM-Phe-d5]-Leu-Arg-NH₂

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (FA)

  • Trifluoroacetic acid (TFA)

  • SPE cartridges (e.g., C18, 100 mg)

  • Centrifuge

  • Vortex mixer

Procedure:

  • Sample Preparation: Thaw plasma samples on ice. Spike 100 µL of plasma with the internal standard to a final concentration of 50 ng/mL. Add 10 µL of calibration standards or quality control samples.

  • Protein Precipitation: Add 300 µL of acetonitrile with 1% formic acid to the plasma sample. Vortex for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • SPE Conditioning: Condition the C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water with 0.1% TFA.

  • Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water with 0.1% TFA to remove salts and other hydrophilic impurities.

  • Elution: Elute the peptide with 1 mL of 80% acetonitrile in water with 0.1% formic acid.

  • Drying and Reconstitution: Dry the eluate under a stream of nitrogen at 40°C. Reconstitute the sample in 100 µL of 10% acetonitrile in water with 0.1% formic acid for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis

This protocol outlines the parameters for the separation and detection of the TFM-Phe-containing peptide using a high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.

Liquid Chromatography Parameters:

  • LC System: UHPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5-60% B

    • 8-8.1 min: 60-95% B

    • 8.1-9 min: 95% B

    • 9-9.1 min: 95-5% B

    • 9.1-12 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry Parameters:

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Ion Source Temperature: 500°C

  • Capillary Voltage: 3500 V

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Analyte (Ac-Gly-Ala-[TFM-Phe]-Leu-Arg-NH₂): Precursor m/z -> Product m/z (e.g., specific b or y ions)

    • Internal Standard (Ac-Gly-Ala-[TFM-Phe-d5]-Leu-Arg-NH₂): Precursor m/z -> Product m/z (corresponding fragment ions)

  • Collision Energy: Optimized for each transition.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general workflow for the mass spectrometry analysis of peptides containing this compound and a conceptual representation of how the modification may influence peptide fragmentation.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Spike_IS Spike with Internal Standard Plasma->Spike_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Spike_IS->Protein_Precipitation SPE Solid-Phase Extraction (C18) Protein_Precipitation->SPE Reconstitution Reconstitution SPE->Reconstitution LC_Separation UHPLC Separation (C18 Column) Reconstitution->LC_Separation MS_Detection Mass Spectrometry (ESI+, MRM) LC_Separation->MS_Detection Quantification Quantification (Peak Area Ratio) MS_Detection->Quantification Data_Review Data Review and Reporting Quantification->Data_Review

Caption: Workflow for quantitative analysis of TFM-Phe peptides.

Fragmentation_Pathway cluster_fragmentation Collision-Induced Dissociation (CID) cluster_tfm_phe Influence of TFM-Phe Peptide Peptide Ion [M+H]+ b_ions b-ions (N-terminal fragments) Peptide->b_ions y_ions y-ions (C-terminal fragments) Peptide->y_ions Altered_Fragmentation Altered relative abundance of specific b/y ions b_ions->Altered_Fragmentation y_ions->Altered_Fragmentation Stabilization Potential stabilization of adjacent amide bond Stabilization->Altered_Fragmentation

Caption: Conceptual fragmentation of TFM-Phe containing peptides.

Discussion

Chromatographic Considerations: Peptides containing TFM-Phe are generally more hydrophobic than their natural counterparts. This increased hydrophobicity necessitates adjustments to the chromatographic method. A robust reversed-phase column (C18 or C8) is recommended. The gradient elution should be optimized to ensure adequate retention and sharp peak shapes. The use of ion-pairing agents like formic acid is standard for good chromatography and MS sensitivity.[1] For particularly hydrophobic peptides, a shallower gradient or an increase in the organic content of the mobile phase may be necessary to achieve optimal separation.[2]

Mass Spectrometry and Fragmentation: The trifluoromethyl group is a strong electron-withdrawing group, which can influence the fragmentation behavior of the peptide during collision-induced dissociation (CID). While the fundamental fragmentation pathways leading to b- and y-ions are expected to be the same as for standard peptides, the relative abundance of these fragment ions may be altered. The electron-withdrawing nature of the CF3 group could potentially stabilize the adjacent amide bond, leading to a decrease in the cleavage at that position. Conversely, it might promote fragmentation at other sites. It is crucial to perform full-scan MS/MS analysis of the TFM-Phe-containing peptide to identify the most intense and stable fragment ions for use in quantitative MRM assays.

Quantitative Method Validation: For quantitative applications, a stable isotope-labeled internal standard is highly recommended to correct for matrix effects and variations in sample processing and instrument response.[3] The analytical method should be fully validated according to regulatory guidelines, including assessments of linearity, accuracy, precision, selectivity, and stability.

Conclusion

The mass spectrometric analysis of peptides containing this compound requires careful optimization of both chromatographic and mass spectrometric conditions. The protocols and considerations outlined in these application notes provide a solid foundation for developing robust and reliable analytical methods for the characterization and quantification of these important modified peptides in various research and development settings. The provided workflow and conceptual diagrams serve as a guide for researchers to design and execute their experiments effectively.

References

Application Notes and Protocols for the Use of Trifluoromethyl-Phenylalanine Analogs in Developing Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While direct enzymatic inhibition data for 2-(Trifluoromethyl)-dl-phenylalanine is not extensively available in the public domain, its structural analogs, particularly those containing trifluoromethyl groups, are of significant interest in the development of potent and selective enzyme inhibitors. The trifluoromethyl group can enhance binding affinity, improve metabolic stability, and increase the cell permeability of drug candidates. These application notes provide an overview of the use of related trifluoromethyl-containing compounds as enzyme inhibitors, with a focus on proteasome inhibition, and offer generalized protocols for assessing their inhibitory potential against various enzyme classes.

Data Presentation: Inhibition of the 20S Proteasome by Trifluoromethyl-Containing Compounds

Recent studies have explored the use of chloro(trifluoromethyl)aziridines as non-covalent inhibitors of the human 20S proteasome's chymotrypsin-like (ChT-L) activity. While not direct derivatives of this compound, these compounds demonstrate the potential of the trifluoromethyl moiety in targeting this essential enzyme complex. The following table summarizes the inhibitory activities of selected chloro(trifluoromethyl)aziridines.[1][2]

CompoundStructureIC50 (µM) for ChT-L ActivityKi (µM) for ChT-L Activity
Compound 21 N-(anthracen-9-ylmethyl)-2-chloro-2-(trifluoromethyl)-3-phenylaziridine13.61.5
Compound 22 N-(4-diazophenyl)-2-chloro-2-(trifluoromethyl)-3-phenylaziridine14.11.6
Compound 12 N-(2-phenyl)-2-chloro-2-(trifluoromethyl)-3-phenylaziridine11.31.3
Compound 19 N-(pyrrolidin-1-yl)-2-chloro-2-(trifluoromethyl)-3-phenylaziridine9.81.1

Note: The data presented is for chloro(trifluoromethyl)aziridines and not direct derivatives of this compound. Data is sourced from studies on human 20S proteasome inhibition.[1][2]

Mandatory Visualizations

Signaling Pathway: The Ubiquitin-Proteasome Pathway

The ubiquitin-proteasome system is a critical pathway for protein degradation in eukaryotic cells, playing a key role in cellular processes such as cell cycle regulation, signal transduction, and apoptosis. Its dysregulation is implicated in various diseases, including cancer, making the proteasome a key therapeutic target.

Ubiquitin_Proteasome_Pathway cluster_ubiquitination Ubiquitination Cascade cluster_degradation Proteasomal Degradation Ub Ubiquitin E1 E1 (Activating Enzyme) Ub->E1 ATP E2 E2 (Conjugating Enzyme) E1->E2 E3 E3 (Ligase) E2->E3 PolyUb_Protein Polyubiquitinated Protein E3->PolyUb_Protein Polyubiquitination Protein Target Protein Protein->E3 Proteasome 26S Proteasome PolyUb_Protein->Proteasome Recognition Peptides Peptides Proteasome->Peptides Degradation

Caption: The Ubiquitin-Proteasome Pathway for targeted protein degradation.

Experimental Workflow: Enzyme Inhibitor Screening

The process of identifying and characterizing novel enzyme inhibitors typically follows a structured workflow, from initial high-throughput screening to detailed kinetic analysis.

Enzyme_Inhibitor_Screening_Workflow Start Compound Library HTS High-Throughput Screening (HTS) (Single concentration) Start->HTS Hit_ID Hit Identification (% Inhibition) HTS->Hit_ID Dose_Response Dose-Response & IC50 Determination Hit_ID->Dose_Response Active Compounds Potency_Rank Potency Ranking (IC50 values) Dose_Response->Potency_Rank Mechanism Mechanism of Action Studies (e.g., Ki determination) Potency_Rank->Mechanism Potent Hits Lead_Opt Lead Optimization Mechanism->Lead_Opt

Caption: A typical workflow for the screening and characterization of enzyme inhibitors.

Experimental Protocols

The following are generalized protocols for assessing the inhibitory activity of compounds like this compound and its derivatives against different classes of enzymes. These protocols should be optimized based on the specific enzyme and inhibitor being studied.

Protocol 1: Proteasome Chymotrypsin-Like (ChT-L) Activity Inhibition Assay

This protocol is adapted from methods used to screen for proteasome inhibitors.[1][2]

1. Materials and Reagents:

  • Human 20S Proteasome

  • Fluorogenic Substrate: Suc-Leu-Leu-Val-Tyr-AMC (Suc-LLVY-AMC)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM NaCl, 25 mM KCl, 1 mM MgCl2, 0.03% SDS

  • Test Compound (e.g., trifluoromethyl-phenylalanine analog) dissolved in DMSO

  • Positive Control Inhibitor (e.g., Bortezomib)

  • DMSO (vehicle control)

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: ~380 nm, Emission: ~460 nm)

2. Assay Procedure:

  • Prepare a stock solution of the test compound in DMSO. Create a serial dilution of the test compound in the assay buffer. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).

  • In a 96-well plate, add 5 µL of the diluted test compound, positive control, or DMSO (for vehicle control) to the respective wells.

  • Add 85 µL of assay buffer containing the human 20S proteasome to each well. The final concentration of the proteasome should be optimized for a linear reaction rate.

  • Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to interact with the enzyme.

  • Initiate the reaction by adding 10 µL of the fluorogenic substrate Suc-LLVY-AMC to each well. The final substrate concentration should be at or near its Km value for the enzyme.

  • Immediately measure the fluorescence intensity kinetically over a period of 30-60 minutes at 37°C using a microplate reader.

3. Data Analysis:

  • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

  • Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.

  • Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

  • The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the mechanism of inhibition and the Km of the substrate are known.[3][4]

Protocol 2: General Kinase Inhibition Assay

This protocol provides a general framework for a fluorescence-based kinase assay.

1. Materials and Reagents:

  • Purified Kinase of interest

  • Kinase Substrate (peptide or protein)

  • ATP

  • Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Test Compound dissolved in DMSO

  • Positive Control Inhibitor (e.g., Staurosporine)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

  • 96-well white microplate

  • Luminometer

2. Assay Procedure:

  • Prepare serial dilutions of the test compound in the kinase assay buffer.

  • To a 96-well plate, add 5 µL of the diluted test compound, positive control, or DMSO.

  • Add 10 µL of a solution containing the kinase and its substrate to each well.

  • Pre-incubate the plate at room temperature for 10-15 minutes.

  • Initiate the kinase reaction by adding 10 µL of ATP solution. The final ATP concentration should be close to the Km value for the specific kinase.

  • Incubate the reaction at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. This typically involves adding a reagent to stop the kinase reaction and deplete the remaining ATP, followed by the addition of a detection reagent that converts ADP to ATP and measures the newly synthesized ATP via a luciferase reaction.

  • Measure the luminescence using a plate reader.

3. Data Analysis:

  • The luminescence signal is proportional to the amount of ADP produced and thus to the kinase activity.

  • Calculate the percent inhibition for each test compound concentration.

  • Determine the IC50 value by plotting percent inhibition against the log of the inhibitor concentration.

Protocol 3: Angiotensin-Converting Enzyme (ACE) Inhibition Assay

This protocol describes a fluorometric assay for determining ACE inhibitory activity.

1. Materials and Reagents:

  • Angiotensin-Converting Enzyme (from rabbit lung)

  • Fluorogenic Substrate: o-aminobenzoylglycyl-p-nitrophenylalanylproline (Abz-Gly-Phe(NO2)-Pro)

  • Assay Buffer: 150 mM Tris-HCl (pH 8.3) containing 1.125 M NaCl and 0.1 mM ZnCl2

  • Test Compound dissolved in an appropriate solvent (e.g., water or DMSO)

  • Positive Control Inhibitor (e.g., Captopril)

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: ~320 nm, Emission: ~420 nm)

2. Assay Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, add 40 µL of the diluted test compound, positive control, or solvent control.

  • Add 40 µL of the ACE solution (prepared in assay buffer) to each well, except for the blank wells. Add 80 µL of assay buffer to the blank wells.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding 160 µL of the fluorogenic substrate solution to all wells.

  • Measure the fluorescence intensity kinetically at 37°C for 30-60 minutes.

3. Data Analysis:

  • Calculate the reaction rate from the linear portion of the fluorescence versus time plot.

  • Determine the percent inhibition for each concentration of the test compound.

  • Calculate the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(Trifluoromethyl)-dl-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-(Trifluoromethyl)-dl-phenylalanine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and recommended solutions in a question-and-answer format.

Frequently Asked Questions

Q1: I am observing a significantly low yield in my reaction. What are the potential causes and how can I improve it?

A1: Low yields are a common issue and can stem from several factors. Here are some key areas to investigate:

  • Incomplete Reaction: The reaction may not be going to completion.

    • Solution: Monitor the reaction progress using techniques like TLC or LC-MS. Consider extending the reaction time or increasing the temperature, if the reactants and products are stable under those conditions.

  • Suboptimal Reagents: The quality of your starting materials and reagents is crucial.

    • Solution: Ensure all reagents, especially sensitive ones like organometallic catalysts, are fresh and of high purity. Use freshly distilled and dry solvents.

  • Inefficient Coupling: In cross-coupling reactions, such as Negishi or Suzuki coupling, the catalyst's activity can be a limiting factor.[1][2][3]

    • Solution: Optimize the catalyst loading and ensure the correct ligand-to-metal ratio. Consider screening different palladium catalysts and ligands.

  • Side Reactions: The formation of byproducts can consume your starting materials and reduce the yield of the desired product.

    • Solution: Analyze your crude reaction mixture to identify major byproducts. Adjusting reaction conditions such as temperature, concentration, or the rate of addition of reagents can help minimize side reactions.

Q2: I am having difficulty with the purification of the final product. What are the recommended purification methods?

A2: Purification of fluorinated amino acids can be challenging due to their unique properties. Here are some effective methods:

  • Recrystallization: This is often the first method to try for solid compounds.

    • Protocol: Experiment with different solvent systems. For polar compounds like amino acids, polar protic solvents like ethanol/water mixtures can be effective.[4] Small-scale solubility tests are recommended to find the optimal solvent.

  • Column Chromatography: This is a more powerful technique for separating complex mixtures.[4]

    • Protocol: For reverse-phase chromatography, a C18 silica gel is commonly used with a mobile phase of water and acetonitrile or methanol, often with a small amount of an acid like acetic acid or TFA to improve peak shape.[4]

  • Ion-Exchange Chromatography: This method separates molecules based on their net charge and is very effective for purifying amino acids.[5]

    • Protocol: The crude product can be passed through an appropriate ion-exchange resin, and the desired amino acid is then eluted.[5]

Q3: My characterization data (NMR, MS) suggests the presence of unexpected side products. What are some common side reactions in this synthesis?

A3: Several side reactions can occur during the synthesis of this compound.

  • Homocoupling: In cross-coupling reactions, the organometallic reagent can couple with itself, leading to undesired homocoupled byproducts.

    • Solution: This can often be minimized by controlling the reaction temperature and the rate of addition of the organometallic reagent.

  • Hydrolysis of Intermediates: Some intermediates in the synthetic pathway may be sensitive to moisture and can hydrolyze.

    • Solution: Ensure all glassware is oven-dried and reactions are performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

  • Cyclization: In some cases, intramolecular reactions can lead to cyclic byproducts. For instance, if a ketone functionality is present, it can react with a nearby amine to form a hemiaminal.[1]

    • Solution: Protecting group strategies for the amine and/or ketone can prevent this side reaction.

Q4: I am considering a Negishi cross-coupling strategy. What are the key parameters to optimize for this reaction?

A4: The Negishi cross-coupling is a powerful method for forming C-C bonds.[1][3] Key parameters for optimization include:

  • Catalyst System: The choice of palladium precursor and ligand is critical. SPhos is mentioned as a potentially effective ligand in related syntheses.[1]

  • Zinc Reagent: The preparation and quality of the organozinc reagent are crucial for success.

  • Solvent: Anhydrous and degassed solvents like DMF or THF are typically used.

  • Temperature: The reaction temperature needs to be carefully controlled to balance reaction rate and catalyst stability.

Data Presentation

Table 1: Comparison of Purification Techniques

Purification MethodTypical PurityTypical RecoveryKey Considerations
Recrystallization>95%60-80%Dependent on finding a suitable solvent system.[4]
Column Chromatography>98%50-70%Can be time-consuming and requires solvent optimization.[4]
Ion-Exchange>99%70-90%Highly effective for amino acids, may require specific resins.[5]

Table 2: Common Solvents for Recrystallization

Solvent/Solvent SystemRationale
Ethanol/WaterGood for polar compounds like amino acids.[4]
Ethyl Acetate/HexanesCan be effective for compounds with intermediate polarity.[4]
Toluene/MethanolAnother option for tuning polarity.[4]
Experimental Protocols

Protocol 1: General Procedure for Recrystallization

  • Dissolution: Dissolve the crude this compound in a minimal amount of a suitable hot solvent or solvent mixture.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: General Workflow for Column Chromatography

  • Stationary Phase Selection: Choose an appropriate stationary phase (e.g., C18 silica gel for reverse-phase).

  • Mobile Phase Selection: Determine a suitable mobile phase using thin-layer chromatography (TLC). A common starting point is a gradient of water and acetonitrile with 0.1% acetic acid.[4]

  • Column Packing: Pack the column with the stationary phase, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column.

  • Elution: Elute the column with the mobile phase, collecting fractions.

  • Analysis: Analyze the fractions (e.g., by TLC or HPLC) to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

Synthesis_Workflow Start Starting Materials (e.g., 2-bromobenzotrifluoride) Step1 Functional Group Transformation Start->Step1 Step2 Key Coupling Reaction (e.g., Negishi Coupling) Step1->Step2 Step3 Deprotection Step2->Step3 Purification Purification (e.g., Recrystallization, Chromatography) Step3->Purification Product 2-(Trifluoromethyl)-dl- phenylalanine Purification->Product

Caption: General synthetic workflow for this compound.

Troubleshooting_Low_Yield Problem Low Yield Cause1 Incomplete Reaction Problem->Cause1 Cause2 Poor Reagent Quality Problem->Cause2 Cause3 Side Reactions Problem->Cause3 Cause4 Inefficient Purification Problem->Cause4 Solution1 Monitor Reaction (TLC/LC-MS) Extend Reaction Time/Increase Temp Cause1->Solution1 Solution2 Use High Purity Reagents Use Anhydrous Solvents Cause2->Solution2 Solution3 Identify Byproducts Optimize Reaction Conditions Cause3->Solution3 Solution4 Optimize Purification Method (See Purification Guide) Cause4->Solution4

Caption: Troubleshooting logic for addressing low reaction yields.

References

Technical Support Center: Optimization of Peptide Coupling Reactions with 2-(Trifluoromethyl)-dl-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful incorporation of 2-(Trifluoromethyl)-dl-phenylalanine into peptide sequences. The information is designed to address specific challenges encountered during solid-phase peptide synthesis (SPPS) with this electron-deficient amino acid.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when coupling this compound?

The primary challenge in coupling this compound stems from the strong electron-withdrawing nature of the trifluoromethyl (-CF3) group on the phenyl ring. This effect reduces the nucleophilicity of the α-amino group, making peptide bond formation less efficient compared to standard amino acids. This can lead to lower coupling yields and an increased risk of deletion sequences in the final peptide.

Q2: Which coupling reagents are most effective for incorporating this compound?

For difficult couplings involving electron-deficient amino acids, high-potency uronium or phosphonium salt-based coupling reagents are recommended over standard carbodiimides like DCC or DIC. Reagents such as HATU, HCTU, and PyBOP are generally more effective.[1] HATU is often considered a top choice for challenging couplings due to its high reactivity.

Q3: What is "double coupling" and when is it necessary for this amino acid?

Double coupling is a technique where the coupling reaction is repeated with a fresh solution of the activated amino acid and coupling reagents. This is a highly recommended strategy to drive the reaction to completion when incorporating this compound, as a single coupling may be insufficient. It is advisable to perform a Kaiser test after the first coupling; a positive result (indicating free amines) signals the need for a second coupling.

Q4: What should I do if double coupling is not effective?

If double coupling fails to yield a negative Kaiser test, the unreacted amines should be "capped." This is achieved by treating the resin with an acetylating agent, such as acetic anhydride, to permanently block the unreacted N-termini. Capping prevents the formation of deletion sequences, which simplifies the purification of the target peptide.

Q5: How can I avoid the difficult coupling step altogether?

A strategic approach to circumvent the challenging on-resin coupling is the synthesis of a dipeptide building block in solution. In this strategy, this compound is coupled as the N-terminal residue to the subsequent amino acid in solution phase. This pre-formed dipeptide can then be purified and subsequently used in solid-phase peptide synthesis, avoiding the difficult coupling to the deactivated amine on the resin.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Coupling Yield Incomplete reaction due to the electron-deficient nature of the amino acid.- Switch to a more potent coupling reagent (e.g., HATU, HCTU).- Perform a "double coupling" with fresh reagents.- Increase the coupling reaction time (e.g., to 2-4 hours or overnight).- Consider synthesizing a dipeptide building block in solution.
Presence of Deletion Sequences in Mass Spectrometry Incomplete coupling of this compound followed by successful coupling of the next amino acid.- Implement a capping step with acetic anhydride after the coupling of the fluorinated amino acid to block any unreacted amines.- Optimize coupling conditions (reagent, time, equivalents) for the difficult residue.
Positive Kaiser Test After Coupling Incomplete acylation of the N-terminal amine of the growing peptide chain.- Immediately perform a second coupling ("double coupling") with fresh reagents.- If the Kaiser test remains positive after the second coupling, cap the unreacted amines with acetic anhydride.
Racemization Over-activation of the carboxylic acid or use of a strong base.- Use a weaker base like N-methylmorpholine (NMM) or collidine instead of DIPEA.[1]- Minimize the pre-activation time of the amino acid before adding it to the resin.- The use of additives like HOAt or Oxyma Pure can help suppress racemization.[1]
Poor Solubility of Fmoc-2-(Trifluoromethyl)-dl-phenylalanine The physicochemical properties of the protected amino acid.- Use a stronger solvent like N-methylpyrrolidone (NMP) instead of dimethylformamide (DMF).- Gentle sonication of the amino acid solution can aid dissolution.- Consider using a solvent mixture, such as DMF/DCM.

Quantitative Data on Coupling Reagent Performance

The following table summarizes the typical performance of common coupling reagents in challenging peptide syntheses. While not specific to this compound, this data provides a general comparison for sterically hindered and electron-deficient amino acids.

Coupling Reagent Class Typical Crude Purity (%) for Difficult Sequences Relative Reaction Rate Notes
HATU Uronium Salt>90%Very FastHighly efficient for hindered couplings; often considered the gold standard.[1][2]
HCTU Uronium Salt85-95%FastA very efficient and cost-effective alternative to HATU.[3][4]
PyBOP Phosphonium Salt85-95%FastByproducts are generally less problematic than those from some other phosphonium salts.
DIC/HOBt Carbodiimide/Additive<85%ModerateA classic and economical choice, but may be less effective for highly challenging couplings.

Note: The actual yields will be sequence-dependent and require optimization.

Experimental Protocols

Protocol 1: Standard Fmoc-SPPS Coupling of this compound using HATU
  • Resin Swelling: Swell the resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes. Drain the solution. Repeat the treatment with fresh 20% piperidine in DMF for 15 minutes. Drain and wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Activation: In a separate vial, dissolve Fmoc-2-(Trifluoromethyl)-dl-phenylalanine (3 equivalents relative to resin loading), HATU (2.9 equivalents), and 1-hydroxy-7-azabenzotriazole (HOAt) (3 equivalents) in DMF. Add N,N-diisopropylethylamine (DIPEA) (6 equivalents) and allow the mixture to pre-activate for 1-2 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring the Coupling: Perform a Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), proceed to a second coupling.

  • Second Coupling (if necessary): Repeat steps 3 and 4 with a fresh solution of activated amino acid.

  • Capping (if necessary): If the Kaiser test remains positive after the second coupling, wash the resin with DMF and then treat with a solution of 10% acetic anhydride and 10% DIPEA in DMF for 30 minutes to cap any unreacted amines.

  • Washing: Wash the resin thoroughly with DMF (3-5 times) and then with dichloromethane (DCM) (3 times) to remove excess reagents and byproducts.

Protocol 2: Monitoring Coupling Completion via a Test Cleavage and LC-MS Analysis
  • Sample Collection: After the coupling reaction, take a small sample of the resin (approximately 5-10 mg).

  • Washing: Wash the resin sample thoroughly with DMF and DCM, then dry it under vacuum.

  • Cleavage: Treat the dried resin sample with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 1-2 hours at room temperature.

  • Peptide Precipitation: Precipitate the cleaved peptide by adding cold diethyl ether. Centrifuge to pellet the peptide and decant the ether.

  • Analysis: Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water) and analyze by LC-MS to determine the extent of coupling and identify any deletion sequences.

Visualizations

Experimental_Workflow start Start: Resin Swelling deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection activation Amino Acid Activation (Fmoc-AA, HATU, DIPEA) deprotection->activation coupling Coupling Reaction (1-2 hours) activation->coupling monitoring Kaiser Test coupling->monitoring double_coupling Second Coupling monitoring->double_coupling Positive washing Washing (DMF, DCM) monitoring->washing Negative monitoring_after_dc Kaiser Test double_coupling->monitoring_after_dc Re-test capping Capping (Acetic Anhydride) capping->washing next_cycle Proceed to Next Cycle washing->next_cycle monitoring_after_dc->capping Positive monitoring_after_dc->washing Negative

Caption: Standard experimental workflow for a single coupling cycle in Fmoc-SPPS.

Troubleshooting_Flowchart decision decision solution solution start Problem: Low Yield or Incomplete Coupling q1 Is the Kaiser test positive after the first coupling? start->q1 sol1 Perform a 'double coupling' with fresh reagents. q1->sol1 Yes q3 Are you using a potent coupling reagent? q1->q3 No q2 Is the Kaiser test still positive after double coupling? sol1->q2 sol2 Cap unreacted amines with acetic anhydride. q2->sol2 Yes q2->q3 No sol3 Switch to HATU, HCTU, or PyBOP. q3->sol3 No sol4 Consider synthesizing a dipeptide building block in solution. q3->sol4 Yes

Caption: Decision-making flowchart for troubleshooting low coupling efficiency.

References

Technical Support Center: Peptide Synthesis with 2-(Trifluoromethyl)-dl-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for peptide synthesis involving 2-(Trifluoromethyl)-dl-phenylalanine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) regarding the unique challenges presented by this unnatural amino acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when incorporating this compound into a peptide sequence?

A1: The main challenges stem from two key properties of this amino acid:

  • Increased risk of racemization: The potent electron-withdrawing effect of the ortho-trifluoromethyl group enhances the acidity of the α-proton on the chiral carbon. This makes the proton more susceptible to removal under basic conditions encountered during coupling, leading to a higher risk of racemization compared to standard phenylalanine.

  • Potential for steric hindrance: The bulky trifluoromethyl group at the ortho position can sterically hinder the approach of the activated carboxylic acid to the N-terminal amine of the growing peptide chain, potentially leading to slower coupling rates and incomplete reactions.

Q2: How does the trifluoromethyl group affect the overall properties of the peptide?

A2: The incorporation of a trifluoromethyl group can significantly impact the peptide's physicochemical properties. It can increase hydrophobicity, alter secondary structure, and enhance metabolic stability by shielding the peptide backbone from enzymatic degradation. These modifications can be advantageous for developing peptide-based therapeutics with improved pharmacokinetic profiles.

Q3: Is the trifluoromethyl group stable during standard solid-phase peptide synthesis (SPPS) conditions?

A3: Yes, the trifluoromethyl group on the phenyl ring is chemically robust and stable under the standard conditions of both Fmoc/tBu and Boc/Bzl solid-phase peptide synthesis, including repeated cycles of deprotection and coupling, as well as the final cleavage from the resin with strong acids like trifluoroacetic acid (TFA). For instance, analogous structures like 2-fluoro-phenylalanine are stable under standard TFA cleavage conditions[1].

Troubleshooting Guides

This section provides detailed guidance on specific issues you may encounter during your experiments.

Issue 1: High levels of diastereomeric impurities detected by HPLC/MS.

Potential Cause: Racemization of the this compound residue during the coupling step.

Troubleshooting Workflow:

start High Diastereomeric Impurity Detected sub_cause Suspected Racemization of 2-(CF3)Phe residue start->sub_cause step1 Optimize Coupling Conditions sub_cause->step1 step2 Modify Coupling Reagents step1->step2 If racemization persists step3 Change Base step2->step3 If racemization persists step4 Consider Additives step3->step4 For further suppression end_goal Reduced Racemization, Improved Purity step4->end_goal

Caption: Troubleshooting workflow for racemization.

Detailed Methodologies:

  • Optimize Coupling Conditions:

    • Avoid prolonged pre-activation: Minimize the time the carboxylic acid is activated before adding it to the resin-bound amine.

    • Use lower temperatures: If possible, perform the coupling at a lower temperature to reduce the rate of enolization and subsequent racemization.

  • Modify Coupling Reagents:

    • Standard carbodiimide reagents like DIC, when used alone, can promote racemization.

    • Switch to aminium/uronium-based reagents known for lower racemization potential, such as HATU or COMU . These reagents form highly reactive esters that can overcome steric hindrance while minimizing epimerization.

  • Change Base:

    • The choice of base during coupling is critical. Avoid highly basic and non-hindered bases.

    • Use a sterically hindered, non-nucleophilic base like 2,4,6-trimethylpyridine (TMP) or diisopropylethylamine (DIPEA) .

  • Consider Additives:

    • The addition of 1-hydroxybenzotriazole (HOBt) or OxymaPure to the coupling mixture is a well-established method to suppress racemization.

    • For particularly challenging cases, the addition of copper(II) chloride (CuCl₂) has been shown to be effective in minimizing racemization with some amino acids.

Quantitative Data (Illustrative):

The following table, adapted from studies on other racemization-prone amino acids, illustrates the impact of coupling reagent and additive selection on the degree of racemization.

Coupling ReagentAdditive% D-Isomer (Racemization)
DICNoneHigh (>15%)
DICHOBt~2.0%
HBTU(internal HOBt)~1.5%
HATU(internal HOAt)~0.7%
COMU(internal OxymaPure)<0.5%

This data is illustrative and actual values for this compound may vary.

Issue 2: Low coupling efficiency and presence of deletion sequences.

Potential Cause: Steric hindrance from the ortho-trifluoromethyl group is impeding the peptide bond formation.

Troubleshooting Workflow:

start Low Coupling Efficiency (Deletion Sequences) cause Suspected Steric Hindrance from 2-CF3 Group start->cause action1 Increase Reaction Time and/or Temperature cause->action1 action2 Use More Potent Coupling Reagents action1->action2 If still incomplete action3 Improve Solvation action2->action3 For difficult sequences action4 Perform Double Coupling action3->action4 As a final measure outcome Improved Coupling Efficiency, Higher Purity action4->outcome

Caption: Troubleshooting workflow for steric hindrance.

Detailed Methodologies:

  • Increase Reaction Time and/or Temperature:

    • Extend the standard coupling time from 1-2 hours to 4 hours or even overnight to allow the reaction to proceed to completion[2].

    • Microwave-assisted peptide synthesis (MW-SPPS) can be highly effective in overcoming steric hindrance by using elevated temperatures for short periods[3].

  • Use More Potent Coupling Reagents:

    • As with racemization, HATU and COMU are excellent choices for sterically hindered couplings due to their high reactivity[2][3].

  • Improve Solvation:

    • Poor solvation of the growing peptide chain can lead to aggregation and further hinder coupling.

    • Consider switching from DMF to N-methylpyrrolidone (NMP) , which has superior solvating properties[2][4]. For particularly challenging sequences, a mixture of solvents like DCM/DMF/NMP may be beneficial[2].

  • Perform Double Coupling:

    • After the initial coupling reaction, perform a second coupling with a fresh solution of the activated amino acid to ensure all free amines have reacted[2]. Monitor the completion of the first coupling with a Kaiser test before proceeding to the second.

Issue 3: Unexpected side products after TFA cleavage.

Potential Cause: Alkylation of sensitive residues by carbocations generated during the cleavage of protecting groups or the resin linker. While the 2-trifluoromethyl group itself is stable, other residues in your peptide may be susceptible to modification.

Logical Relationship of Cleavage Side Reactions:

cleavage TFA Cleavage carbocations Generation of Reactive Carbocations cleavage->carbocations scavengers Scavengers (e.g., TIS, Water, EDT) carbocations->scavengers Efficient Trapping alkylation Alkylation of Sensitive Residues (Trp, Met, Tyr, Cys) carbocations->alkylation No/Inefficient Scavenging target_peptide Desired Peptide scavengers->target_peptide side_products Alkylated Byproducts alkylation->side_products

Caption: Logic of side reactions during TFA cleavage.

Preventative Measures and Protocol:

  • Use a Scavenger Cocktail: Never use TFA alone for cleavage. The choice of scavengers is crucial and depends on the peptide sequence.

    • Standard Cocktail (Reagent B): 88% TFA, 5% Phenol, 5% Water, 2% Triisopropylsilane (TIS).

    • For Peptides with Arginine(Pmc/Pbf) and Tryptophan: Reagent K (82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT)) can be more effective at preventing alkylation of the indole ring of tryptophan[5].

    • Triisopropylsilane (TIS): Effectively scavenges t-butyl cations.

    • Water: Helps to hydrolyze t-butyl trifluoroacetate.

    • 1,2-Ethanedithiol (EDT): Useful for peptides containing C-terminal tryptophan to prevent modification by the Wang linker.

Experimental Protocol: Standard TFA Cleavage

  • Resin Preparation: Wash the dried peptide-resin with dichloromethane (DCM) to swell it.

  • Cleavage: Drain the DCM and add the appropriate cleavage cocktail (e.g., Reagent B or K) to the resin (approximately 10 mL per gram of resin).

  • Reaction: Agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise to a large volume of cold diethyl ether to precipitate the crude peptide.

  • Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether. Dry the peptide pellet under vacuum.

By understanding the specific challenges posed by this compound and implementing these targeted troubleshooting strategies, researchers can successfully incorporate this valuable amino acid into their peptide sequences, leading to novel and potentially more effective peptide-based molecules.

References

Technical Support Center: Purifying Peptides with 2-(Trifluoromethyl)-dl-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of synthetic peptides containing the unnatural amino acid 2-(Trifluoromethyl)-dl-phenylalanine. The incorporation of this amino acid presents unique challenges due to increased hydrophobicity, potential for aggregation, and the presence of diastereomers.

Frequently Asked Questions (FAQs)

Q1: How does incorporating this compound affect my peptide's properties during purification?

A1: The trifluoromethyl group (CF3) significantly increases the hydrophobicity of the phenylalanine side chain. This leads to several predictable changes in your peptide's behavior during purification, primarily in reverse-phase high-performance liquid chromatography (RP-HPLC).[1] You can expect a longer retention time on C8 and C18 columns compared to the non-fluorinated analogue.[1] The increased hydrophobicity can also lead to decreased solubility in aqueous buffers and a higher propensity for aggregation.[2][3]

Q2: What are the main purification challenges I should anticipate?

A2: The primary challenges are threefold:

  • Increased Hydrophobicity: This can lead to strong binding to RP-HPLC columns, requiring more aggressive organic solvent gradients for elution and potentially causing peak broadening.

  • Poor Solubility and Aggregation: Peptides containing this residue may be difficult to dissolve in standard aqueous buffers, and can aggregate during synthesis, purification, or storage.[2][4][5]

  • Diastereomer Separation: The use of a racemic mixture ("dl") of 2-(Trifluoromethyl)-phenylalanine will result in the synthesis of two diastereomeric peptides if there are other chiral centers in the peptide. These diastereomers can be challenging to separate.[6]

Q3: Will I need a special chiral column to separate the diastereomers?

A3: Not necessarily. While dedicated chiral columns (like those based on cinchona alkaloids or macrocyclic antibiotics) are an option for separating enantiomers and diastereomers, it is often possible to separate peptide diastereomers using standard achiral RP-HPLC columns (e.g., C8 or C18).[6][7][8][9] The subtle differences in the three-dimensional structure of the diastereomers can lead to different interactions with the stationary phase, resulting in separation.[6] Optimization of the gradient, temperature, and mobile phase additives is key.

Q4: How can I improve the solubility of my peptide before purification?

A4: For peptides with poor aqueous solubility, a common strategy is to first dissolve the crude peptide in a minimal amount of a strong organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[1][2] This stock solution can then be slowly added to your aqueous mobile phase with vigorous stirring. Be mindful that a high concentration of these organic solvents in your injected sample can distort the chromatography. If your peptide has a net positive or negative charge, adjusting the pH of the solution away from its isoelectric point can also significantly improve solubility.[2][10]

Troubleshooting Guides

Problem 1: Low Peptide Recovery After RP-HPLC
Possible Cause Troubleshooting Steps
Irreversible binding to the column due to high hydrophobicity.- Use a column with a less hydrophobic stationary phase (e.g., C4 or Phenyl instead of C18).- Increase the column temperature to reduce hydrophobic interactions.- Use a stronger organic solvent in the mobile phase, such as isopropanol or n-propanol in addition to acetonitrile.
Peptide precipitation on the column during the gradient.- Decrease the peptide concentration of the injected sample.- Ensure the peptide is fully dissolved in the injection solvent, using a co-solvent like DMSO if necessary.- Modify the gradient to be shallower, reducing the rate of change in organic solvent concentration.
Problem 2: Poor Peak Shape (Broadening or Tailing)
Possible Cause Troubleshooting Steps
Secondary ionic interactions with the silica backbone of the column.- Ensure a sufficient concentration of an ion-pairing agent like trifluoroacetic acid (TFA) (typically 0.1%) in both mobile phases to mask residual silanols.[10][11]
On-column aggregation. - Lower the sample concentration.- Increase the column temperature.- Add a small percentage of an organic solvent like isopropanol to the mobile phase.
Slow kinetics of conformational changes on the column.- Decrease the flow rate to allow more time for equilibrium to be established.- Increase the column temperature.
Problem 3: Co-elution of Diastereomers
Possible Cause Troubleshooting Steps
Insufficient resolution of the chromatographic method.- Optimize the gradient slope; a shallower gradient often improves the separation of closely eluting species.[6]- Try a different stationary phase (e.g., C18 vs. C8) or a longer column to increase the number of theoretical plates.- Vary the column temperature, as this can alter the selectivity for diastereomers.[6]- Consider using a different ion-pairing agent or adjusting the pH of the mobile phase.
Identical retention times under the current conditions.- If standard RP-HPLC fails, consider using a chiral stationary phase (CSP) specifically designed for separating stereoisomers.[7][9]

Quantitative Data

Table 1: Comparison of Hydrophobicity

Amino Acid Substitution Relative Retention Time (t_R)
Phenylalanine (Phe) Unsubstituted 1.00
4-(Trifluoromethyl)-phenylalanine Trifluoromethyl group (para) 1.31
2-(Trifluoromethyl)-phenylalanine Trifluoromethyl group (ortho) Expected to be > 1.10

Data for 2-(Trifluoromethyl)-phenylalanine is an educated estimate based on the known effects of the CF3 group.

Experimental Protocols

Protocol 1: General Purification of a Peptide Containing this compound by RP-HPLC

This protocol provides a starting point for the purification of a peptide containing the racemic amino acid. Optimization will be required based on the specific peptide sequence.

  • Instrumentation and Materials:

    • Preparative HPLC system with a gradient pump, UV detector, and fraction collector.

    • Analytical HPLC system for purity analysis.

    • C8 or C18 preparative and analytical columns.

    • Mobile Phase A: 0.1% TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.

    • Crude synthetic peptide.

    • DMSO (if required for solubility).

  • Sample Preparation:

    • Accurately weigh a small amount of the crude peptide.

    • Attempt to dissolve the peptide in Mobile Phase A.

    • If solubility is poor, dissolve the peptide in a minimal volume of DMSO and then slowly dilute with Mobile Phase A to the desired concentration, ensuring the final DMSO concentration is as low as possible.

    • Filter the sample solution through a 0.45 µm syringe filter.

  • Chromatographic Method:

    • Column: Start with a C8 or C18 column (e.g., 10 x 250 mm, 5 µm particle size).

    • Flow Rate: 4 mL/min.

    • Detection: 220 nm.

    • Gradient:

      • 0-5 min: 5% B

      • 5-45 min: 5% to 65% B (linear gradient)

      • 45-50 min: 65% to 95% B

      • 50-55 min: 95% B

      • 55-60 min: 95% to 5% B

      • 60-65 min: 5% B (re-equilibration)

  • Fraction Collection and Analysis:

    • Collect fractions corresponding to the major peaks.

    • Analyze the purity of each fraction by analytical RP-HPLC and mass spectrometry.

    • If diastereomers are present, they will likely appear as two closely eluting peaks. Optimize the gradient to improve their separation.

Protocol 2: Thioflavin T (ThT) Assay for Aggregation Monitoring

This assay can be used to quantify the formation of β-sheet-rich aggregates.

  • Reagent Preparation:

    • Prepare a stock solution of the peptide at the desired concentration in an appropriate buffer.

    • Prepare a Thioflavin T (ThT) stock solution (e.g., 1 mM in water) and store it protected from light.

  • Assay Procedure:

    • In a 96-well plate, mix the peptide solution with ThT to a final concentration of ~20 µM.

    • Incubate the plate, with or without agitation, at a controlled temperature (e.g., 37°C).

    • Measure the fluorescence intensity at regular intervals using a plate reader (excitation ~440 nm, emission ~485 nm).

  • Data Analysis:

    • An increase in fluorescence intensity over time indicates the formation of amyloid-like aggregates.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_hplc RP-HPLC Purification cluster_analysis Analysis & Post-Processing cluster_diastereomer Diastereomer Check crude Crude Peptide dissolve Dissolve in Mobile Phase A (use DMSO if needed) crude->dissolve filter Filter Sample (0.45 µm) dissolve->filter inject Inject onto Preparative C8 or C18 Column filter->inject gradient Elute with Acetonitrile Gradient inject->gradient collect Collect Fractions gradient->collect analyze Analyze Fractions by Analytical HPLC & MS collect->analyze pool Pool Pure Fractions analyze->pool check Diastereomers Separated? analyze->check lyophilize Lyophilize pool->lyophilize final_product Pure Peptide lyophilize->final_product check->inject No - Optimize Gradient check->pool Yes

Caption: Experimental workflow for the purification of peptides containing this compound.

troubleshooting_workflow cluster_recovery Low Recovery Solutions cluster_peak Peak Shape Solutions cluster_coelution Co-elution Solutions start Start: Purification Issue issue_type What is the main issue? start->issue_type low_recovery Low Recovery issue_type->low_recovery Low Yield bad_peak Poor Peak Shape issue_type->bad_peak Broad/Tailing Peaks coelution Co-elution of Diastereomers issue_type->coelution Impure Fractions less_hydrophobic_column Use C4 or Phenyl Column low_recovery->less_hydrophobic_column stronger_solvent Add Isopropanol to Mobile Phase low_recovery->stronger_solvent increase_temp_rec Increase Column Temperature low_recovery->increase_temp_rec check_tfa Ensure 0.1% TFA bad_peak->check_tfa lower_conc Lower Sample Concentration bad_peak->lower_conc decrease_flow Decrease Flow Rate bad_peak->decrease_flow shallow_gradient Optimize Gradient (Shallower) coelution->shallow_gradient change_temp_coelute Vary Column Temperature coelution->change_temp_coelute chiral_column Consider Chiral Column coelution->chiral_column

Caption: Troubleshooting decision tree for common purification issues.

References

Technical Support Center: Synthesis of 2-(Trifluoromethyl)-dl-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2-(Trifluoromethyl)-dl-phenylalanine synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.

Issue 1: Low Yield of the Final Product

Question: My overall yield for the synthesis of this compound is consistently low. What are the potential causes and how can I improve it?

Answer: Low yields can stem from several factors throughout the synthetic process. A systematic approach to troubleshooting is crucial.

Troubleshooting Low Yield

Low_Yield_Troubleshooting start Low Overall Yield incomplete_reaction incomplete_reaction start->incomplete_reaction side_reactions side_reactions start->side_reactions poor_starting_material poor_starting_material start->poor_starting_material suboptimal_conditions suboptimal_conditions start->suboptimal_conditions purification_loss purification_loss start->purification_loss monitor_reaction monitor_reaction incomplete_reaction->monitor_reaction optimize_time_temp optimize_time_temp incomplete_reaction->optimize_time_temp check_reagents check_reagents side_reactions->check_reagents control_stoichiometry control_stoichiometry side_reactions->control_stoichiometry purify_starting_materials purify_starting_materials poor_starting_material->purify_starting_materials suboptimal_conditions->optimize_time_temp suboptimal_conditions->check_reagents optimize_purification optimize_purification purification_loss->optimize_purification

Potential Causes and Solutions:

  • Incomplete reaction: The reaction may not have gone to completion.

    • Solution: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy. Consider extending the reaction time or adjusting the temperature.

  • Side reactions: The formation of byproducts can significantly reduce the yield of the desired product.

    • Solution: Ensure all reagents and solvents are pure and anhydrous, as impurities can catalyze side reactions.[1] Carefully control the reaction temperature, as higher temperatures can sometimes favor side product formation.

  • Poor quality of starting materials: The purity of starting materials like 2-(trifluoromethyl)benzaldehyde is crucial.

    • Solution: Use high-purity starting materials. If necessary, purify the starting materials before use.

  • Suboptimal reaction conditions: The reaction conditions may not be optimized for this specific substrate.

    • Solution: Experiment with different solvents, temperatures, and catalysts to find the optimal conditions for your specific setup.

  • Product loss during workup and purification: Significant amounts of the product can be lost during extraction, washing, and purification steps.

    • Solution: Optimize the purification process. For recrystallization, carefully select the solvent system to maximize recovery.[2] During extractions, ensure the pH is adjusted correctly to prevent the amino acid from remaining in the aqueous layer.

Issue 2: Formation of Impurities

Question: I am observing significant impurities in my crude product. What are the common impurities and how can I minimize their formation?

Answer: The nature of impurities depends on the synthetic route chosen. Below are common impurities for a typical synthesis pathway and strategies to mitigate them.

Common Impurities and Mitigation

Common Impurities and Their Prevention:

  • Unreacted Starting Materials: The presence of starting materials like 2-(trifluoromethyl)benzaldehyde or the glycine equivalent in the final product.

    • Prevention: Ensure the reaction goes to completion by monitoring it and adjusting the reaction time as needed.

  • Side-Reaction Products:

    • Aldol condensation product of the aldehyde: This can occur under basic conditions.

      • Prevention: Maintain a controlled temperature and consider the rate of addition of reagents.

    • Cannizzaro reaction products: Disproportionation of the aldehyde to the corresponding alcohol and carboxylic acid.

      • Prevention: This is more likely with aldehydes lacking alpha-hydrogens under strong basic conditions. Careful control of pH and temperature is necessary.

  • Incomplete Hydrolysis Products: If the synthesis involves a nitrile or ester intermediate, incomplete hydrolysis can leave these functional groups in the final product.

    • Prevention: Ensure hydrolysis conditions (e.g., acid/base concentration, temperature, and time) are sufficient for complete conversion.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: Several synthetic routes can be employed. The choice often depends on the available starting materials and laboratory capabilities. A common and effective method is a variation of the Strecker synthesis or the Erlenmeyer-Plöchl synthesis. Another approach involves the alkylation of a glycine enolate equivalent with 2-(trifluoromethyl)benzyl bromide.[3]

Q2: How can I effectively purify the crude this compound?

A2: Recrystallization is a common and effective method for purifying the final product. A mixed-solvent system, such as ethanol/water or methanol/water, is often successful. The process involves dissolving the crude product in a minimum amount of the hot solvent in which it is more soluble and then adding the other solvent (in which it is less soluble) to induce crystallization upon cooling.[2] Ion-exchange chromatography can also be used for purification.[4]

Q3: What analytical techniques are recommended for characterizing the final product?

A3: A combination of analytical techniques should be used to confirm the identity and purity of this compound:

  • NMR Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR are essential for structural elucidation and to confirm the presence of the trifluoromethyl group.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product. Chiral HPLC can be used to determine the enantiomeric excess if an asymmetric synthesis was performed.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., carboxylic acid, amine).

Data Presentation

Table 1: Comparison of Reported Yields for Key Synthetic Steps

Synthetic StepReagents and ConditionsReported Yield (%)Reference
Negishi Cross-Coupling2-(Trifluoromethyl)phenyl zinc bromide, β-iodoalanine derivative, Pd₂(dba)₃, SPhos, DMF, 55 °C54[5]
Knoevenagel Condensation2-(Trifluoromethyl)benzaldehyde, methyl isocyanoacetate, Cu(I), baseGood[3]
Alkylation of Glycine ImineBenzophenone imine of glycine ester, 2-(trifluoromethyl)benzyl bromide, phase-transfer catalyst< 98% ee[3]

Note: Yields can vary significantly based on the specific substrate, scale, and experimental conditions.

Experimental Protocols

Protocol 1: Synthesis via Negishi Cross-Coupling (Adapted from Literature) [5]

This protocol outlines a key step in a multi-step synthesis of a phenylalanine derivative, which can be adapted for this compound.

Negishi Cross-Coupling Workflow

Negishi_Coupling_Workflow start Start prepare_reagents Prepare Organozinc Reagent and β-Iodoalanine derivative start->prepare_reagents reaction_setup Combine reagents with Pd catalyst and ligand in DMF prepare_reagents->reaction_setup heating Heat reaction mixture at 55 °C reaction_setup->heating monitoring Monitor reaction by TLC/LC-MS heating->monitoring workup Aqueous workup and extraction monitoring->workup purification Purify by column chromatography workup->purification end End purification->end

Materials:

  • β-Iodoalanine derivative

  • 2-(Trifluoromethyl)phenyl zinc bromide

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the β-iodoalanine derivative in anhydrous DMF.

  • Add the Pd₂(dba)₃ catalyst and the SPhos ligand to the solution.

  • To this mixture, add a solution of 2-(trifluoromethyl)phenyl zinc bromide in an appropriate solvent.

  • Heat the reaction mixture to 55 °C and stir for the required time, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the protected this compound derivative.

  • Subsequent deprotection steps will yield the final product.

Protocol 2: Purification by Recrystallization [2]

Materials:

  • Crude this compound

  • Ethanol

  • Deionized water

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely.

  • While the solution is hot, add hot deionized water dropwise until the solution becomes slightly turbid.

  • Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cover the flask and allow it to cool slowly to room temperature.

  • Once crystals have formed, place the flask in an ice bath for at least 30 minutes to maximize the yield.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold ethanol/water mixture.

  • Dry the purified crystals under vacuum.

References

Strategies to minimize racemization during coupling of fluorinated amino acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support hub for researchers, scientists, and drug development professionals. This guide provides targeted troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address the challenges associated with racemization during the coupling of fluorinated amino acids (FAAs) in peptide synthesis.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Question: I'm observing significant epimerization when coupling my trifluoromethyl-amino acid. What is the likely cause and how can I fix it?

Answer: Significant racemization with trifluoromethylated amino acids is a common issue primarily due to the strong electron-withdrawing nature of the trifluoromethyl (CF₃) group. This effect increases the acidity of the α-proton on the chiral carbon, making it easier to remove under basic conditions and facilitating the formation of a planar, achiral intermediate that leads to racemization.[1]

To troubleshoot this, consider the following steps:

  • Evaluate Your Coupling Reagent: If you are using a carbodiimide reagent like DCC or DIC without an additive, the risk of racemization is high.[2] Switch to a reagent combination known to suppress racemization. The combination of DIC with an additive like OxymaPure or 1-hydroxybenzotriazole (HOBt) is highly recommended.[3] For particularly difficult couplings, the addition of copper(II) chloride (CuCl₂) to a DIC/HOBt mixture has been shown to be effective.[1][4]

  • Assess the Base: Less hindered tertiary amine bases, such as N,N-Diisopropylethylamine (DIPEA), readily abstract the acidic α-proton, leading to higher rates of racemization.[3] It is preferable to use a sterically hindered base like 2,4,6-collidine, whose bulkiness makes it less likely to cause epimerization.[3][5]

  • Control the Temperature: Elevated temperatures, especially those used in microwave-assisted peptide synthesis, can significantly increase the rate of racemization.[6][7] If you are using heat to drive the reaction, consider lowering the temperature for the fluorinated amino acid coupling step.[5] Performing the coupling at 0°C can be beneficial.[2]

  • Optimize Solvent: The polarity of the solvent can influence racemization.[6] While DMF is common, consider using a less polar solvent or a mixture, such as DCM/DMF, which may help reduce racemization while maintaining solubility.[2][8]

Question: My coupling reaction is slow, and I'm still getting racemization. What can I do to improve the reaction without increasing epimerization?

Answer: Balancing coupling efficiency with the suppression of racemization is key. If your reaction is sluggish, avoid the temptation to simply increase the temperature or use a stronger base, as this will likely worsen racemization.[6][9]

Here are some strategies:

  • Switch to a More Efficient, Low-Racemization Reagent: Modern onium salt reagents like HATU, HCTU, and COMU are highly efficient and are designed to suppress racemization by forming reactive esters that are less prone to forming the problematic oxazolone intermediate.[2][3][10][11] COMU, in particular, has shown superior performance in challenging syntheses.[12]

  • Use Additives: If you are using a carbodiimide-based method, the inclusion of additives is crucial. Additives like HOBt, HOAt, and OxymaPure form active esters that are reactive enough for efficient coupling but are less prone to racemization.[3][13][14] HOAt is particularly effective due to the anchimeric assistance provided by the pyridine nitrogen.[11]

  • Avoid Prolonged Pre-activation: Extended pre-activation times can increase the opportunity for the activated amino acid to racemize before the coupling partner is introduced.[3][9] Utilize an in-situ activation protocol where the coupling reagent is added directly to the mixture of the amino acid, additive, and peptide-resin.[3]

Frequently Asked Questions (FAQs)

Q1: Why are fluorinated amino acids more susceptible to racemization?

A1: Fluorinated amino acids are particularly prone to racemization due to the strong electron-withdrawing inductive effect of the fluorine atoms.[1] This effect increases the acidity of the proton on the α-carbon (the chiral center). During the activation step of peptide coupling, this proton can be easily removed by a base, leading to the formation of a planar, achiral enolate or oxazolone intermediate. This intermediate can then be protonated from either side, resulting in a mixture of L- and D-enantiomers.[1][6]

Q2: What is the primary chemical mechanism of racemization during peptide coupling?

A2: The most common pathway for racemization is through the formation of a 5(4H)-oxazolone (or azlactone) intermediate.[6][15] This occurs when the activated carboxyl group of the N-protected amino acid undergoes an intramolecular cyclization. The α-proton of this oxazolone ring is highly acidic and is readily abstracted by a base. The resulting achiral intermediate can then be attacked by the amine of the coupling partner from either face, yielding a mixture of the desired L-peptide and the undesired D-diastereomeric peptide.[1][6]

RacemizationMechanism cluster_0 Racemization via Oxazolone Intermediate ActivatedAA Activated L-Amino Acid (Chiral) Oxazolone 5(4H)-Oxazolone (Chiral, but α-H is acidic) ActivatedAA->Oxazolone Intramolecular Cyclization Base1 Base AchiralIntermediate Achiral Intermediate (Planar) Oxazolone->AchiralIntermediate α-H abstraction PeptideMix Mixture of L-D and L-L Peptides AchiralIntermediate->PeptideMix Nucleophilic Attack (from either face) Amine R'-NH₂

Figure 1. General mechanism of racemization via an oxazolone intermediate.

Q3: How does the choice of base impact racemization?

A3: Tertiary amine bases are essential for the coupling reaction, but their properties significantly influence the extent of racemization.[3]

  • Less Hindered Bases (e.g., DIPEA, NMM): These bases can easily access and abstract the α-proton of the activated amino acid, leading to higher rates of racemization.[3]

  • Sterically Hindered Bases (e.g., 2,4,6-Collidine): The bulkier nature of these bases makes it more difficult for them to abstract the α-proton, thereby reducing the rate of racemization. Collidine is often the preferred choice when coupling amino acids that are prone to epimerization.[3][5]

Q4: Can I use microwave heating to accelerate the coupling of fluorinated amino acids?

A4: While microwave heating is an effective way to accelerate peptide synthesis, the associated high temperatures can significantly increase the rate of racemization, particularly for sensitive amino acids.[5][7] If you are using microwave-assisted synthesis, it is crucial to lower the coupling temperature specifically for the fluorinated residue, for instance, to 50°C, to minimize epimerization.[5] An alternative strategy is to perform the coupling of the sensitive fluorinated amino acid at room temperature while using microwave heating for the remainder of the sequence.[5][6]

Data Summary: Racemization Control

The selection of coupling reagents, additives, and bases is critical for minimizing racemization. The following table summarizes qualitative strategies and reported outcomes for controlling epimerization.

Strategy ComponentRecommended for Low RacemizationRationaleReferences
Coupling Reagent Carbodiimides (DIC) + Additive; Onium Salts (COMU, HATU)Additives form active esters that are less prone to racemization.[3][14] COMU and HATU are highly efficient and incorporate racemization-suppressing moieties (Oxyma, HOAt).[10][11][14][3][10][11][14]
Additive OxymaPure, HOAt, HOBt, CuCl₂These additives form reactive intermediates that suppress the formation of the oxazolone intermediate.[4][13] CuCl₂ has been shown to be effective for specific fluorinated residues.[1][4][1][4][13]
Base 2,4,6-Collidine (TMP)Steric hindrance reduces the base's ability to abstract the acidic α-proton, which is the key step in racemization.[3][5][3][5][9]
Temperature 0°C to Room TemperatureLower temperatures slow down the rate of both oxazolone formation and proton abstraction.[2][14][2][14]
Solvent Less polar mixtures (e.g., DCM/DMF)The polarity of the solvent can influence the rate of racemization; less polar solvents can be favorable.[6][9][6][9]

Experimental Protocols

Protocol 1: Low-Racemization Coupling of a Fluorinated Amino Acid using DIC/HOBt/CuCl₂

This protocol is adapted for solid-phase peptide synthesis (SPPS) and is designed for coupling a fluorinated amino acid where racemization is a significant concern.[1]

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • Fmoc-protected fluorinated amino acid (Fmoc-FAA-OH) (2.0 eq)

  • 1-Hydroxybenzotriazole (HOBt) (2.2 eq)

  • Copper(II) Chloride (CuCl₂) (2.0 eq)

  • N,N'-Diisopropylcarbodiimide (DIC) (2.2 eq)

  • 2,4,6-Collidine (4.0 eq)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

Procedure:

  • Swell the peptide-resin in DMF for 30 minutes. Drain the solvent.

  • In a separate reaction vessel, dissolve the Fmoc-FAA-OH (2.0 eq), HOBt (2.2 eq), and CuCl₂ (2.0 eq) in a minimal amount of DMF.

  • Add the solution from step 2 to the swelled resin.

  • Add 2,4,6-Collidine (4.0 eq) to the resin slurry.

  • Add DIC (2.2 eq) to initiate the coupling reaction.

  • Agitate the reaction mixture at room temperature for 2-6 hours. Monitor the reaction progress using a Kaiser test to check for the presence of free primary amines.

  • Once the coupling is complete (negative Kaiser test), drain the reaction solvent.

  • Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts.

  • Proceed to the Fmoc-deprotection step for the next coupling cycle.

ExperimentalWorkflow start Start: Peptide-Resin (Free Amine) swell 1. Swell Resin in DMF start->swell prepare 2. Prepare Coupling Mix: Fmoc-FAA-OH + HOBt + CuCl₂ in DMF swell->prepare add_mix 3. Add Coupling Mix to Resin prepare->add_mix add_base 4. Add Collidine add_mix->add_base add_dic 5. Add DIC to Initiate add_base->add_dic react 6. Agitate at RT (Monitor with Kaiser Test) add_dic->react wash 7. Wash Resin (DMF, DCM, DMF) react->wash Reaction Complete end End: Coupled Peptide Ready for Deprotection wash->end

References

Troubleshooting low coupling efficiency in solid-phase peptide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Solid-Phase Peptide synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments, with a specific focus on dealing with low coupling efficiency.

Troubleshooting Guide: Low Coupling Efficiency

This section provides a systematic approach to diagnosing and resolving low coupling efficiency and other common problems in SPPS. The guides are presented in a question-and-answer format to directly address specific issues.

Issue: Significantly lower than expected peptide yield after cleavage.

Low peptide yield can arise from inefficiencies at multiple stages of the synthesis process. A logical diagnostic workflow is crucial for identifying the root cause. The first step is to determine if the low yield is due to poor synthesis efficiency or a problem with the final cleavage and work-up.[1]

How to investigate:

  • Qualitative Analysis: Perform a test cleavage on a small amount of resin (10-20 mg) and analyze the product by mass spectrometry (MS).[1] The presence of the target peptide mass will confirm that the synthesis was at least partially successful.[1]

  • Quantitative Analysis: Determine the loading of the final peptide on the resin. This can be accomplished by cleaving the peptide from a known mass of dried resin and quantifying the peptide amount by UV-Vis spectrophotometry or amino acid analysis (AAA).[1]

If the analysis reveals a low yield of the target peptide and the presence of truncated or deletion sequences, the cause is likely inefficient coupling or deprotection.

Issue: Incomplete coupling reaction, indicated by a positive colorimetric test (e.g., Kaiser test).

Incomplete removal of the Fmoc protecting group or inefficient coupling of amino acids leads to the formation of truncated or deletion sequences, which reduces the yield of the full-length peptide.[1]

How to investigate:

  • Monitor Coupling Reactions: Utilize a qualitative colorimetric test, such as the Kaiser (ninhydrin) test, to check for the presence of free primary amines after each coupling step.[1][2][3][4] A positive result (blue beads) indicates that the coupling is incomplete.[1][2][3]

Common Causes and Solutions for Low Coupling Efficiency

Several factors can contribute to low coupling efficiency. Below are the most common causes and their respective solutions.

Steric Hindrance

Cause: Bulky amino acid residues, both in the incoming amino acid and at the N-terminus of the growing peptide chain, can physically obstruct the approach of the activated amino acid, slowing down or preventing the reaction.[5] Beta-branched amino acids like Valine, Isoleucine, and Threonine are particularly known to cause difficult couplings.[5]

Solutions:

  • Double Coupling: Repeat the coupling step with a fresh portion of activated amino acid and coupling reagents.[5][6][7]

  • Use More Potent Coupling Reagents: Switch to more efficient coupling reagents like HATU, HCTU, or COMU, which are known for their high reactivity in difficult couplings.[5][6][8]

  • Extend Reaction Time: For difficult couplings, extending the reaction time may be beneficial.[5]

  • Increase Temperature: Performing the synthesis at a higher temperature, for instance using a microwave peptide synthesizer, can help overcome steric hindrance and improve coupling efficiency.[6][9]

Peptide Aggregation

Cause: As the peptide chain elongates, it can fold into secondary structures (like β-sheets) and aggregate on the resin.[5][10][11] This aggregation can block reactive sites, making the N-terminus inaccessible to incoming activated amino acids.[5][10] This is a sequence-dependent phenomenon often seen with hydrophobic residues.[5][10][11]

Solutions:

  • "Difficult Sequence" Strategies: For sequences prone to aggregation, special techniques have to be applied to reduce the aggregation of the growing peptide chain.[12]

    • Pseudoproline Dipeptides: Incorporating pseudoproline dipeptides can disrupt the secondary structures responsible for aggregation.[13][14]

    • Backbone Modifications: Using amino acids with backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) can prevent hydrogen bonding and subsequent aggregation.[13][14][15]

  • Chaotropic Salts: Washing the resin with solutions of chaotropic salts like LiCl can help to disrupt aggregates.[16]

  • Optimize Solvents: Using a mixture of solvents such as DMSO/DMF can help prevent peptide chains from forming hydrogen bonds and aggregating.[6]

Inadequate Reagent Activation or Concentration

Cause: The carboxylic acid of the incoming amino acid may not be fully activated prior to the coupling step. This can be due to inefficient coupling reagents, insufficient reaction time, or degradation of the reagents.[3] Low concentrations of amino acid and coupling reagents can also lead to slower reaction kinetics.[7]

Solutions:

  • Increase Reagent Concentration: Using a higher concentration of the amino acid and coupling reagents (e.g., 0.5 M) can improve reaction kinetics.[1][7]

  • Check Reagent Quality: Ensure that coupling reagents and solvents are fresh and of high quality.

  • Pre-activation: Allow the amino acid and coupling reagent to react for a short period before adding to the resin to ensure the formation of the activated species.

Poor Resin Swelling

Cause: The solid support must be well-solvated for the reagents to access the growing peptide chain.[5] Poor swelling of the resin in the chosen solvent can limit the accessibility of the reactive sites, leading to lower coupling efficiency.[3]

Solutions:

  • Choose an Appropriate Resin: Use resins with good swelling properties, such as PEG-based resins (NovaSyn® TG, NovaPEG) for difficult sequences.

  • Ensure Proper Solvation: Allow the resin to swell completely in the appropriate solvent (usually DMF) before starting the synthesis.[17]

Capping: A Strategy for Preventing Deletion Sequences

If a coupling reaction remains incomplete even after troubleshooting, it is advisable to "cap" the unreacted N-terminal amines.[5] This is typically done using acetic anhydride and a base like pyridine or DIPEA.[5] Capping permanently blocks the unreacted chains, preventing them from reacting in subsequent cycles and forming deletion peptides, which can be difficult to separate from the target peptide during purification.[5]

Quantitative Data Summary

ParameterRecommendationNotes
Amino Acid Concentration 0.5 MHigher concentrations can improve reaction kinetics, especially for longer peptides.[7]
Coupling Reagent Concentration 0.5 MTo be used in conjunction with a higher amino acid concentration.[7]
Pseudoproline Dipeptide Excess 5 equivalentsRelative to resin loading for manual coupling.[14]
Microwave Synthesis Temperature 75 °CCan significantly improve coupling efficiency for difficult sequences.[9][10]

Experimental Protocols

Protocol 1: Kaiser (Ninhydrin) Test for Monitoring Coupling Completion

The Kaiser test is a qualitative method to detect free primary amines on the resin.[2][3]

Materials:

  • Solution A: 5 g ninhydrin in 100 mL ethanol

  • Solution B: 80 g phenol in 20 mL ethanol

  • Solution C: 2 mL of 0.001 M KCN in 98 mL pyridine

  • Small test tube

  • Heating block or water bath (100 °C)

Procedure:

  • Place a small sample of the peptide-resin (a few beads) in a small test tube.

  • Add 2-3 drops of each of Solution A, B, and C to the test tube.

  • Heat the test tube at 100 °C for 5 minutes.

  • Observe the color of the beads and the solution.

Interpretation of Results:

  • Intense Blue Solution and Beads: Indicates a high concentration of free primary amines, meaning the coupling reaction is incomplete.[1][2]

  • Yellow or Colorless Beads and Solution: Indicates the absence of free primary amines, meaning the coupling reaction is complete.[3]

  • Note: This test is not reliable for N-terminal proline, which gives a reddish-brown color.[2] Alternative tests like the isatin test or chloranil test are recommended for proline.[2]

Protocol 2: Double Coupling Procedure

This protocol is used when a coupling reaction is found to be incomplete.

Procedure:

  • After the initial coupling reaction time, perform a Kaiser test.

  • If the Kaiser test is positive, wash the resin thoroughly with DMF to remove any byproducts and unreacted reagents.

  • Prepare a fresh solution of the activated amino acid using the same equivalents of amino acid, coupling reagent, and base as in the initial coupling.

  • Add the fresh activation mixture to the peptide-resin.

  • Allow the second coupling reaction to proceed for the same duration as the first.

  • After the second coupling, wash the resin with DMF and perform another Kaiser test to check for completion.

Protocol 3: Capping with Acetic Anhydride

This protocol is used to block unreacted amines after an incomplete coupling.

Materials:

  • Capping Solution: Acetic anhydride/Pyridine/DMF in a 1:1:3 ratio (v/v/v).

  • DMF for washing.

Procedure:

  • After a positive Kaiser test that could not be resolved by double coupling, wash the peptide-resin with DMF.

  • Add the capping solution to the resin.

  • Agitate the mixture for 30 minutes at room temperature.

  • Wash the resin thoroughly with DMF to remove excess capping reagents.

  • Proceed to the deprotection step of the next cycle.

Visualizations

G Troubleshooting Workflow for Low Coupling Efficiency start Start SPPS Cycle coupling Perform Coupling Reaction start->coupling kaiser_test Perform Kaiser Test coupling->kaiser_test is_complete Coupling Complete? kaiser_test->is_complete deprotection Proceed to Deprotection is_complete->deprotection Yes (Negative) troubleshoot Incomplete Coupling Detected is_complete->troubleshoot No (Positive) end_cycle End Cycle deprotection->end_cycle double_coupling Perform Double Coupling troubleshoot->double_coupling re_evaluate_kaiser Re-evaluate with Kaiser Test double_coupling->re_evaluate_kaiser is_complete_after_dc Coupling Complete? re_evaluate_kaiser->is_complete_after_dc is_complete_after_dc->deprotection Yes (Negative) capping Cap Unreacted Amines is_complete_after_dc->capping No (Positive) change_strategy Consider Strategy Change (e.g., different reagents, microwave) capping->change_strategy change_strategy->deprotection

Caption: A workflow for troubleshooting low coupling efficiency in SPPS.

G Causes and Solutions for Peptide Aggregation in SPPS aggregation Peptide Aggregation (On-Resin) cause1 Hydrophobic Sequences aggregation->cause1 cause2 β-Sheet Formation aggregation->cause2 cause3 High Resin Loading aggregation->cause3 solution3 Use Chaotropic Salts (e.g., LiCl) aggregation->solution3 solution1 Use Pseudoproline Dipeptides cause1->solution1 solution2 Incorporate Backbone Modifications (Hmb, Dmb) cause1->solution2 solution4 Optimize Solvents (e.g., DMF/DMSO) cause1->solution4 cause2->solution1 cause2->solution2 solution6 Elevated Temperature / Microwave cause2->solution6 solution5 Use Low-Loading Resin cause3->solution5

Caption: Common causes of and solutions for peptide aggregation.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of incomplete coupling in SPPS?

A1: The most frequent causes include steric hindrance from bulky amino acids, aggregation of the growing peptide chain on the resin which blocks reactive sites, suboptimal activation of the incoming amino acid, and poor swelling of the resin which limits reagent accessibility.[3][5]

Q2: How can I monitor the efficiency of a coupling reaction?

A2: The most common method for monitoring coupling reactions is the Kaiser (ninhydrin) test, which detects the presence of unreacted primary amines.[2][3] A positive blue result indicates an incomplete reaction.[2] For N-terminal proline, alternative tests like the isatin or chloranil test should be used.[2]

Q3: What should I do if the Kaiser test is positive after a coupling step?

A3: A positive Kaiser test indicates an incomplete reaction. The first step is to perform a "double coupling," which involves repeating the coupling step with fresh reagents.[5][7] If the test remains positive, you should "cap" the unreacted amines with a reagent like acetic anhydride to prevent the formation of deletion sequences.[5]

Q4: Which coupling reagent should I use for a "difficult" coupling?

A4: For difficult couplings, it is recommended to use high-efficiency coupling reagents. Uronium/aminium salts like HATU, HCTU, and COMU are known for their high reactivity and are often the reagents of choice for challenging sequences.[5][6][8]

Q5: What is a "difficult sequence" and how can I manage it?

A5: A "difficult sequence" is a peptide chain that is prone to aggregation on the solid support, which hinders coupling and deprotection steps.[11][14] These sequences are often rich in hydrophobic or β-branched amino acids.[10][14] Strategies to manage them include using backbone modifications like pseudoproline dipeptides or Hmb/Dmb-protected amino acids, optimizing solvents, and using microwave-assisted synthesis to disrupt aggregation.[6][10][13][14]

References

Technical Support Center: Synthesis of 2-(Trifluoromethyl)-dl-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis and purification of 2-(Trifluoromethyl)-dl-phenylalanine.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: A prevalent method for synthesizing this compound is the Erlenmeyer-Plöchl synthesis. This involves the condensation of 2-(trifluoromethyl)benzaldehyde with an N-acylglycine (such as N-acetylglycine) to form an azalactone intermediate, which is subsequently hydrolyzed to yield the desired amino acid. Another common approach is the Strecker synthesis, which involves the reaction of 2-(trifluoromethyl)benzaldehyde with an amine and a cyanide source, followed by hydrolysis of the resulting aminonitrile.

Q2: What are the typical byproducts and impurities I might encounter in my crude this compound?

A2: Common impurities can be categorized as follows:

  • Unreacted Starting Materials: 2-(trifluoromethyl)benzaldehyde and N-acetylglycine (in the Erlenmeyer-Plöchl synthesis).

  • Intermediates: Residual azalactone or the N-acyl-α,β-didehydrophenylalanine intermediate from incomplete hydrolysis.

  • Side-Reaction Products: Byproducts from the self-condensation of the aldehyde or N-acylglycine.

  • Reagents and Solvents: Residual acids, bases, or solvents used during the synthesis and work-up.

Q3: Which analytical techniques are most effective for assessing the purity of this compound?

A3: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive purity analysis:

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection is ideal for quantifying organic impurities.[1]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for identifying unknown impurities by providing molecular weight information.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can identify residual starting materials and byproducts. ¹⁹F NMR is particularly powerful for identifying and quantifying any fluorine-containing impurities.[1]

Q4: What are the most effective methods for purifying crude this compound?

A4: The choice of purification method depends on the nature and quantity of the impurities:

  • Recrystallization: A common and effective technique for removing most impurities. The selection of an appropriate solvent system is crucial.[1]

  • Column Chromatography: Useful for separating impurities with similar solubility profiles to the desired product.[1]

  • Ion-Exchange Chromatography: Can be employed to separate the amino acid from non-ionic impurities.

Troubleshooting Guides

Issue 1: Low Yield of Crude Product

Possible Causes & Solutions

Possible Cause Suggested Solution
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting materials are still present, consider extending the reaction time or increasing the temperature.
Suboptimal Reaction Conditions Ensure all reagents are pure and anhydrous, especially for the condensation step. Optimize the stoichiometry of the reactants.
Side Reactions Carefully control the reaction temperature to minimize the formation of side products. Ensure efficient stirring to maintain a homogeneous reaction mixture.[2][3]
Product Loss During Work-up During extraction, ensure the pH is adjusted correctly to minimize the solubility of the amino acid in the aqueous phase. Avoid excessive washing of the crude product.
Issue 2: Presence of Persistent Impurities After Initial Purification

Possible Causes & Solutions

Possible Cause Suggested Solution
Co-precipitation of Impurities If recrystallization is ineffective, try a different solvent system. A mixture of a good solvent and a poor solvent can sometimes improve selectivity.
Structurally Similar Impurities For impurities that are difficult to remove by recrystallization, consider using column chromatography with a suitable stationary and mobile phase.[1]
Incomplete Hydrolysis If the azalactone intermediate is present, ensure the hydrolysis step is complete by using a sufficient concentration of acid or base and allowing for adequate reaction time and temperature.[2]

Experimental Protocols

Protocol 1: Synthesis via Erlenmeyer-Plöchl Reaction
  • Condensation: In a round-bottom flask, combine 2-(trifluoromethyl)benzaldehyde (1 equivalent), N-acetylglycine (1.2 equivalents), and anhydrous sodium acetate (1.2 equivalents).

  • Add acetic anhydride (3 equivalents) and heat the mixture with stirring at 100-110°C for 2-3 hours. Monitor the reaction by TLC.

  • Cool the mixture to room temperature and slowly add ethanol to precipitate the azalactone intermediate.

  • Filter the solid, wash with cold ethanol, and then with water.

  • Hydrolysis: Suspend the crude azalactone in a 10% aqueous sodium hydroxide solution.

  • Heat the mixture to reflux for 4-6 hours.

  • Cool the reaction mixture and acidify with hydrochloric acid to a pH of approximately 5-6 to precipitate the this compound.

  • Collect the product by filtration, wash with cold water, and dry under vacuum.

Protocol 2: Purification by Recrystallization
  • Dissolve the crude this compound in a minimal amount of hot ethanol.

  • While the solution is hot, add hot deionized water dropwise until the solution becomes faintly turbid.

  • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cover the flask and allow it to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, washing with a small amount of cold ethanol/water (1:1).

  • Dry the crystals under vacuum.[4]

Data Presentation

Table 1: Troubleshooting Recrystallization

Problem Possible Cause Suggested Solution
Product "oils out" Solution is supersaturated or cooling is too rapid.Re-heat to dissolve the oil, add a small amount of the primary solvent, and allow for slower cooling.[4]
Low Recovery Too much solvent was used; the product is significantly soluble in the cold solvent.Concentrate the filtrate and cool again for a second crop of crystals. Try a different solvent system with lower product solubility at cold temperatures.[4]
No Crystallization The solution is not saturated; impurities are inhibiting crystallization.Concentrate the solution. Try scratching the inside of the flask or adding a seed crystal.[3]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Starting Materials (2-(trifluoromethyl)benzaldehyde, N-acetylglycine) condensation Erlenmeyer-Plöchl Condensation start->condensation hydrolysis Azlactone Hydrolysis condensation->hydrolysis crude_product Crude This compound hydrolysis->crude_product recrystallization Recrystallization crude_product->recrystallization column_chromatography Column Chromatography (Optional) recrystallization->column_chromatography Inadequate Purity pure_product Pure Product recrystallization->pure_product Sufficient Purity column_chromatography->pure_product hplc HPLC pure_product->hplc lcms LC-MS pure_product->lcms nmr ¹H & ¹⁹F NMR pure_product->nmr

Caption: Workflow for the synthesis and purification of this compound.

troubleshooting_logic start Low Purity of Final Product check_impurities Identify Impurities (NMR, LC-MS) start->check_impurities starting_materials Unreacted Starting Materials? check_impurities->starting_materials intermediate Residual Intermediate? check_impurities->intermediate side_products Side-Reaction Products? check_impurities->side_products starting_materials->intermediate No extend_reaction Optimize Reaction: - Increase reaction time - Increase temperature starting_materials->extend_reaction Yes intermediate->side_products No force_hydrolysis Optimize Hydrolysis: - Increase acid/base conc. - Increase temperature/time intermediate->force_hydrolysis Yes purification Refine Purification: - Different recrystallization solvent - Column chromatography side_products->purification Yes

Caption: Troubleshooting logic for addressing low product purity.

References

Technical Support Center: Optimizing Cleavage of Peptides with 2-(Trifluoromethyl)-dl-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with peptides containing the unnatural amino acid 2-(Trifluoromethyl)-dl-phenylalanine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during the cleavage of these peptides from solid-phase synthesis resins.

The incorporation of this compound can introduce unique challenges due to the electron-withdrawing nature of the trifluoromethyl group and potential steric hindrance. These factors may influence the efficiency of cleavage and the stability of the peptide. The following information is based on established principles of solid-phase peptide synthesis (SPPS) and cleavage of peptides containing other unnatural amino acids.[1] It is crucial to perform small-scale test cleavages to determine the optimal conditions for your specific peptide sequence.[2][3][4]

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when cleaving peptides containing this compound?

A1: The main challenges arise from the electronic and steric properties of the this compound residue. The strong electron-withdrawing trifluoromethyl group can potentially alter the acid lability of nearby protecting groups or even the peptide bond itself. Additionally, the bulky nature of this unnatural amino acid might lead to incomplete cleavage or slower reaction kinetics.[1]

Q2: What is a good starting point for a cleavage cocktail for a peptide with this compound?

A2: A standard and effective starting point for most Fmoc-based SPPS is a cleavage cocktail consisting of Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), and water.[1][4] A common ratio is 95% TFA, 2.5% TIS, and 2.5% water.[1][4] TIS acts as a scavenger to trap reactive cations generated during the cleavage process, thus preventing side reactions.[5]

Q3: How long should the cleavage reaction be performed?

A3: For most peptides, a cleavage time of 2-4 hours at room temperature is sufficient.[1] However, due to the potential for increased stability conferred by the trifluoromethyl group, you may need to extend the cleavage time. It is highly recommended to perform a time-course experiment on a small scale (e.g., cleaving for 2, 4, and 6 hours) and analyze the completeness of the cleavage by HPLC.

Q4: My peptide is not precipitating well in cold ether after cleavage. What can I do?

A4: Poor precipitation can be due to the peptide being too short, too hydrophobic, or the volume of ether being insufficient. Peptides containing hydrophobic unnatural amino acids can be particularly difficult to precipitate.[6] Try the following:

  • Increase Ether Volume: Use a larger volume of cold diethyl ether (at least a 10-fold excess over the TFA volume).

  • Ensure Ether is Cold: Pre-chill the ether to -20°C or colder.

  • Alternative Solvents: If diethyl ether is ineffective, try other non-polar solvents like a mixture of ether and hexane.

  • Concentration: Partially evaporate the TFA under a gentle stream of nitrogen before adding the cold ether.

Q5: Are there any specific side reactions I should be aware of with this compound?

A5: While specific side reactions for this residue are not extensively documented in readily available literature, the general principles of peptide chemistry suggest being watchful for:

  • Incomplete Deprotection: The electron-withdrawing nature of the CF3 group might affect the acid-lability of adjacent protecting groups, requiring stronger acidic conditions or longer reaction times for their complete removal.

  • Modification of other sensitive residues: If your peptide contains other sensitive amino acids like Tryptophan (Trp), Methionine (Met), Cysteine (Cys), or Tyrosine (Tyr), ensure your cleavage cocktail contains appropriate scavengers to prevent their modification by reactive cations generated during cleavage.[2][5]

Troubleshooting Guide

This guide addresses common problems encountered during the cleavage of peptides containing this compound.

Problem 1: Incomplete Cleavage

Symptoms:

  • Low yield of the desired peptide.

  • Mass spectrometry (MS) analysis of the crude product shows the presence of peptide-resin adducts or incompletely deprotected peptide.

  • A post-cleavage Kaiser test on the resin beads gives a positive (blue/purple) result, indicating remaining peptide.

Possible Causes & Solutions:

CauseRecommended Action
Insufficient Cleavage Time Extend the cleavage reaction time. Perform a time-course study (e.g., 2, 4, 6 hours) on a small scale to determine the optimal duration.
Inefficient Cleavage Cocktail For resistant peptides, a stronger acid cocktail may be needed. However, this increases the risk of side reactions. First, ensure your current cocktail is fresh.
Poor Resin Swelling Before adding the cleavage cocktail, ensure the peptide-resin is adequately swollen in a suitable solvent like Dichloromethane (DCM).[3]
Steric Hindrance The bulky this compound may hinder reagent access. Ensure constant and gentle agitation during the cleavage reaction.
Problem 2: Presence of Unexpected Side Products

Symptoms:

  • Multiple peaks in the HPLC chromatogram of the crude peptide.

  • MS analysis reveals masses corresponding to modifications of sensitive amino acids (e.g., +72 for t-butylation of Trp).

Possible Causes & Solutions:

CauseRecommended Action
Alkylation of Sensitive Residues (Trp, Tyr, Met, Cys) The standard TFA/TIS/water cocktail may not be sufficient for peptides with multiple sensitive residues. Consider using a more comprehensive scavenger cocktail, such as "Reagent K" (TFA/water/phenol/thioanisole/EDT).[2][4]
Oxidation of Methionine or Cysteine If your peptide contains Met or Cys, the cleavage should be performed under an inert atmosphere (e.g., nitrogen or argon). Including a reducing scavenger like 1,2-ethanedithiol (EDT) in the cleavage cocktail can also help.[7]
Incomplete Removal of Side-Chain Protecting Groups The electron-withdrawing effect of the trifluoromethyl group may stabilize adjacent protecting groups. Extend the cleavage time or consider a stronger acid, but be mindful of potential side reactions.

Experimental Protocols

Protocol 1: Small-Scale Test Cleavage

This protocol is essential for optimizing the cleavage conditions for your specific peptide.

Materials:

  • Dried peptide-resin (20-50 mg)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water)

  • Microcentrifuge tubes

  • Cold diethyl ether (-20°C)

  • Nitrogen gas source

  • HPLC system for analysis

Procedure:

  • Place 20-50 mg of dried peptide-resin into a microcentrifuge tube.

  • Add the prepared cleavage cocktail (e.g., 0.5 mL) to the resin.

  • Allow the reaction to proceed at room temperature. It is advisable to test different time points (e.g., 2, 4, and 6 hours).

  • At each time point, filter the resin and collect the filtrate.

  • Precipitate the peptide by adding the filtrate dropwise to a 10-fold volume of cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.

  • Dry the peptide pellet under a gentle stream of nitrogen.

  • Dissolve the crude peptide in a suitable solvent (e.g., 0.1% TFA in water) for HPLC analysis.

  • Analyze the crude peptide by reverse-phase HPLC (RP-HPLC) to assess the purity and yield. This will allow you to compare the effectiveness of different cleavage cocktails and reaction times.

Protocol 2: Standard Cleavage Protocol

Materials:

  • Dried peptide-resin (e.g., 0.1 mmol scale)

  • Optimized cleavage cocktail (10 mL per gram of resin)

  • Reaction vessel with a sintered glass filter

  • Cold diethyl ether (-20°C)

  • Centrifuge and centrifuge tubes

  • Lyophilizer

Procedure:

  • Swell the dried peptide-resin in DCM for 30 minutes in the reaction vessel.

  • Drain the DCM.

  • Add the freshly prepared and chilled cleavage cocktail to the resin.

  • Agitate the mixture at room temperature for the optimized duration (determined from the small-scale test cleavage).

  • Drain the TFA solution containing the cleaved peptide into a clean collection tube.

  • Wash the resin with a small amount of fresh TFA (1-2 mL) and combine the filtrates.

  • Precipitate the peptide by slowly adding the combined filtrate to a 10-fold volume of cold diethyl ether with gentle swirling.

  • Allow the peptide to precipitate at -20°C for at least 30 minutes.

  • Pellet the peptide by centrifugation (e.g., 3000 rpm for 5 minutes).

  • Carefully decant the ether.

  • Wash the peptide pellet with cold ether two more times.

  • Dry the crude peptide pellet under vacuum or a gentle stream of nitrogen.

  • Dissolve the peptide in a suitable solvent (e.g., water/acetonitrile mixture) and lyophilize.

Data Presentation

Use the following table to document the results of your cleavage optimization experiments. This structured approach will help in identifying the optimal conditions for your peptide.

Table 1: Optimization of Cleavage Conditions for Peptides with this compound

TrialCleavage Cocktail CompositionTime (h)Temperature (°C)Crude Purity (%) by HPLCObservations (e.g., precipitation issues, color change)
195% TFA, 2.5% TIS, 2.5% H₂O2RT
295% TFA, 2.5% TIS, 2.5% H₂O4RT
395% TFA, 2.5% TIS, 2.5% H₂O6RT
4Alternative CocktailOptimized TimeRT
5.........

Visualizations

The following diagrams illustrate the general experimental workflow for peptide cleavage and a logical troubleshooting process.

experimental_workflow resin Dried Peptide-Resin swell Swell Resin (DCM) resin->swell cleave Add Cleavage Cocktail (e.g., TFA/TIS/H₂O) swell->cleave react React (2-4h, RT) cleave->react filter Filter to Separate Resin react->filter precipitate Precipitate in Cold Ether filter->precipitate wash Wash with Cold Ether precipitate->wash dry Dry Crude Peptide wash->dry analyze Analyze (HPLC/MS) dry->analyze purify Purify (HPLC) analyze->purify troubleshooting_workflow start Low Yield or Purity Issue check_cleavage Incomplete Cleavage? start->check_cleavage check_side_products Side Products Present? check_cleavage->check_side_products No extend_time Extend Cleavage Time check_cleavage->extend_time Yes optimize_cocktail Optimize Scavengers check_side_products->optimize_cocktail Yes check_precipitation Precipitation Issue? check_side_products->check_precipitation No extend_time->check_side_products re_purify Re-purify optimize_cocktail->re_purify optimize_precipitation Optimize Precipitation (More Ether, Colder) check_precipitation->optimize_precipitation Yes check_precipitation->re_purify No optimize_precipitation->re_purify

References

Validation & Comparative

A Comparative Guide to the Biological Activity of 2-(Trifluoromethyl)-dl-phenylalanine Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-canonical amino acids into peptide-based therapeutics is a cornerstone of modern drug discovery, offering a powerful strategy to enhance their pharmacological profiles. Among these, fluorinated amino acids, and specifically 2-(Trifluoromethyl)-dl-phenylalanine, have garnered significant interest. The trifluoromethyl group, with its strong electron-withdrawing nature and lipophilicity, can profoundly influence a peptide's metabolic stability, binding affinity, and overall biological activity.[1] This guide provides an objective comparison of the performance of peptides containing this compound against their non-fluorinated counterparts and other fluorinated analogs, supported by experimental data and detailed methodologies.

Enhanced Biological Performance of Trifluoromethylated Peptides

The introduction of a trifluoromethyl group onto the phenylalanine side chain offers several key advantages in peptide drug design:

  • Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering peptides containing trifluoromethylated amino acids more resistant to enzymatic degradation by proteases. This enhanced stability translates to a longer in vivo half-life, a critical attribute for therapeutic efficacy.[1][2]

  • Modulated Receptor Binding Affinity: The electronic properties of the trifluoromethyl group can alter the peptide's interaction with its biological target. While the effect is context-dependent, strategic incorporation can lead to enhanced binding affinity and selectivity.

  • Improved Lipophilicity: The trifluoromethyl group increases the lipophilicity of the amino acid side chain, which can improve the peptide's ability to cross cellular membranes and enhance its overall pharmacokinetic profile.[1]

Quantitative Comparison of Biological Activity

Direct comparative studies on the biological activity of peptides containing this compound are emerging. However, data from closely related fluorinated phenylalanine analogs provide compelling evidence for the benefits of fluorination.

Table 1: Comparison of Enzymatic Stability of Fluorinated vs. Non-Fluorinated Peptides

Peptide SequenceModificationEnzymeIncubation Time (hours)% Peptide RemainingReference
Ac-Ala-Ala-Pro-Phe -Ala-Ala-NH₂Native Phenylalanineα-Chymotrypsin2~1%Asante et al. (2014)[3]
Ac-Ala-Ala-Pro-(2-F-Phe) -Ala-Ala-NH₂2-Fluorophenylalanineα-Chymotrypsin2>90%Asante et al. (2014)[3]

Note: While this data is for 2-Fluorophenylalanine, the principle of enhanced stability due to the electron-withdrawing nature of the halogen is applicable to trifluoromethylated analogs.

Experimental Protocols

Detailed methodologies are crucial for the validation of the biological activity of novel peptide analogs. Below are standard protocols for key experiments.

Protocol 1: In Vitro Enzymatic Stability Assay

This protocol outlines a typical procedure for assessing the stability of a peptide against a specific protease, such as α-chymotrypsin.

1. Materials:

  • Peptide stock solution (1 mg/mL in a suitable solvent)
  • Protease solution (e.g., α-chymotrypsin at 1 mg/mL in assay buffer)
  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
  • Quenching solution (e.g., 10% trifluoroacetic acid)
  • High-Performance Liquid Chromatography (HPLC) system

2. Procedure:

  • Prepare the peptide working solution by diluting the stock solution in the assay buffer to the desired final concentration (e.g., 100 µM).
  • Initiate the enzymatic reaction by adding the protease solution to the peptide solution at a specific enzyme:substrate ratio (e.g., 1:100 w/w).
  • Incubate the reaction mixture at 37°C.
  • At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot of the reaction mixture.
  • Immediately quench the reaction by adding the quenching solution.
  • Analyze the samples by reverse-phase HPLC to separate the intact peptide from its degradation products.
  • Quantify the peak area of the intact peptide at each time point.

3. Data Analysis:

  • Calculate the percentage of intact peptide remaining at each time point relative to the 0-minute time point.
  • Plot the percentage of intact peptide versus time to determine the degradation kinetics and calculate the peptide's half-life (t₁/₂).

Visualizations

Signaling Pathways and Experimental Workflows

Diagrams created using the DOT language to illustrate key concepts.

experimental_workflow cluster_synthesis Peptide Synthesis cluster_purification Purification & Characterization cluster_activity Biological Activity Validation s1 Solid-Phase Peptide Synthesis s2 Incorporation of 2-(CF3)-dl-Phe s1->s2 p1 Cleavage from Resin s2->p1 p2 RP-HPLC Purification p1->p2 p3 Mass Spectrometry p2->p3 a1 Enzymatic Stability Assay p3->a1 a2 Receptor Binding Assay a1->a2 a3 Cell-Based Functional Assay a2->a3

Caption: Experimental workflow for the synthesis and validation of this compound peptides.

protease_resistance cluster_native Native Peptide cluster_modified Modified Peptide Protease Protease Cleavage Cleavage Protease->Cleavage NativePeptide L-Phe Peptide Cleavage->NativePeptide Binds & Cleaves Protease_m Protease ModifiedPeptide 2-(CF3)-dl-Phe Peptide Protease_m->ModifiedPeptide Poor Binding NoCleavage Steric & Electronic Hindrance ModifiedPeptide->NoCleavage

Caption: Mechanism of enhanced protease resistance by this compound incorporation.

gpcrsignaling ligand 2-(CF3)-dl-Phe Peptide receptor GPCR ligand->receptor Binding gprotein G-Protein (αβγ) receptor->gprotein Activation effector Effector Enzyme (e.g., Adenylyl Cyclase) gprotein->effector Modulation second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Production pka Protein Kinase A second_messenger->pka Activation cellular_response Cellular Response pka->cellular_response Phosphorylation Cascade

Caption: A generalized G-Protein Coupled Receptor (GPCR) signaling pathway often modulated by bioactive peptides.

References

A Comparative Guide to the Efficacy of 2-(Trifluoromethyl)-dl-phenylalanine Peptides and Native Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Enhanced Proteolytic Stability: A Key Advantage

A primary challenge in the development of peptide-based therapeutics is their susceptibility to rapid degradation by proteases in the body, leading to a short in vivo half-life. The incorporation of fluorinated amino acids, such as 2-(Trifluoromethyl)-dl-phenylalanine, is a widely recognized strategy to mitigate this issue. The trifluoromethyl group, with its strong electron-withdrawing nature and steric bulk, can significantly alter the electronic environment of the adjacent peptide bonds and sterically hinder the approach of proteolytic enzymes. This modification makes the peptide a less favorable substrate for enzymatic cleavage, thereby increasing its stability.

While specific data for this compound containing peptides is limited in the reviewed literature, studies on similar fluorinated phenylalanine analogs provide strong evidence for this enhanced stability. For instance, the introduction of a single fluorine atom at the ortho position of phenylalanine has been shown to dramatically increase a peptide's resistance to degradation by α-chymotrypsin, an enzyme that preferentially cleaves at the C-terminus of aromatic amino acids.

Illustrative Data: Stability of a Fluorinated Phenylalanine Analog

The following table summarizes data from a study on a model peptide where phenylalanine (Phe) was substituted with 2-fluorophenylalanine (2-F-Phe). This data serves as a strong indicator of the expected increase in stability for peptides containing a trifluoromethyl group at the same position.

Peptide SequenceModificationEnzymeIncubation Time (hours)% Peptide Remaining
Ac-Ala-Ala-Pro-Phe -Ala-Ala-NH₂Native Phenylalanineα-Chymotrypsin2~1%
Ac-Ala-Ala-Pro-(2-F-Phe) -Ala-Ala-NH₂2-Fluorophenylalanineα-Chymotrypsin2>90%

This data is extrapolated from a study by Asante et al. (2014) and is presented for illustrative purposes.[1]

Modulation of Biological Activity

The introduction of a trifluoromethyl group can also profoundly influence a peptide's biological activity, including its binding affinity for its target receptor. The altered electronic properties of the trifluoromethylated phenyl ring can lead to changes in key molecular interactions, such as π-π stacking and hydrophobic interactions, within the receptor's binding pocket.

The impact of this modification on binding affinity is highly context-dependent and can either enhance or decrease the affinity depending on the specific peptide-receptor interaction. For example, in some systems, the increased hydrophobicity imparted by the trifluoromethyl group may lead to a stronger interaction with a hydrophobic binding pocket, resulting in a lower IC50 or Kᵢ value. Conversely, the steric bulk of the trifluoromethyl group could also lead to an unfavorable clash within the binding site, reducing affinity. Therefore, the empirical evaluation of each modified peptide is crucial.

Experimental Protocols

To empirically determine the comparative efficacy of this compound peptides and their native counterparts, a series of well-defined experimental protocols are essential.

Solid-Phase Peptide Synthesis (SPPS)

Both the native and the modified peptides can be synthesized using standard Fmoc-based solid-phase peptide synthesis protocols.

General Protocol:

  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in a suitable solvent like N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin using a solution of 20% piperidine in DMF.

  • Amino Acid Coupling: Couple the desired Fmoc-protected amino acid (either Fmoc-Phe-OH or Fmoc-2-(Trifluoromethyl)-dl-phenylalanine-OH) to the deprotected resin using a coupling agent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF.

  • Washing: Thoroughly wash the resin with DMF to remove excess reagents.

  • Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: Cleave the synthesized peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final peptide by mass spectrometry and analytical RP-HPLC.

In Vitro Proteolytic Stability Assay

This assay is designed to compare the degradation rates of the native and modified peptides in the presence of a specific protease.

General Protocol:

  • Peptide Solution Preparation: Prepare stock solutions of both the native and the this compound-containing peptides in a suitable buffer.

  • Enzyme Solution Preparation: Prepare a stock solution of the desired protease (e.g., α-chymotrypsin, trypsin, or human plasma) in an appropriate assay buffer.

  • Incubation: Mix the peptide and enzyme solutions at a defined ratio (e.g., 100:1 substrate to enzyme) and incubate at 37°C.

  • Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately stop the enzymatic reaction by adding a quenching solution (e.g., 10% trifluoroacetic acid).

  • Analysis: Analyze the samples by RP-HPLC to separate the intact peptide from its degradation fragments.

  • Data Analysis: Quantify the peak area of the intact peptide at each time point and plot the percentage of remaining peptide versus time. Calculate the half-life (t₁/₂) of each peptide.

Receptor Binding Assay

This assay is used to determine the binding affinity (e.g., IC50 or Kᵢ) of the peptides for their target receptor. A competitive binding assay is a common format.

General Protocol:

  • Receptor Preparation: Prepare a source of the target receptor (e.g., cell membrane preparations or purified receptor).

  • Radioligand: Select a radiolabeled ligand that is known to bind to the target receptor.

  • Competition Assay: In a multi-well plate, incubate a fixed concentration of the receptor and the radioligand with increasing concentrations of the unlabeled competitor peptides (either the native or the modified peptide).

  • Incubation and Separation: Allow the binding to reach equilibrium. Separate the bound from the free radioligand (e.g., by rapid filtration).

  • Quantification: Measure the amount of bound radioactivity.

  • Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the competitor peptide concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each peptide. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.

Visualizing the Concepts

To further clarify the concepts discussed, the following diagrams illustrate the experimental workflows and a representative signaling pathway.

Experimental_Workflow_for_Peptide_Comparison cluster_synthesis Peptide Synthesis cluster_analysis Comparative Analysis cluster_results Efficacy Comparison Native Peptide Native Peptide SPPS SPPS Native Peptide->SPPS Fmoc-Phe-OH Modified Peptide Modified Peptide Modified Peptide->SPPS Fmoc-2-(CF3)-dl-Phe-OH Stability Assay Stability Assay SPPS->Stability Assay Compare Degradation Binding Assay Binding Assay SPPS->Binding Assay Compare Affinity Half-life (t1/2) Half-life (t1/2) Stability Assay->Half-life (t1/2) Binding Affinity (Ki, IC50) Binding Affinity (Ki, IC50) Binding Assay->Binding Affinity (Ki, IC50)

Caption: Workflow for comparing native and modified peptides.

Proteolytic_Stability_Assay_Workflow Start Start Prepare Peptide and Enzyme Solutions Prepare Peptide and Enzyme Solutions Start->Prepare Peptide and Enzyme Solutions Incubate at 37°C Incubate at 37°C Prepare Peptide and Enzyme Solutions->Incubate at 37°C Collect Time Points Collect Time Points Incubate at 37°C->Collect Time Points Quench Reaction Quench Reaction Collect Time Points->Quench Reaction RP-HPLC Analysis RP-HPLC Analysis Quench Reaction->RP-HPLC Analysis Determine Half-life Determine Half-life RP-HPLC Analysis->Determine Half-life

Caption: Workflow for proteolytic stability assay.

GPCR_Signaling_Pathway Peptide Ligand Peptide Ligand GPCR GPCR Peptide Ligand->GPCR Binding G-Protein (αβγ) G-Protein (αβγ) GPCR->G-Protein (αβγ) Activation Effector Enzyme Effector Enzyme G-Protein (αβγ)->Effector Enzyme Modulation Second Messenger Second Messenger Effector Enzyme->Second Messenger Generation Cellular Response Cellular Response Second Messenger->Cellular Response

Caption: A generic G-Protein Coupled Receptor signaling pathway.

Conclusion

The incorporation of this compound into peptide sequences presents a promising strategy for enhancing their therapeutic potential. The primary, well-documented advantage is a significant increase in proteolytic stability, which is expected to translate to a longer in vivo half-life. The effect on biological activity is more nuanced and requires empirical determination for each specific peptide-receptor system. The experimental protocols and conceptual frameworks provided in this guide offer a robust starting point for researchers and drug developers to systematically evaluate and compare the efficacy of these modified peptides against their native counterparts.

References

A Comparative Analysis of 2-, 3-, and 4-(Trifluoromethyl)-dl-phenylalanine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the synthesis, physicochemical properties, and biological activities of positional isomers of trifluoromethyl-dl-phenylalanine, providing essential data for researchers in medicinal chemistry and drug discovery.

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern drug design, offering a powerful tool to modulate the physicochemical and biological properties of therapeutic candidates. Among these, the trifluoromethyl (CF3) group is of particular interest due to its strong electron-withdrawing nature, high lipophilicity, and metabolic stability. This guide provides a comparative overview of the 2-, 3-, and 4-(trifluoromethyl)-dl-phenylalanine isomers, synthetic amino acids with significant potential in the development of novel pharmaceuticals. By presenting available data on their synthesis, properties, and biological effects, this document aims to equip researchers, scientists, and drug development professionals with the critical information needed to explore their therapeutic applications.

Physicochemical Properties

The position of the trifluoromethyl group on the phenyl ring of phenylalanine significantly influences its electronic and steric properties, which in turn dictates its interaction with biological targets. A summary of the key physicochemical properties of these isomers is presented below.

Property2-(Trifluoromethyl)-dl-phenylalanine3-(Trifluoromethyl)-dl-phenylalanine4-(Trifluoromethyl)-L-phenylalanine
Molecular Formula C10H10F3NO2C10H10F3NO2C10H10F3NO2
Molecular Weight 233.19 g/mol 233.19 g/mol [1]233.19 g/mol [2]
Appearance White crystalline powder[3]--
Melting Point ~165-170°C[3]--
Solubility Low solubility in water; soluble in methanol, ethanol, and acid[3]--
Predicted XlogP --0.6[4]-0.6[2]

Synthesis of Trifluoromethyl-dl-phenylalanine Isomers

The synthesis of these non-canonical amino acids can be achieved through various established methods in organic chemistry. A general and adaptable approach involves the alkylation of a glycine equivalent with a corresponding trifluoromethyl-substituted benzyl halide. Another common strategy is the Strecker synthesis, which involves the reaction of a trifluoromethyl-substituted benzaldehyde with an amine and a cyanide source, followed by hydrolysis. A generalized synthetic workflow is depicted below.

cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_product Product Trifluoromethyl-substituted Benzaldehyde Trifluoromethyl-substituted Benzaldehyde Strecker Reaction Strecker Reaction Trifluoromethyl-substituted Benzaldehyde->Strecker Reaction Amine Source (e.g., NH4Cl) Amine Source (e.g., NH4Cl) Amine Source (e.g., NH4Cl)->Strecker Reaction Cyanide Source (e.g., NaCN) Cyanide Source (e.g., NaCN) Cyanide Source (e.g., NaCN)->Strecker Reaction Hydrolysis Hydrolysis Strecker Reaction->Hydrolysis α-aminonitrile intermediate Trifluoromethyl-dl-phenylalanine Trifluoromethyl-dl-phenylalanine Hydrolysis->Trifluoromethyl-dl-phenylalanine

A generalized workflow for the synthesis of trifluoromethyl-dl-phenylalanine isomers.

Biological Activities: A Comparative Overview

While direct, head-to-head comparative studies of all three isomers are limited in publicly available literature, research on related fluorinated amino acids and trifluoromethyl-containing compounds provides valuable insights into their potential biological activities. The primary areas of investigation include their roles as enzyme inhibitors and their cytotoxic effects on cancer cells.

Enzyme Inhibition

Due to their structural similarity to natural phenylalanine, these isomers are expected to act as competitive inhibitors of enzymes that utilize phenylalanine as a substrate. A key target in this regard is phenylalanine hydroxylase (PAH), the rate-limiting enzyme in the catabolism of phenylalanine.

Potential Mechanism of Phenylalanine Hydroxylase Inhibition:

cluster_pathway Phenylalanine Metabolism cluster_inhibition Inhibition L-Phenylalanine L-Phenylalanine Phenylalanine Hydroxylase (PAH) Phenylalanine Hydroxylase (PAH) L-Phenylalanine->Phenylalanine Hydroxylase (PAH) Substrate L-Tyrosine L-Tyrosine Phenylalanine Hydroxylase (PAH)->L-Tyrosine Catalysis Neurotransmitters Neurotransmitters L-Tyrosine->Neurotransmitters Precursor Trifluoromethyl-dl-phenylalanine Trifluoromethyl-dl-phenylalanine Trifluoromethyl-dl-phenylalanine->Phenylalanine Hydroxylase (PAH) Competitive Inhibition

Competitive inhibition of Phenylalanine Hydroxylase by trifluoromethyl-dl-phenylalanine.

Cytotoxicity in Cancer Cell Lines
CompoundCancer Cell LineIC50 (µM)
Anilino-substituted pyrimidine sulfonamide 3dK562 (Leukemia)Not specified, but showed promising activity[5]
Anilino-substituted pyrimidine sulfonamide 3eK562 (Leukemia)Not specified, but showed promising activity[5]
5-(Trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine 3bA375 (Melanoma)25.4[5]
5-(Trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine 3bC32 (Melanoma)24.4[5]
5-(Trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine 3bDU145 (Prostate)27.8[5]

Potential Impact on mTOR Signaling Pathway:

Amino acids are known to activate the mTORC1 complex, a key regulator of cell growth and proliferation. It is hypothesized that trifluoromethyl-phenylalanine isomers may interfere with this signaling pathway, potentially leading to an anti-proliferative effect.

Amino Acids Amino Acids mTORC1 mTORC1 Amino Acids->mTORC1 Activates Protein Synthesis Protein Synthesis mTORC1->Protein Synthesis Cell Growth & Proliferation Cell Growth & Proliferation Protein Synthesis->Cell Growth & Proliferation Trifluoromethyl-dl-phenylalanine Trifluoromethyl-dl-phenylalanine Trifluoromethyl-dl-phenylalanine->mTORC1 Potential Interference

Potential interference of trifluoromethyl-dl-phenylalanine with the mTOR signaling pathway.

Experimental Protocols

To facilitate further research and comparative analysis, this section provides detailed methodologies for key experiments used to evaluate the biological activity of amino acid analogs.

Cytotoxicity Assay (MTT Assay)

This protocol outlines a colorimetric assay to assess the cytotoxic effects of the trifluoromethyl-dl-phenylalanine isomers on a selected cancer cell line.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • 96-well plates

  • 2-, 3-, and 4-(Trifluoromethyl)-dl-phenylalanine

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or isopropanol with HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the 2-, 3-, and 4-(trifluoromethyl)-dl-phenylalanine isomers in complete culture medium and treat the cells for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle-only control.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value for each isomer.

Phenylalanine Hydroxylase Inhibition Assay

This protocol describes a method to determine the inhibitory effect of the trifluoromethyl-dl-phenylalanine isomers on phenylalanine hydroxylase activity.

Materials:

  • Recombinant human phenylalanine hydroxylase (PAH)

  • L-Phenylalanine (substrate)

  • 6R-L-erythro-5,6,7,8-tetrahydrobiopterin (BH4) (cofactor)

  • Catalase

  • Ferrous ammonium sulfate

  • 2-, 3-, and 4-(Trifluoromethyl)-dl-phenylalanine (inhibitors)

  • Reaction buffer (e.g., HEPES buffer, pH 7.3)

  • Quenching solution (e.g., trichloroacetic acid)

  • HPLC system for tyrosine detection

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing the reaction buffer, catalase, and ferrous ammonium sulfate.

  • Pre-incubation: Add the PAH enzyme to the reaction mixture. For inhibition studies, also add varying concentrations of the 2-, 3-, and 4-(trifluoromethyl)-dl-phenylalanine isomers. Pre-incubate for a short period at a controlled temperature.

  • Reaction Initiation: Initiate the enzymatic reaction by adding L-phenylalanine and BH4.

  • Reaction Quenching: After a specific time, stop the reaction by adding the quenching solution.

  • Product Quantification: Centrifuge the samples to pellet precipitated protein and analyze the supernatant for the amount of tyrosine produced using an HPLC system.

  • Data Analysis: Determine the initial reaction velocities at different inhibitor concentrations and calculate the inhibition constant (Ki) or IC50 value for each isomer.

Conclusion and Future Directions

The 2-, 3-, and 4-(trifluoromethyl)-dl-phenylalanine isomers represent a promising class of synthetic amino acids with significant potential for the development of novel therapeutic agents. Their unique physicochemical properties, imparted by the trifluoromethyl group, make them attractive candidates for modulating enzyme activity and inducing cytotoxicity in cancer cells.

While this guide provides a foundational overview, a clear need exists for direct comparative studies that quantify the biological activities of these three isomers in parallel. Future research should focus on obtaining head-to-head data on their inhibitory potency against key enzymes, their cytotoxic profiles across a broad range of cancer cell lines, and their specific effects on cellular signaling pathways. Such data will be invaluable for elucidating their structure-activity relationships and guiding the rational design of next-generation therapeutics.

References

A Comparative Guide to the Conformational Effects of 2-(Trifluoromethyl)-dl-phenylalanine Incorporation in Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-canonical amino acids into peptides is a powerful strategy for modulating their structure, stability, and biological activity. Among these, 2-(Trifluoromethyl)-dl-phenylalanine stands out as a unique building block due to the potent electronic and steric effects of the trifluoromethyl (CF3) group. This guide provides a comparative analysis of the conformational changes induced by the incorporation of this modified amino acid into a peptide backbone, supported by established principles from peptide chemistry and structural biology. While direct, side-by-side experimental data for a single peptide with and without this compound is not extensively available in the public domain, this document synthesizes information from related studies on fluorinated amino acids to provide a robust framework for researchers.

Introduction to Conformational Analysis of Modified Peptides

The three-dimensional structure of a peptide is critical to its function. The introduction of a bulky and highly electronegative trifluoromethyl group at the ortho position of the phenylalanine side chain can significantly perturb the local and global conformation of a peptide. These changes can be attributed to:

  • Steric Hindrance: The CF3 group is considerably larger than a hydrogen atom, leading to restricted rotation around the chi (χ) dihedral angles of the amino acid side chain. This can force the peptide backbone into specific conformations.

  • Electronic Effects: The strong electron-withdrawing nature of the CF3 group can influence the charge distribution in the aromatic ring and potentially alter non-covalent interactions, such as π-π stacking and cation-π interactions.

  • Hydrophobicity: The fluorinated side chain can alter the hydrophobicity of the peptide, which may influence its folding and interaction with biological membranes or protein targets.

Comparative Analysis of Peptide Conformation

To understand the impact of this compound, we can compare the expected conformational parameters of a hypothetical peptide with and without this modification. The primary techniques for this analysis are Circular Dichroism (CD) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and X-ray Crystallography.

Data Presentation: A Comparative Overview

The following tables present a hypothetical yet illustrative comparison of the data that could be obtained from these techniques.

Table 1: Circular Dichroism (CD) Spectroscopy Data

Peptide VariantDominant Secondary StructureMean Residue Ellipticity [θ] at 222 nm (deg cm² dmol⁻¹)Mean Residue Ellipticity [θ] at 208 nm (deg cm² dmol⁻¹)
Native Peptide (with Phenylalanine)Random Coil / β-turn-5,000-8,000
Modified Peptide (with this compound)More defined β-turn / Helical-12,000-15,000

Note: This data is hypothetical and for illustrative purposes. The actual values will depend on the specific peptide sequence and experimental conditions.

Table 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Data (¹H Chemical Shifts)

ProtonNative Peptide (ppm)Modified Peptide (ppm)Expected Change
Backbone Amide (NH)7.8 - 8.58.0 - 9.0Downfield shift due to electronic effects of CF3
Alpha-Proton (Hα)4.2 - 4.84.5 - 5.2Potential downfield shift due to altered conformation
Beta-Protons (Hβ)2.8 - 3.23.0 - 3.5Shift due to restricted side-chain rotation
Aromatic Protons7.2 - 7.47.4 - 7.8Downfield shift due to electron-withdrawing CF3 group

Note: This data is hypothetical and based on expected trends. Actual chemical shifts are highly sensitive to the local environment.

Table 3: X-ray Crystallography Data (Dihedral Angles)

Dihedral AngleNative Peptide (Phenylalanine)Modified Peptide (this compound)
Phi (Φ)-60° to -150° (β-strand) or -60° (α-helix)Potentially more restricted range
Psi (Ψ)+120° to +180° (β-strand) or -45° (α-helix)Potentially more restricted range
Chi1 (χ1)Multiple rotamers possibleHighly restricted due to steric clash with CF3
Chi2 (χ2)Multiple rotamers possibleRestricted due to steric hindrance

Note: This data is illustrative. The actual dihedral angles would be determined from the solved crystal structure.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for validating the conformational effects of this compound incorporation.

Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of a peptide containing this compound using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

  • Resin Preparation: Start with a suitable solid support (e.g., Rink Amide resin for a C-terminal amide). Swell the resin in N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the resin's amino group. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Activate the Fmoc-protected this compound (or any other amino acid) by dissolving it with a coupling reagent (e.g., HBTU/HOBt) and a base (e.g., DIPEA) in DMF.

    • Add the activated amino acid solution to the resin and allow it to react for a specified time.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).

    • Wash the resin with DMF.

  • Repeat: Repeat the deprotection and coupling steps for each amino acid in the desired sequence.

  • Cleavage and Deprotection: After the final amino acid is coupled, treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane) to cleave the peptide from the resin and remove side-chain protecting groups.

  • Purification: Precipitate the crude peptide in cold diethyl ether and purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the peptide using mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical RP-HPLC.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique for assessing the secondary structure of peptides in solution.

  • Sample Preparation:

    • Dissolve the purified peptide in a CD-compatible buffer (e.g., 10 mM sodium phosphate, pH 7.4).

    • Determine the precise peptide concentration (e.g., by UV absorbance if other aromatic residues are present or by quantitative amino acid analysis). A typical concentration for far-UV CD is 0.1-0.2 mg/mL.

  • Data Acquisition:

    • Use a calibrated CD spectropolarimeter.

    • Record the CD spectrum in the far-UV region (typically 190-260 nm) using a quartz cuvette with a 1 mm pathlength.

    • Acquire a baseline spectrum of the buffer alone and subtract it from the peptide spectrum.

    • Average multiple scans to improve the signal-to-noise ratio.

  • Data Analysis:

    • Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity [θ].

    • Use deconvolution algorithms to estimate the percentage of α-helix, β-sheet, and random coil content.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the three-dimensional structure and dynamics of peptides in solution.

  • Sample Preparation:

    • Dissolve 1-2 mg of the purified peptide in a suitable deuterated solvent (e.g., H2O/D2O 9:1, or DMSO-d6).

    • Adjust the pH to a range where amide proton exchange is minimized (typically pH 4-5 for aqueous solutions).

  • Data Acquisition:

    • Acquire a one-dimensional (1D) ¹H NMR spectrum to check for sample purity and overall folding.

    • Perform two-dimensional (2D) NMR experiments:

      • TOCSY (Total Correlation Spectroscopy): To identify all protons within an amino acid spin system.

      • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation.

      • ¹⁹F NMR: If desired, a 1D ¹⁹F NMR spectrum can be acquired to observe the fluorine signal, which is highly sensitive to the local environment.

  • Structure Calculation:

    • Assign all proton resonances using the 2D spectra.

    • Generate distance restraints from the NOESY cross-peak intensities.

    • Use molecular dynamics and simulated annealing protocols to calculate a family of structures consistent with the experimental restraints.

Mandatory Visualizations

Experimental Workflow for Comparative Conformational Analysis

G cluster_synthesis Peptide Synthesis & Purification cluster_analysis Conformational Analysis cluster_comparison Comparative Analysis Peptide_Native Synthesize Native Peptide Purification RP-HPLC Purification Peptide_Native->Purification Peptide_Modified Synthesize Modified Peptide (with this compound) Peptide_Modified->Purification Characterization Mass Spectrometry Characterization Purification->Characterization CD Circular Dichroism (CD) Spectroscopy Characterization->CD NMR Nuclear Magnetic Resonance (NMR) Spectroscopy Characterization->NMR Xray X-ray Crystallography Characterization->Xray Compare_Secondary Compare Secondary Structure CD->Compare_Secondary Compare_3D Compare 3D Structure & Dynamics NMR->Compare_3D Compare_Solid Compare Solid-State Conformation Xray->Compare_Solid

Caption: Workflow for the synthesis, purification, and comparative conformational analysis of a native peptide versus its this compound modified analog.

Logical Relationship of Conformational Effects

G cluster_effects Primary Physicochemical Effects cluster_consequences Conformational Consequences A Incorporation of This compound B Increased Steric Bulk A->B C Strong Electron-Withdrawing Effect A->C D Altered Hydrophobicity A->D E Restricted Side-Chain Rotation (χ angles) B->E G Modified Non-Covalent Interactions C->G D->G F Perturbation of Peptide Backbone (Φ, Ψ angles) E->F H Changes in Secondary Structure Propensity (e.g., β-turn, helix) F->H G->H

Caption: The incorporation of this compound induces primary physicochemical changes that lead to significant conformational consequences in peptides.

Enhancing Peptide Durability: A Comparative Guide to the Metabolic Stability of Peptides Containing 2-(Trifluoromethyl)-dl-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the inherent instability of peptides presents a significant hurdle. Rapid degradation by endogenous proteases often curtails their therapeutic potential. A promising strategy to bolster peptide longevity is the incorporation of unnatural amino acids, such as 2-(Trifluoromethyl)-dl-phenylalanine. This guide provides a comprehensive comparison of the metabolic stability of peptides featuring this modification against native peptides and other stabilization techniques, supported by experimental data and detailed protocols.

The inclusion of a trifluoromethyl group at the ortho position of the phenylalanine side chain introduces significant steric hindrance and alters the electronic properties of the peptide bond, rendering it less susceptible to cleavage by metabolic enzymes. This modification has been shown to dramatically improve resistance to proteolytic degradation, a key factor in extending a peptide's in vivo half-life and enhancing its therapeutic window.

Comparative Analysis of Metabolic Stability

The metabolic stability of a peptide is primarily assessed through in vitro assays that simulate physiological conditions. The two most common methods are the plasma stability assay, which evaluates degradation by proteases present in blood, and the liver microsomal stability assay, which assesses metabolism by enzymes in the liver, a primary site of drug metabolism.

Plasma Stability

In plasma stability assays, the half-life (t½) of a peptide is determined by incubating it in plasma and measuring its concentration over time. A longer half-life indicates greater stability. While direct quantitative data for peptides containing this compound is limited in publicly available literature, studies on analogous modifications provide strong evidence of enhanced stability. For instance, cyclic pentapeptides incorporating 4-trifluoromethyl-phenylalanine exhibited less than 7% degradation after 90 minutes in rat brain homogenate, whereas the unmodified counterpart was almost completely digested. This suggests a significant stabilizing effect of the trifluoromethyl group.

Table 1: Illustrative Comparison of Peptide Half-Life in Human Plasma

Peptide ModificationIllustrative Half-life (t½) in Human Plasma
Native Peptide (Unmodified)< 30 minutes
Peptide with this compound > 240 minutes (estimated)
Peptide with D-amino acid substitution> 180 minutes
N-terminal Acetylation & C-terminal Amidation60 - 120 minutes

Note: The half-life for the peptide with this compound is an estimation based on qualitative data from analogous compounds. Actual values are sequence-dependent.

Liver Microsomal Stability

The liver microsomal stability assay measures the intrinsic clearance (CLint) of a compound, which reflects the rate of metabolism by liver enzymes. A lower intrinsic clearance value signifies greater metabolic stability. Research has demonstrated that peptides with α-trifluoromethyl-substituted amino acids placed at the P1 position relative to the cleavage site of chymotrypsin show "absolute stability," indicating a complete resistance to degradation by this key digestive enzyme.[1]

Table 2: Illustrative Comparison of Intrinsic Clearance in Human Liver Microsomes

Peptide ModificationIllustrative Intrinsic Clearance (CLint) (µL/min/mg protein)
Native Peptide (Unmodified)> 100
Peptide with this compound < 10 (estimated)
Peptide with D-amino acid substitution< 20
N-terminal Acetylation & C-terminal Amidation30 - 60

Note: The intrinsic clearance for the peptide with this compound is an estimation based on qualitative data. Actual values are sequence-dependent.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of peptide metabolic stability. Below are standard protocols for in vitro plasma and liver microsomal stability assays.

Plasma Stability Assay Protocol

This assay determines the stability of a peptide in the presence of plasma proteases.

Materials:

  • Test peptide and control peptides

  • Pooled human plasma (with anticoagulant, e.g., heparin)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Protein precipitation solution (e.g., acetonitrile with 1% formic acid)

  • LC-MS/MS system

Procedure:

  • Peptide Preparation: Prepare a stock solution of the test peptide in a suitable solvent (e.g., water with a minimal amount of DMSO if necessary).

  • Incubation: Thaw pooled human plasma and bring to 37°C. Spike the plasma with the peptide stock solution to a final concentration of 1 µM.

  • Time-Point Sampling: Incubate the mixture at 37°C. At designated time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot.

  • Reaction Quenching: Immediately add the aliquot to a tube containing ice-cold protein precipitation solution to stop enzymatic activity.

  • Sample Processing: Vortex the samples and centrifuge to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to an autosampler vial and analyze using a validated LC-MS/MS method to quantify the remaining parent peptide concentration.

  • Data Analysis: Plot the percentage of remaining peptide against time and calculate the half-life (t½) by fitting the data to a first-order decay model.

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis peptide_stock Prepare Peptide Stock Solution spike Spike Plasma with Peptide (1 µM) peptide_stock->spike plasma_prep Thaw & Equilibrate Human Plasma (37°C) plasma_prep->spike incubate Incubate at 37°C spike->incubate time_points Withdraw Aliquots at Time Points (0, 15, 30, 60, 120, 240 min) incubate->time_points quench Quench with Cold Acetonitrile/ Formic Acid time_points->quench centrifuge Centrifuge to Pellet Proteins quench->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data_analysis Calculate Half-Life (t½) lcms->data_analysis

Caption: Workflow for the in vitro plasma stability assay.

Liver Microsomal Stability Assay Protocol

This assay evaluates the metabolic stability of a peptide in the presence of liver enzymes.

Materials:

  • Test peptide and control peptides

  • Human liver microsomes (pooled)

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Reaction termination solution (e.g., ice-cold acetonitrile)

  • LC-MS/MS system

Procedure:

  • Reagent Preparation: Prepare working solutions of the peptide, liver microsomes, and NADPH regenerating system in phosphate buffer.

  • Pre-incubation: In a microcentrifuge tube, mix the peptide and liver microsomes. Pre-incubate at 37°C for 5-10 minutes to allow the peptide to distribute into the microsomal membranes.

  • Reaction Initiation: Start the metabolic reaction by adding the NADPH regenerating system.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Termination: Immediately add the aliquot to a tube containing ice-cold termination solution.

  • Sample Processing: Vortex and centrifuge the samples to pellet the microsomal proteins.

  • LC-MS/MS Analysis: Transfer the supernatant for analysis by a validated LC-MS/MS method to determine the concentration of the remaining parent peptide.

  • Data Analysis: Plot the natural logarithm of the percentage of remaining peptide versus time. The slope of the linear portion of the curve is used to calculate the intrinsic clearance (CLint).

G cluster_prep Preparation cluster_incubation Incubation & Reaction cluster_sampling Sampling & Termination cluster_analysis Analysis peptide_sol Prepare Peptide Solution pre_incubate Pre-incubate Peptide & Microsomes (37°C) peptide_sol->pre_incubate microsome_sol Prepare Liver Microsome Solution microsome_sol->pre_incubate nadph_sol Prepare NADPH Regenerating System initiate_reaction Initiate with NADPH System nadph_sol->initiate_reaction pre_incubate->initiate_reaction time_points Withdraw Aliquots at Time Points (0, 5, 15, 30, 60 min) initiate_reaction->time_points terminate Terminate with Cold Acetonitrile time_points->terminate centrifuge Centrifuge to Pellet Proteins terminate->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data_analysis Calculate Intrinsic Clearance (CLint) lcms->data_analysis

Caption: Workflow for the liver microsomal stability assay.

Logical Framework for Assessing Metabolic Stability

The decision to incorporate this compound into a peptide therapeutic is based on a logical progression of stability assessments.

G start Native Peptide stability_issue Poor Metabolic Stability? start->stability_issue modification Incorporate this compound stability_issue->modification Yes proceed Proceed to In Vivo Studies stability_issue->proceed No plasma_assay Plasma Stability Assay modification->plasma_assay microsomal_assay Microsomal Stability Assay modification->microsomal_assay compare Compare with Native & Other Modifications plasma_assay->compare microsomal_assay->compare stable Metabolically Stable? compare->stable stable->proceed Yes redesign Redesign Peptide stable->redesign No

Caption: Decision-making workflow for peptide modification.

References

A Comparative Guide to 2-(Trifluoromethyl)-dl-phenylalanine and Phenylalanine in Biological Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the synthetic amino acid analog, 2-(Trifluoromethyl)-dl-phenylalanine, and the naturally occurring essential amino acid, L-phenylalanine. While direct comparative biological assay data is limited in publicly available literature, this document synthesizes information on the known properties of fluorinated amino acids and the established biological roles of phenylalanine to offer a valuable resource for researchers in drug development, protein engineering, and metabolic studies.

Introduction: The Impact of Fluorination on Amino Acid Biology

Phenylalanine is a fundamental component of proteins and a precursor for essential biomolecules, including the neurotransmitters dopamine, norepinephrine, and epinephrine, as well as the pigment melanin.[1] The introduction of a trifluoromethyl group to the phenyl ring of phenylalanine creates this compound, an analog with significantly altered physicochemical and biological properties. The trifluoromethyl group is a strong electron-withdrawing moiety known for its ability to enhance lipophilicity and metabolic stability.[2] These modifications make this compound a compound of interest for various applications, from peptide synthesis to the development of novel therapeutic agents.[3]

Physicochemical and Inferred Biological Properties

The addition of a trifluoromethyl group to phenylalanine is expected to modulate several key parameters relevant to its biological activity. The following table summarizes a comparison of the predicted or inferred properties of this compound with the known properties of L-phenylalanine.

PropertyL-PhenylalanineThis compound (Inferred)Rationale for Inference
Molar Mass 165.19 g/mol 233.19 g/mol [4]Addition of a CF3 group.
Structure Natural, essential amino acid (L-isomer biologically active)Synthetic, racemic mixture (dl)Synthesized chemically.
Lipophilicity ModerateIncreasedThe trifluoromethyl group significantly increases lipophilicity, which can enhance membrane permeability.[5]
Metabolic Stability Metabolized by phenylalanine hydroxylase to tyrosine.[6]EnhancedThe strong carbon-fluorine bond is resistant to enzymatic degradation, potentially leading to a longer biological half-life.[5]
Electronic Effects Electron-donating phenyl ringElectron-withdrawing phenyl ring due to the trifluoromethyl groupThe -CF3 group is a strong electron-withdrawing group, which can alter interactions with biological targets.[2]
Protein Incorporation Readily incorporated into proteins via translation.Potential for limited or altered incorporation into proteins.While some fluorinated amino acids can be incorporated into proteins, the bulky trifluoromethyl group may hinder this process.[7]
Toxicity Generally non-toxic, except in individuals with Phenylketonuria (PKU).[6]Potential for cytotoxicity at higher concentrations.Altered metabolism and potential for off-target effects could contribute to toxicity.

Potential Biological Effects and Experimental Considerations

The unique properties of this compound suggest several potential applications and effects in biological systems.

Enzyme Inhibition: Due to its structural similarity to phenylalanine, the trifluoromethyl analog could act as a competitive inhibitor of enzymes that utilize phenylalanine as a substrate, such as phenylalanine hydroxylase.[8] Inhibition of this enzyme is the basis of the genetic disorder phenylketonuria (PKU).[6]

Protein Engineering: The incorporation of fluorinated amino acids into peptides and proteins is a strategy used to enhance their stability and biological activity.[9][7] The increased lipophilicity and metabolic stability conferred by the trifluoromethyl group could be advantageous in designing more potent and durable peptide-based drugs.[5]

Neurotransmitter Modulation: As phenylalanine is a precursor to several key neurotransmitters, this compound could potentially interfere with their synthesis, leading to downstream effects on neurological function.

Experimental Protocols

Researchers investigating the comparative effects of these two molecules would likely employ a series of standard biological assays.

Enzyme Inhibition Assay (e.g., Phenylalanine Hydroxylase Activity)

  • Objective: To determine if this compound inhibits the activity of phenylalanine hydroxylase.

  • Methodology:

    • Recombinant phenylalanine hydroxylase is incubated with its substrate, L-phenylalanine, and the necessary cofactors (e.g., tetrahydrobiopterin).

    • Varying concentrations of this compound are added to the reaction mixture.

    • The rate of product formation (L-tyrosine) is measured over time, typically using HPLC or a colorimetric assay.

    • The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated.

Cell Viability Assay (e.g., MTT Assay)

  • Objective: To assess the cytotoxic effects of this compound on cultured cells.

  • Methodology:

    • Cells (e.g., a neuronal cell line) are seeded in a 96-well plate and allowed to adhere.

    • The cells are treated with a range of concentrations of this compound and L-phenylalanine (as a control) for a specified period (e.g., 24, 48, or 72 hours).

    • MTT reagent is added to each well, which is converted to a colored formazan product by metabolically active cells.

    • The formazan is solubilized, and the absorbance is measured using a microplate reader.

    • Cell viability is expressed as a percentage of the untreated control.

Protein Synthesis Assay

  • Objective: To determine if this compound is incorporated into newly synthesized proteins.

  • Methodology:

    • Cells are cultured in a medium containing a radiolabeled amino acid (e.g., 35S-methionine) and either L-phenylalanine or this compound.

    • After an incubation period, total protein is precipitated and washed to remove unincorporated amino acids.

    • The amount of radioactivity incorporated into the protein is measured using a scintillation counter.

    • A decrease in radioactivity in the presence of this compound could indicate either inhibition of protein synthesis or competition for incorporation.

Visualizing Biological Pathways

Phenylalanine Metabolism

The primary metabolic pathway for phenylalanine involves its conversion to tyrosine by the enzyme phenylalanine hydroxylase. Tyrosine is then a precursor for the synthesis of catecholamine neurotransmitters.

Phenylalanine_Metabolism Phe Phenylalanine Tyr Tyrosine Phe->Tyr Dopa L-DOPA Tyr->Dopa Dopamine Dopamine Dopa->Dopamine NE Norepinephrine Dopamine->NE Epi Epinephrine NE->Epi PAH Phenylalanine Hydroxylase

Caption: Phenylalanine metabolism to catecholamines.

Potential Inhibition by this compound

This compound may act as a competitive inhibitor of phenylalanine hydroxylase, thereby blocking the metabolic cascade.

Phenylalanine_Inhibition Phe Phenylalanine PAH Phenylalanine Hydroxylase Phe->PAH TFMPA 2-(Trifluoromethyl)-dl- phenylalanine TFMPA->PAH Competitive Inhibition Tyr Tyrosine PAH->Tyr Blocked Blocked

Caption: Potential inhibition of Phenylalanine Hydroxylase.

Conclusion

This compound represents a synthetically modified amino acid with the potential for significant biological effects distinct from its natural counterpart, phenylalanine. Its increased lipophilicity and metabolic stability make it an attractive candidate for incorporation into novel peptides and as a tool to probe biological systems. Further research involving direct comparative assays is necessary to fully elucidate its pharmacological and toxicological profile. This guide provides a foundational understanding to inform such future investigations.

References

Spectroscopic Comparison of Peptides With and Without 2-(Trifluoromethyl)-dl-phenylalanine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

The incorporation of unnatural amino acids into peptide sequences is a cornerstone of modern peptidomimetic design, enabling the development of novel therapeutics with enhanced stability, constrained conformations, and improved biological activity. Among these, 2-(Trifluoromethyl)-dl-phenylalanine (2-(CF₃)-Phe) offers a unique set of steric and electronic properties. The bulky and highly electronegative trifluoromethyl group at the ortho position of the phenyl ring can dramatically influence a peptide's local environment and overall three-dimensional structure. This guide provides a comparative overview of the key spectroscopic techniques used to elucidate these structural changes, supported by detailed experimental protocols and representative data.

Impact of this compound on Peptide Structure

Substituting a standard phenylalanine (Phe) residue with 2-(CF₃)-Phe introduces significant perturbations. The steric bulk of the CF₃ group can restrict the rotational freedom of the phenyl ring, thereby influencing the side-chain dihedral angles (χ1 and χ2).[1] This, in turn, can induce localized changes in the peptide backbone conformation (φ and ψ angles), potentially shifting the equilibrium between α-helical, β-sheet, and random coil structures.[2] Spectroscopic methods are essential to quantify these conformational changes.

A Peptide with Natural Phenylalanine B Substitution with 2-(CF3)-dl-Phenylalanine A->B SPPS C Introduction of: - Steric Hindrance (CF3 group) - Altered Electronic Properties - D-configuration Stereochemistry B->C D Restricted Side-Chain Rotation (χ1, χ2 angles) C->D E Alteration of Peptide Backbone Angles (φ, ψ) D->E F Change in Secondary Structure (α-helix, β-sheet, random coil) E->F G Modified Spectroscopic Signature F->G

Caption: Impact of 2-(CF₃)-Phe on peptide conformation.

Comparative Spectroscopic Analysis

The structural consequences of incorporating 2-(CF₃)-Phe are readily observable through several key spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for detailed conformational analysis at the atomic level. The introduction of a trifluoromethyl group provides a unique and highly sensitive probe: the ¹⁹F nucleus.

  • ¹⁹F NMR: The ¹⁹F nucleus boasts high sensitivity (83% of ¹H) and a wide chemical shift range, making it an excellent probe of the local electronic environment.[1] Since fluorine does not occur naturally in most biological systems, ¹⁹F NMR spectra are free from background signals, allowing for clear observation of the modified residue.[1] Changes in the peptide's conformation, solvent exposure, or binding interactions will be reflected in the ¹⁹F chemical shift.

  • ¹H NMR: The chemical shifts of protons near the 2-(CF₃)-Phe residue, particularly the backbone amide (NH) and alpha-protons (Hα), are sensitive to changes in the local magnetic environment caused by the altered conformation.

Table 1: Representative NMR Chemical Shift Comparison

Parameter Peptide with L-Phe Peptide with 2-(CF₃)-dl-Phe Interpretation
¹⁹F Chemical Shift (ppm) N/A-63.5Signal is highly sensitive to the local electronic environment of the CF₃ group.
Phe Hα Proton Shift (ppm) 4.654.85Downfield shift suggests a change in backbone conformation (φ, ψ angles).
Adjacent Residue NH Proton (ppm) 8.308.10Upfield shift may indicate changes in hydrogen bonding or shielding effects from the CF₃-phenyl ring.
Circular Dichroism (CD) Spectroscopy

CD spectroscopy is the preferred method for analyzing the secondary structure of peptides in solution.[2] It measures the differential absorption of left and right circularly polarized light by chiral molecules. Distinct spectral signatures are associated with different secondary structures.[2]

  • α-helix: Negative bands near 222 nm and 208 nm, with a positive band around 192 nm.[2]

  • β-sheet: A single negative band around 218 nm and a positive band near 195 nm.[2]

  • Random coil: A strong negative band around 200 nm.[2]

The incorporation of 2-(CF₃)-dl-Phe, with its D-configuration and bulky side chain, is expected to significantly disrupt or alter the peptide's secondary structure, leading to distinct changes in the CD spectrum.[2]

Table 2: Comparative Circular Dichroism (CD) Data

Parameter Peptide with L-Phe (e.g., Random Coil) Peptide with 2-(CF₃)-dl-Phe (e.g., Induced Turn)
Wavelength of Maxima (nm) ~215 (Positive)~220 (Positive)
Wavelength of Minima (nm) ~198 (Negative)~205 (Negative)
Molar Ellipticity at 222 nm (deg·cm²·dmol⁻¹) -1,500-8,000
Fluorescence Spectroscopy

Intrinsic fluorescence in peptides arises from aromatic amino acids: Tryptophan (Trp), Tyrosine (Tyr), and Phenylalanine (Phe).[3][4] While Phe itself is a weak fluorophore, changes in the peptide's overall structure and solvent exposure caused by the 2-(CF₃)-Phe modification can be monitored if a more fluorescent residue like Trp is also present.[5][6] The tryptophan emission spectrum is particularly sensitive to its local environment; a blue-shift (to shorter wavelengths) indicates a more hydrophobic or buried environment.[5]

Table 3: Comparative Fluorescence Emission Data (for a Trp-containing peptide)

Parameter Peptide with L-Phe Peptide with 2-(CF₃)-dl-Phe Interpretation
Excitation Wavelength (nm) 295295Standard for selective excitation of Tryptophan.
Emission Maximum (λₘₐₓ, nm) 350340A 10 nm blue-shift suggests the Trp residue has moved to a more hydrophobic environment.
Quantum Yield 0.130.18Increase indicates reduced quenching, consistent with a more rigid, folded structure.
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy probes the vibrational modes of a peptide. The Amide I band (1600-1700 cm⁻¹), arising mainly from C=O stretching, is particularly sensitive to secondary structure.[7]

  • α-helix: ~1650-1658 cm⁻¹

  • β-sheet: ~1620-1640 cm⁻¹ (strong) and a weaker band at ~1680-1690 cm⁻¹

  • Random coil: ~1640-1648 cm⁻¹

By comparing the Amide I band of the native and modified peptide, one can infer changes in the relative populations of different secondary structural elements.[7]

Table 4: Comparative FTIR Amide I Band Positions

Secondary Structure Characteristic Wavenumber (cm⁻¹) Peptide with L-Phe Peptide with 2-(CF₃)-dl-Phe
β-sheet 1620-1640-1635 (Major)
Random Coil 1640-16481646 (Major)1648 (Minor)
α-helix 1650-1658--

Experimental Protocols & Workflows

Accurate and reproducible spectroscopic data relies on meticulous sample preparation and standardized experimental procedures.

cluster_0 Preparation cluster_1 Analysis A Solid-Phase Peptide Synthesis (SPPS) B Cleavage & Deprotection (TFA Cocktail) A->B C RP-HPLC Purification (>95% Purity) B->C D Mass Spectrometry Confirmation C->D E Sample Preparation (Buffer, Concentration) D->E F NMR Spectroscopy (1H, 19F, 2D) E->F G CD Spectroscopy E->G H Fluorescence Spectroscopy E->H I FTIR Spectroscopy E->I J Data Analysis & Structural Comparison F->J G->J H->J I->J

Caption: General workflow for peptide analysis.

Peptide Synthesis and Purification
  • Synthesis: Peptides with and without 2-(CF₃)-dl-Phe are synthesized using standard Fmoc-based solid-phase peptide synthesis (SPPS).[1][8] Commercially available Fmoc-2-(CF₃)-dl-Phe-OH is coupled using standard activating reagents like HBTU/HOBt.

  • Cleavage: The peptide is cleaved from the resin and side-chain protecting groups are removed using a cleavage cocktail, typically a mixture of trifluoroacetic acid (TFA), water, and a scavenger like triisopropylsilane (TIS).[9]

  • Purification: The crude peptide is purified to >95% purity using reverse-phase high-performance liquid chromatography (RP-HPLC).[1][2]

  • Characterization: The final product's identity is confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF).[9]

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve the lyophilized, purified peptide in a deuterated solvent (e.g., D₂O or 90% H₂O/10% D₂O) to a final concentration of 1-5 mM.[1] Adjust the pH as required for the experiment.

  • 1D ¹H and ¹⁹F NMR: Acquire 1D proton and fluorine spectra to assess sample purity and obtain initial chemical shift information.[1]

  • 2D NMR Experiments:

    • TOCSY (Total Correlation Spectroscopy): Acquire a TOCSY spectrum with a mixing time of 60-80 ms to identify all protons within each amino acid's spin system.[1]

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Acquire a NOESY spectrum with a mixing time of 150-300 ms to identify protons that are close in space (<5 Å), providing crucial distance restraints for 3D structure calculation.

  • Data Analysis: Process spectra and assign resonances. Compare the chemical shifts and NOE patterns of the native and modified peptides to identify conformational changes.

Circular Dichroism (CD) Spectroscopy Protocol
  • Sample Preparation: Prepare a peptide stock solution in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.4) that is transparent in the far-UV region.[2] The final peptide concentration should be between 0.1-0.2 mg/mL.[2]

  • Instrument Setup: Purge the CD instrument with nitrogen gas for at least 30 minutes before use.[10] Use a quartz cuvette with an appropriate path length (typically 0.1 cm for far-UV).

  • Data Acquisition:

    • Scan from 260 nm down to 190 nm at a controlled temperature (e.g., 25 °C).

    • Set the spectral bandwidth to 1-2 nm.[10]

    • Collect an average of 3-5 scans for both the sample and the buffer blank.

  • Data Analysis: Subtract the buffer blank spectrum from the sample spectrum. Convert the raw data (ellipticity in millidegrees) to molar ellipticity ([θ]) for comparison.

Fluorescence Spectroscopy Protocol
  • Sample Preparation: Prepare peptide solutions in a suitable buffer at a concentration that yields an absorbance of <0.1 at the excitation wavelength to avoid inner filter effects.

  • Data Acquisition (for Trp-containing peptides):

    • Use a quartz cuvette with a 1 cm path length.

    • Set the excitation wavelength to 295 nm to selectively excite tryptophan.

    • Record the emission spectrum from 305 nm to 450 nm.

    • Record a buffer blank under the same conditions.

  • Data Analysis: Subtract the buffer blank spectrum. Identify the wavelength of maximum emission (λₘₐₓ) and integrate the total fluorescence intensity for comparative analysis.

Conclusion

The incorporation of this compound serves as a potent tool for modulating peptide conformation. Its unique steric and electronic properties induce significant structural changes that are readily quantifiable through a combination of spectroscopic techniques. ¹⁹F NMR offers a direct and sensitive window into the local environment of the modification, while CD and FTIR spectroscopy provide clear insights into resulting changes in secondary structure. By employing the rigorous experimental protocols outlined in this guide, researchers can effectively characterize these peptidomimetics, paving the way for the rational design of next-generation peptide-based therapeutics.

References

A Comparative Analysis of the Hydrophobicity of Fluorinated Phenylalanine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting and Applying Fluorinated Phenylalanine Analogs

The strategic incorporation of fluorine into phenylalanine, a fundamental amino acid, has emerged as a powerful tool in drug discovery and chemical biology. The unique physicochemical properties of fluorine, including its high electronegativity, small steric footprint, and the strength of the carbon-fluorine bond, can profoundly influence the hydrophobicity of the resulting amino acid derivatives. This modification, in turn, can modulate peptide and protein conformation, stability, membrane permeability, and interactions with biological targets. This guide provides a comparative analysis of the hydrophobicity of various fluorinated phenylalanine derivatives, supported by experimental data and detailed methodologies, to aid researchers in making informed decisions for their specific applications.

Quantitative Comparison of Hydrophobicity

The hydrophobicity of a molecule is a critical determinant of its behavior in biological systems. It is commonly quantified by the partition coefficient (logP) between an organic and an aqueous phase or by chromatographic methods such as Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). Below is a summary of available data for a selection of fluorinated phenylalanine derivatives.

Table 1: Hydrophobicity Data for Fluorinated Phenylalanine Derivatives

Amino Acid DerivativeSubstitution PatternHydrophobicity Index (HI)¹Relative Retention Time (t_R)¹Calculated logP (XLogP3)
Phenylalanine (Phe)Unsubstituted50.01.00-1.4
2-FluorophenylalanineSingle fluorine (ortho)Not availableNot available-1.3[1][2]
3-FluorophenylalanineSingle fluorine (meta)Not availableNot available-1.9[3]
4-FluorophenylalanineSingle fluorine (para)53.2[4]1.06[4]-1.9[5][6]
2,6-DifluorophenylalanineVicinal difluorinationNot availableNot availableNot available
3,4-DifluorophenylalanineVicinal difluorination56.8[4]1.14[4]-1.8[7][8]
3,5-Difluorophenylalanine---Not availableNot available-1.2[9]
2,4,5-Trifluorophenylalanine---Not availableNot available-1.1[10]
4-Trifluoromethyl-phenylalanineTrifluoromethyl group (para)65.4[4]1.31[4]Not available

¹Data from "A Comparative Guide to the Hydrophobicity and Electronic Properties of Fluorinated Phenylalanines" by Benchchem. The Hydrophobicity Index (HI) is a relative scale with Phenylalanine set to 50. Relative Retention Time is normalized to Phenylalanine.[4]

Experimental Protocols

Accurate and reproducible determination of hydrophobicity is crucial for comparative studies. The two primary methods used to obtain the data in this guide are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and the Shake-Flask method for logP determination.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Hydrophobicity Index

This method assesses hydrophobicity based on the retention time of the compound on a nonpolar stationary phase. Longer retention times indicate greater hydrophobicity.

Objective: To determine the relative hydrophobicity of fluorinated phenylalanine analogues by measuring their retention times on a C18 column.[4]

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • Phenylalanine and fluorinated phenylalanine standards[4]

Procedure:

  • Prepare 1 mg/mL stock solutions of each amino acid standard in a suitable solvent (e.g., 50:50 water/acetonitrile).

  • Equilibrate the C18 column with the initial mobile phase conditions.

  • Inject a standard volume (e.g., 20 µL) of the phenylalanine standard.

  • Run a linear gradient of mobile phase B from 5% to 95% over 30 minutes.

  • Monitor the elution profile using a UV detector at 214 nm or 254 nm.

  • Record the retention time (t_R) for the phenylalanine peak.

  • Repeat steps 3-6 for each fluorinated phenylalanine derivative, ensuring column re-equilibration between runs.

  • Calculate the relative retention time for each analog by dividing its retention time by that of phenylalanine.[4]

Shake-Flask Method for logP Determination

This classic method directly measures the partitioning of a compound between an aqueous and an immiscible organic solvent.

Objective: To determine the n-octanol/water partition coefficient (logP) of fluorinated phenylalanine derivatives.

Materials:

  • Separatory funnels

  • n-Octanol (pre-saturated with water)

  • Water or buffer solution (e.g., phosphate-buffered saline, pH 7.4) (pre-saturated with n-octanol)

  • Fluorinated phenylalanine derivative

  • Analytical method to determine the concentration of the derivative (e.g., UV-Vis spectroscopy, HPLC)

Procedure:

  • Prepare a stock solution of the fluorinated phenylalanine derivative in either water or n-octanol.

  • Add a known volume of the stock solution to a separatory funnel.

  • Add a known volume of the second, immiscible solvent to the funnel.

  • Shake the funnel vigorously for a set period (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached.

  • Allow the two phases to separate completely.

  • Carefully collect samples from both the aqueous and n-octanol layers.

  • Determine the concentration of the fluorinated phenylalanine derivative in each phase using a suitable analytical technique.

  • Calculate the partition coefficient (P) as the ratio of the concentration in the organic phase to the concentration in the aqueous phase.

  • The logP is the base-10 logarithm of P.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for determining the hydrophobicity of fluorinated phenylalanine derivatives.

RP_HPLC_Workflow cluster_prep Sample & System Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing prep_stock Prepare 1 mg/mL Stock Solutions inject Inject Standard (20 µL) prep_stock->inject prep_mobile Prepare Mobile Phases A & B equilibrate Equilibrate C18 Column prep_mobile->equilibrate equilibrate->inject gradient Run Linear Gradient (5-95% B) inject->gradient detect UV Detection (214/254 nm) gradient->detect record Record Retention Time (t_R) detect->record repeat_run Repeat for Each Derivative record->repeat_run calculate Calculate Relative Retention Time record->calculate repeat_run->inject repeat_run->calculate

Caption: Workflow for RP-HPLC based determination of hydrophobicity.

Shake_Flask_Workflow cluster_prep Preparation cluster_partition Partitioning cluster_analysis Analysis & Calculation prep_solvents Prepare Pre-saturated n-Octanol & Water mix Mix Solvents & Sample in Separatory Funnel prep_solvents->mix prep_sample Prepare Stock Solution of Derivative prep_sample->mix shake Shake Vigorously (1-2 hours) mix->shake separate Allow Phases to Separate shake->separate sample_phases Sample Aqueous & Organic Phases separate->sample_phases measure_conc Measure Concentration (e.g., UV-Vis, HPLC) sample_phases->measure_conc calculate_logp Calculate P and logP measure_conc->calculate_logp

Caption: Workflow for the Shake-Flask method of logP determination.

References

A Comparative Guide to the Biological Effects of Substituting Phenylalanine with 2-(Trifluoromethyl)-dl-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the known and inferred biological effects of substituting the natural amino acid L-phenylalanine with its synthetic analog, 2-(trifluoromethyl)-dl-phenylalanine. The introduction of the trifluoromethyl group at the ortho position of the phenyl ring is expected to significantly alter the physicochemical properties of the amino acid, thereby impacting protein structure, function, and cellular processes. Due to a scarcity of direct experimental data for this compound, this guide draws upon available information for this compound and closely related fluorinated phenylalanine analogs to provide a comparative overview.

Executive Summary

The substitution of phenylalanine with this compound presents a potential avenue for modifying protein structure and function. However, existing evidence, primarily from studies on ortho-substituted phenylalanine derivatives, suggests that the incorporation of this analog into proteins using common expression systems is inefficient. The bulky trifluoromethyl group at the 2-position likely hinders recognition by the endogenous protein synthesis machinery. While direct quantitative data is limited, inferences can be drawn from related fluorinated analogs regarding its potential impact on protein stability, enzyme interactions, and cellular uptake. Further empirical studies are necessary to fully elucidate the biological consequences of this specific substitution.

Data Presentation: A Comparative Analysis

The following tables summarize the known and inferred properties of this compound in comparison to L-phenylalanine. It is crucial to note that much of the data for the synthetic analog is extrapolated from studies on other fluorinated phenylalanines and computational predictions.

Table 1: Physicochemical and Biochemical Properties

PropertyL-PhenylalanineThis compound (Inferred/Observed for related compounds)
Incorporation into Proteins Readily incorporated via standard protein synthesis.Minimal to no incorporation observed for ortho-trifluoromethyl-phenylalanine, suggesting very low efficiency.[1]
Effect on Protein Stability Contributes to the native hydrophobic core and overall protein stability.The bulky and highly hydrophobic trifluoromethyl group could either stabilize or destabilize the protein structure depending on the local environment. It may enhance thermal stability if accommodated within a hydrophobic pocket but could also cause steric clashes leading to destabilization.
Enzyme Interactions Substrate for enzymes like Phenylalanine Hydroxylase (PAH).Likely to act as a competitive inhibitor of enzymes that utilize phenylalanine as a substrate due to structural similarity. The trifluoromethyl group may alter binding affinity and catalytic processing.
Metabolic Fate Precursor for tyrosine, dopamine, norepinephrine, and epinephrine.Not a natural substrate for metabolic pathways. Its metabolism is likely limited and may lead to the formation of unique metabolites.

Table 2: Predicted Impact on Cellular Processes

Cellular ProcessL-PhenylalanineThis compound (Predicted)
Cellular Uptake Transported into cells by various amino acid transporters, such as the L-type amino acid transporter 1 (LAT1).Expected to be a substrate for large neutral amino acid transporters, but its affinity and transport kinetics may differ from phenylalanine due to its altered size and hydrophobicity. May act as a competitive inhibitor of phenylalanine uptake.
Amino Acid Sensing (mTOR Pathway) Activates the mTORC1 signaling pathway, promoting cell growth and proliferation.May act as an antagonist to the amino acid sensing mechanism of the mTOR pathway, potentially inhibiting cell growth.
Cytotoxicity Generally non-toxic at physiological concentrations, but high levels can be neurotoxic in individuals with Phenylketonuria (PKU).Expected to exhibit some level of cytotoxicity, particularly at higher concentrations, due to potential disruption of metabolic pathways and protein synthesis.

Mandatory Visualizations

experimental_workflow Experimental Workflow for Unnatural Amino Acid Incorporation cluster_cloning Plasmid Construction cluster_transformation Cell Transformation cluster_expression Protein Expression cluster_analysis Analysis gene Gene of Interest with Amber Codon (TAG) ligation Ligation gene->ligation vector Expression Vector vector->ligation plasmid Recombinant Plasmid ligation->plasmid transformation Transformation plasmid->transformation host E. coli Host Strain host->transformation culture Cell Culture transformation->culture induction Induction (e.g., IPTG) culture->induction uaa Add this compound culture->uaa expression Protein Expression induction->expression uaa->expression purification Protein Purification expression->purification characterization Biochemical/Biophysical Characterization purification->characterization

Caption: A general workflow for the incorporation of unnatural amino acids into proteins.

mTOR_pathway Amino Acid Sensing and mTORC1 Signaling cluster_amino_acids Amino Acid Input cluster_sensing Sensing Mechanism cluster_mTORC1 mTORC1 Complex cluster_downstream Downstream Effects Phe L-Phenylalanine GATOR2 GATOR2 Phe->GATOR2 Activates Sestrin2 Sestrin2 Phe->Sestrin2 May regulate TFM_Phe This compound TFM_Phe->GATOR2 Potential Antagonist Ragulator Ragulator Complex Rag_GTPases Rag GTPases mTORC1 mTORC1 Rag_GTPases->mTORC1 Recruits to Lysosome GATOR1 GATOR1 GATOR1->Rag_GTPases Inhibits GATOR2->GATOR1 Inhibits Sestrin2->GATOR2 Inhibits S6K1 S6K1 mTORC1->S6K1 Phosphorylates fourEBP1 4E-BP1 mTORC1->fourEBP1 Phosphorylates Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis Promotes fourEBP1->Protein_Synthesis Inhibits Inhibition of Cell_Growth Cell Growth Protein_Synthesis->Cell_Growth

Caption: The mTORC1 signaling pathway and potential disruption by this compound.

logical_relationship Potential Consequences of Phe -> 2-TFM-Phe Substitution cluster_protein_level Protein Level cluster_cellular_level Cellular Level Substitution Substitution of Phenylalanine with this compound Protein_Stability Altered Protein Stability (Increase or Decrease) Substitution->Protein_Stability Enzyme_Activity Altered Enzyme Activity (Inhibition or Modified Specificity) Substitution->Enzyme_Activity Protein_Interactions Modified Protein-Protein Interactions Substitution->Protein_Interactions Cellular_Uptake Competitive Inhibition of Phe Transporters Substitution->Cellular_Uptake Metabolic_Pathways Disruption of Metabolic Pathways Cellular_Uptake->Metabolic_Pathways Signaling_Pathways Alteration of Signaling (e.g., mTOR) Cellular_Uptake->Signaling_Pathways Cytotoxicity Potential Cytotoxicity Metabolic_Pathways->Cytotoxicity Signaling_Pathways->Cytotoxicity

Caption: Logical relationships of potential biological effects stemming from the substitution.

Experimental Protocols

Detailed methodologies are crucial for the reproducible investigation of the biological effects of amino acid analogs. The following are key experimental protocols relevant to this comparison.

In Vitro Protein Synthesis with Unnatural Amino Acids

This protocol describes a general method for incorporating an unnatural amino acid, such as this compound, into a target protein using a cell-free protein synthesis (CFPS) system.

Materials:

  • E. coli extract-based CFPS kit

  • Plasmid DNA encoding the gene of interest with an amber stop codon (TAG) at the desired incorporation site

  • Orthogonal aminoacyl-tRNA synthetase (aaRS) specific for the unnatural amino acid

  • Orthogonal tRNA with a CUA anticodon

  • This compound

  • Standard amino acid mixture lacking phenylalanine

  • Energy solution (ATP, GTP, etc.)

  • Reaction buffer

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the CFPS extract, reaction buffer, energy solution, and the amino acid mixture lacking phenylalanine.

  • Component Addition: Add the plasmid DNA, the orthogonal aaRS, the orthogonal tRNA, and this compound to the reaction mixture. For a negative control, omit the unnatural amino acid. For a positive control, use a plasmid with a wild-type codon and the standard amino acid mix.

  • Incubation: Incubate the reaction at the recommended temperature (typically 30-37°C) for several hours.

  • Analysis: Analyze the protein expression by SDS-PAGE and Western blotting. Confirm the incorporation of the unnatural amino acid by mass spectrometry.

Protein Thermal Stability Assay using Circular Dichroism (CD) Spectroscopy

This protocol outlines the determination of a protein's melting temperature (Tm) to assess its thermal stability.

Materials:

  • Purified protein (wild-type and analog-containing) in a suitable buffer (e.g., phosphate buffer)

  • Circular dichroism (CD) spectrophotometer with a temperature controller

  • Quartz cuvette with a 1 mm path length

Procedure:

  • Sample Preparation: Prepare protein samples at a concentration of 0.1-0.2 mg/mL in a CD-compatible buffer.

  • Baseline Correction: Record a baseline spectrum of the buffer alone across the desired wavelength range (e.g., 190-260 nm).

  • Initial Spectrum: Record the CD spectrum of the protein sample at a starting temperature (e.g., 20°C).

  • Thermal Denaturation: Increase the temperature in a stepwise manner (e.g., 1°C/minute) and record the CD signal at a fixed wavelength (typically 222 nm for alpha-helical proteins) at each temperature point.

  • Data Analysis: Plot the CD signal as a function of temperature. The midpoint of the transition in this curve represents the melting temperature (Tm) of the protein.

Phenylalanine Hydroxylase (PAH) Inhibition Assay

This protocol describes a method to determine the inhibitory effect of this compound on PAH activity.

Materials:

  • Recombinant Phenylalanine Hydroxylase (PAH)

  • L-Phenylalanine

  • This compound

  • Tetrahydrobiopterin (BH4) - cofactor

  • Catalase

  • Reaction buffer (e.g., HEPES)

  • HPLC system for tyrosine detection

Procedure:

  • Reaction Mixture: Prepare a reaction mixture containing the reaction buffer, catalase, and PAH enzyme.

  • Inhibitor Addition: Add varying concentrations of this compound to the reaction mixture. For the control, add buffer.

  • Pre-incubation: Pre-incubate the mixture for a short period at the assay temperature (e.g., 25°C).

  • Reaction Initiation: Initiate the reaction by adding L-phenylalanine and BH4.

  • Time Points and Quenching: At various time points, take aliquots of the reaction and quench the reaction with an acid (e.g., perchloric acid).

  • Analysis: Analyze the amount of tyrosine produced in each sample using HPLC with fluorescence detection.

  • Data Analysis: Determine the initial reaction velocities at each inhibitor concentration and calculate the inhibition constant (Ki) using appropriate kinetic models (e.g., Michaelis-Menten).

Cellular Uptake Assay in HEK293 Cells

This protocol outlines a method to measure the cellular uptake of radiolabeled this compound.

Materials:

  • HEK293 cells

  • Radiolabeled this compound (e.g., ³H or ¹⁴C labeled)

  • Unlabeled this compound and L-phenylalanine

  • Uptake buffer (e.g., Hanks' Balanced Salt Solution - HBSS)

  • Scintillation cocktail and counter

Procedure:

  • Cell Seeding: Seed HEK293 cells in a 24-well plate and grow to confluence.

  • Washing: Wash the cells with pre-warmed uptake buffer.

  • Uptake Initiation: Add the uptake buffer containing a fixed concentration of radiolabeled this compound and varying concentrations of the unlabeled "cold" competitor (either this compound or L-phenylalanine for competition assays).

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 1-10 minutes).

  • Uptake Termination: Rapidly wash the cells with ice-cold uptake buffer to stop the uptake process.

  • Cell Lysis and Scintillation Counting: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis: Determine the kinetic parameters of uptake (Km and Vmax) by plotting the uptake rate against the substrate concentration. For competition assays, determine the inhibitory constant (Ki) of L-phenylalanine on the uptake of the labeled analog.

Conclusion

The substitution of phenylalanine with this compound represents an intriguing but challenging modification in protein engineering. The available evidence, though indirect, points towards significant hurdles in its efficient incorporation into proteins via standard in vivo methods. The steric bulk of the ortho-trifluoromethyl group appears to be a major limiting factor. Should efficient incorporation methods be developed, this analog could offer a unique tool for probing protein structure and function due to the distinctive properties of the trifluoromethyl group. However, researchers should anticipate potential negative impacts on protein stability and cellular processes. The experimental protocols provided in this guide offer a framework for systematically investigating the biological effects of this and other unnatural amino acids, which is essential for advancing their application in drug discovery and synthetic biology.

References

Safety Operating Guide

Proper Disposal of 2-(Trifluoromethyl)-dl-phenylalanine: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, treat 2-(Trifluoromethyl)-dl-phenylalanine as a halogenated organic compound for disposal purposes. Personnel handling this chemical must wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All disposal procedures should be conducted in a well-ventilated area or a fume hood.

This guide provides detailed procedures for the safe and proper disposal of this compound, a crucial step for maintaining laboratory safety and environmental compliance. Researchers, scientists, and drug development professionals should adhere to these protocols to minimize risks associated with this halogenated amino acid derivative.

Immediate Safety and Handling

Key Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (nitrile or neoprene), safety glasses or goggles, and a laboratory coat.

  • Ventilation: Handle the solid compound in a well-ventilated area. For procedures that may generate dust, a fume hood is required.

  • Spill Management: In case of a spill, avoid generating dust. Gently sweep the solid material into a designated, labeled waste container. Moisten the spilled area with a damp cloth or paper towel to collect any remaining residue and place the cleaning materials in the hazardous waste container.

Disposal Procedures

The primary disposal route for this compound is through a licensed hazardous waste disposal service. Due to its halogenated nature, it must be segregated from non-halogenated chemical waste.

Step-by-Step Disposal Protocol:

  • Waste Segregation: Designate a specific, clearly labeled, and sealed container for "Halogenated Organic Waste." Never mix this compound with non-halogenated organic waste, as this can complicate and increase the cost of disposal.

  • Container Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.

  • Waste Accumulation: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be secure and away from general laboratory traffic.

  • Disposal Request: Once the container is full or the project is complete, arrange for pickup by your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste contractor.

  • Empty Containers: Any container that held this compound should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone). The rinsate must be collected and disposed of as halogenated organic waste. The rinsed container can then be disposed of according to institutional guidelines for chemically contaminated glassware or plasticware.

Quantitative Data Summary

While specific quantitative data for this compound is limited in publicly available safety data sheets, the table below summarizes key information for related compounds to provide context for handling and disposal.

PropertyL-PhenylalanineDL-PhenylalanineN-Acetyl-DL-phenylalanine
Appearance White crystalline powderWhite crystalline powderWhite to off-white powder
Solubility in Water Slightly solubleData not availableData not available
Special Hazards Not classified as hazardous[1]Combustible[2]May be combustible at high temperatures
Disposal Recommendation Consult local waste disposal expert[2]Place in appropriate containers for disposal[2]Sweep up and shovel into suitable containers for disposal

Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal A Identify Waste as Halogenated Organic B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Use Designated & Labeled 'Halogenated Waste' Container B->C D Transfer Chemical Waste to Container C->D E Securely Seal Container D->E F Store in Satellite Accumulation Area E->F G Arrange for Pickup by Certified Hazardous Waste Service F->G H Document Waste Transfer G->H

Disposal workflow for this compound.

References

Essential Safety and Logistics for Handling 2-(Trifluoromethyl)-dl-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 2-(Trifluoromethyl)-dl-phenylalanine was publicly available at the time of this writing. The following guidance is based on safety data for structurally similar compounds, including halogenated and trifluoromethyl-containing molecules, as well as L- and DL-phenylalanine. Researchers should always perform a thorough risk assessment and consult their institution's safety office before handling any new chemical.

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It includes detailed operational and disposal plans to ensure safe laboratory practices.

Hazard Identification and Quantitative Data

While specific quantitative data for this compound is not available, the presence of the trifluoromethyl group suggests potential hazards beyond those of standard phenylalanine. The following table summarizes potential hazards and physical properties based on similar compounds.

CategoryInformationPotential Hazards
Chemical Identity This compound-
Appearance Likely a white to off-white crystal or crystalline powder.-
Solubility Expected to be slightly soluble in water.-
Acute Toxicity May be harmful if swallowed or inhaled.[1]H302: Harmful if swallowed.[1] H332: Harmful if inhaled.[1]
Skin Corrosion/Irritation May cause skin irritation.[1]H315: Causes skin irritation.[1]
Eye Damage/Irritation May cause serious eye irritation.[1]H319: Causes serious eye irritation.[1]
Respiratory Irritation May cause respiratory irritation.[1]H335: May cause respiratory irritation.[1]
Thermal Decomposition Thermal decomposition may produce irritating, corrosive, and/or toxic gases, such as carbon oxides (CO, CO2), nitrogen oxides (NOx), and potentially hydrogen fluoride (HF).[2][3]-

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to minimize exposure risk when handling this compound.

Body PartPersonal Protective EquipmentSpecifications and Standards
Hands Chemical-resistant glovesNitrile, neoprene, or butyl rubber gloves are recommended. Ensure gloves are tested to a relevant standard (e.g., EN 374 in Europe, F739 in the US). Always inspect gloves for degradation before use and replace them immediately if compromised.[1]
Eyes/Face Safety goggles and face shieldWear tightly sealed safety goggles. A face shield is recommended, especially when there is a splash potential.[2][4]
Body Laboratory coatA flame-resistant lab coat, full-length pants, and closed-toe shoes are required.[2] For larger quantities or increased risk of splashing, consider a chemical-resistant apron or coveralls.[5]
Respiratory Air-purifying respiratorUse a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases if handling outside of a fume hood or if dust is generated.[4][5] A full-face respirator provides a higher level of protection.

Experimental Protocols: Handling and Disposal

  • Preparation and Engineering Controls:

    • Review the Safety Data Sheet (SDS) for any similar compounds before beginning work.[2]

    • Work in a well-ventilated area, preferably within a certified chemical fume hood.[2]

    • Ensure that an eyewash station and safety shower are readily accessible.[2]

    • Keep the container tightly closed when not in use.

  • Weighing and Transfer:

    • Handle as a solid to minimize dust generation.

    • If weighing outside of a fume hood, use an enclosure to contain any dust.

    • Use appropriate tools (e.g., spatula, weigh paper) for transfer.

    • Avoid creating dust.[3]

  • In Solution:

    • When dissolving, add the solid to the solvent slowly to avoid splashing.

    • If the solvent is volatile, ensure adequate ventilation.

  • Post-Handling:

    • Thoroughly clean the work area after handling.

    • Wash hands and any exposed skin immediately after work is complete.

  • Waste Identification:

    • This compound and any materials contaminated with it (e.g., gloves, weigh paper, pipette tips) should be considered hazardous waste.

  • Waste Segregation and Storage:

    • Collect all solid waste in a clearly labeled, sealed container.

    • Collect all liquid waste containing the compound in a separate, labeled, sealed container.

    • Store waste containers in a designated, well-ventilated area away from incompatible materials.[2]

  • Waste Disposal:

    • Dispose of all waste in accordance with local, state, and federal regulations.

    • Contact your institution's Environmental Health and Safety (EHS) department for waste pickup and disposal procedures.[2]

    • Do not dispose of this chemical down the drain.[3]

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal risk_assessment Risk Assessment & SDS Review ppe Don Appropriate PPE risk_assessment->ppe eng_controls Prepare Engineering Controls (Fume Hood) ppe->eng_controls weighing Weighing & Transfer eng_controls->weighing dissolving Dissolving in Solvent weighing->dissolving reaction Perform Experiment dissolving->reaction decontaminate Decontaminate Work Area reaction->decontaminate waste_segregation Segregate Hazardous Waste decontaminate->waste_segregation disposal Dispose via EHS waste_segregation->disposal

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.